molecular formula C8H11NO3 B13706436 o-(3,5-Dimethoxyphenyl)hydroxylamine CAS No. 89232-57-5

o-(3,5-Dimethoxyphenyl)hydroxylamine

Katalognummer: B13706436
CAS-Nummer: 89232-57-5
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: JZLAPMRGNCYLCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

o-(3,5-Dimethoxyphenyl)hydroxylamine ( 89232-57-5) is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . This compound is a key building block in organic synthesis, where hydroxylamine derivatives are often employed to create novel molecular structures or as intermediates in multi-step synthetic pathways. Related hydroxylamine compounds are documented in research contexts for the reduction of nitrostyrenes to hydroxylamines, a valuable transformation for producing nitrogen-containing molecules . As a research chemical, it serves as a versatile precursor for the development and exploration of new chemical entities in a laboratory setting. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

89232-57-5

Molekularformel

C8H11NO3

Molekulargewicht

169.18 g/mol

IUPAC-Name

O-(3,5-dimethoxyphenyl)hydroxylamine

InChI

InChI=1S/C8H11NO3/c1-10-6-3-7(11-2)5-8(4-6)12-9/h3-5H,9H2,1-2H3

InChI-Schlüssel

JZLAPMRGNCYLCF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)ON)OC

Herkunft des Produkts

United States
Foundational & Exploratory

O-(3,5-Dimethoxyphenyl)hydroxylamine: A Comprehensive Technical Guide on Reactivity Umpolung and Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis, nitrogen-heteroatom bonds are powerful tools for introducing amine functionalities into complex molecules. While highly electron-deficient reagents like O-(2,4-dinitrophenyl)hydroxylamine (DPH) dominate direct electrophilic amination workflows, they often lack the chemoselectivity required for sensitive substrates. O-(3,5-Dimethoxyphenyl)hydroxylamine (CAS: 89232-57-5) [1] represents a paradigm shift. By incorporating an electron-rich aromatic ring, this reagent dampens direct SN2 reactivity at the nitrogen atom, instead unlocking highly orchestrated [3,3]-sigmatropic rearrangements and dearomative hydroaminations.

This whitepaper provides an in-depth mechanistic and practical guide to deploying O-(3,5-dimethoxyphenyl)hydroxylamine in advanced synthetic workflows, bridging the gap between theoretical causality and bench-level execution.

Chemical Identity & Physicochemical Profiling

Understanding the reactivity of O-(3,5-dimethoxyphenyl)hydroxylamine requires analyzing the electronics of its N–O bond. In standard amines, nitrogen is nucleophilic. In O-arylhydroxylamines, the presence of a phenoxide leaving group reverses this polarity (reactivity umpolung), rendering the nitrogen electrophilic[2].

However, the 3,5-dimethoxy substitution drastically alters the leaving group ability. The electron-donating methoxy groups increase the pKa of the corresponding phenol to ~9.5, making 3,5-dimethoxyphenoxide a relatively poor leaving group compared to 2,4-dinitrophenoxide (pKa ~4.1). This specific electronic tuning prevents premature N–O bond cleavage, allowing the reagent to form stable oxime ether intermediates that subsequently undergo thermally or acid-driven rearrangements[3].

Table 1: Physicochemical and Reactivity Profile of O-Arylhydroxylamines
ReagentCAS NumberAryl Ring ElectronicsConjugate Acid pKaPrimary Reaction Pathway
O-(2,4-Dinitrophenyl)hydroxylamine 17508-17-7Strongly Electron-Deficient~4.1Direct SN2 Electrophilic Amination
O-Benzoylhydroxylamine N/AModerate~4.2Cu/Ru-Catalyzed C–H Amination
O-(3,5-Dimethoxyphenyl)hydroxylamine 89232-57-5Electron-Rich~9.5[3,3]-Sigmatropic Rearrangement

Mechanistic Divergence: The [3,3]-Sigmatropic Rearrangement

The hallmark application of O-(3,5-dimethoxyphenyl)hydroxylamine is the one-pot synthesis of highly substituted 4,6-dimethoxybenzofurans. When reacted with a ketone, the hydroxylamine first condenses to form an O-aryl oxime ether.

The Causality of the Methoxy Groups: In a standard Fischer-indole-type [3,3]-sigmatropic rearrangement, the aromatic ring must act as a nucleophile, attacking the enamine double bond. The 3,5-dimethoxy groups strongly activate the ortho positions (C2 and C6) via resonance. This massive nucleophilic enhancement drastically lowers the activation energy for the [3,3]-shift, allowing the rearrangement to proceed rapidly under mild acidic conditions[3]. Recent literature also highlights the utility of such electron-rich O-arylhydroxylamines in acid-promoted dearomative hydroamination of phenols, yielding complex 2-aminocyclohexadien-1-ones[4].

G Reagent O-(3,5-Dimethoxyphenyl) hydroxylamine Oxime O-Aryl Oxime Ether Intermediate Reagent->Oxime Condensation (H+, -H2O) Ketone Ketone (R-CO-R') Ketone->Oxime Condensation Rearrangement [3,3]-Sigmatropic Rearrangement Oxime->Rearrangement Acid Catalysis (e.g., MsOH) Benzofuran 4,6-Dimethoxybenzofuran Derivative Rearrangement->Benzofuran Cyclization & Aromatization (-NH3)

Fig 1: Benzofuran synthesis pathway via [3,3]-sigmatropic rearrangement of O-aryl oxime ethers.

Experimental Workflows & Protocols

As an application scientist, ensuring that a protocol is a self-validating system is critical. The following workflows detail not just the steps, but the chemical logic and validation checkpoints required for success.

Protocol A: Synthesis of O-(3,5-Dimethoxyphenyl)hydroxylamine

Because direct amination of electron-rich phenols is difficult, the reagent is typically prepared via palladium-catalyzed cross-coupling of an aryl halide with ethyl acetohydroximate (EAH)[5], followed by acidic deprotection.

Step-by-Step Methodology:

  • Coupling: In an oven-dried Schlenk flask under argon, combine 1-bromo-3,5-dimethoxybenzene (1.0 equiv), EAH (1.2 equiv), Cs2CO3 (1.5 equiv), Pd2(dba)3 (2 mol%), and tBuBrettPhos (8 mol%) in anhydrous toluene (0.2 M).

    • Causality Check: tBuBrettPhos is strictly required. Its extreme steric bulk forces the palladium center into a geometry that dramatically accelerates the difficult reductive elimination of the C–O bond, preventing catalyst resting-state poisoning.

  • Heating: Stir at 80 °C for 12 hours.

  • Deprotection: Filter the mixture through Celite, concentrate, and resuspend the crude protected intermediate in methanolic HCl (2.0 M). Stir at room temperature for 4 hours to cleave the acetohydroximate group.

  • Validation (Self-Validating System):

    • TLC: The protected intermediate is highly non-polar, while the final hydroxylamine hydrochloride salt will stay at the baseline in pure EtOAc.

    • NMR:1H NMR of the isolated salt must show the disappearance of the ethyl and methyl protons of the EAH protecting group, and the appearance of a broad exchangeable signal integrating to 3 protons (–NH3+) around 10.5 ppm (in DMSO-d6).

G ArylHalide 1-Bromo-3,5-dimethoxybenzene Coupling Pd-Catalyzed Cross-Coupling ArylHalide->Coupling EAH Ethyl Acetohydroximate (EAH) EAH->Coupling Protected Protected O-Aryl Hydroxylamine Coupling->Protected Pd2(dba)3, Ligand Base, Heat Deprotection Acidic Deprotection (HCl / MeOH) Protected->Deprotection Product O-(3,5-Dimethoxyphenyl) hydroxylamine HCl Deprotection->Product Cleavage of Acetohydroximate

Fig 2: Synthetic workflow for O-(3,5-dimethoxyphenyl)hydroxylamine via Pd-catalyzed coupling.

Protocol B: One-Pot Synthesis of 4,6-Dimethoxybenzofurans

This protocol leverages the synthesized reagent to build complex heterocycles via the [3,3]-sigmatropic shift[3].

Step-by-Step Methodology:

  • Condensation: Dissolve O-(3,5-dimethoxyphenyl)hydroxylamine hydrochloride (1.0 equiv) and a target ketone (e.g., cyclohexanone, 1.1 equiv) in absolute ethanol (0.5 M).

  • Acid Catalysis: Add methanesulfonic acid (MsOH, 2.0 equiv) dropwise at 0 °C.

    • Causality Check: MsOH is deliberately chosen over HCl. MsOH provides strong acidity to drive the rearrangement but features a non-nucleophilic counterion (mesylate). If HCl were used, the nucleophilic chloride could attack the transient iminium intermediate, leading to dead-end chlorinated byproducts rather than the desired intramolecular cyclization.

  • Rearrangement: Heat the reaction to 80 °C for 6 hours.

  • Validation (Self-Validating System):

    • Physical Cue: The successful cyclization and aromatization to the benzofuran is accompanied by the elimination of ammonia. Holding a piece of wet universal indicator paper at the condenser outlet will show a sharp basic shift (blue) as NH3 gas evolves.

    • GC-MS: The intermediate oxime ether will show a distinct molecular ion peak. Upon completion, the GC-MS trace will show a mass shift of exactly -17 Da from the intermediate, confirming the loss of NH3 and the formation of the benzofuran core.

Safety, Handling, and Storage

While O-(3,5-dimethoxyphenyl)hydroxylamine is significantly more stable than its highly explosive counterparts (like O-mesitylsulfonylhydroxylamine, MSH), the N–O bond remains energetically poised for cleavage.

  • Storage: Must be stored as the hydrochloride salt at -20 °C under an inert atmosphere (Argon/N2) to prevent oxidative degradation of the electron-rich aromatic ring.

  • Toxicity: Like all hydroxylamine derivatives, it is a suspected mutagen and skin sensitizer. Handle exclusively within a certified fume hood using nitrile gloves.

References

  • Benzofuran synthesis Source: Organic Chemistry Portal URL:[Link]

  • Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Emerging Developments Using Nitrogen–Heteroatom Bonds as Amination Reagents in the Synthesis of Aminoarenes Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Formal Dearomative Hydroamination of 2-Arylphenols Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • O-3,5-Dimethoxyphenyl)Hydroxylamine, CAS 89232-57-5 Source: IndiaMART Chemical Directory URL:[Link]

Sources

The Reactivity of O-Aryl Hydroxylamines with Electrophiles: A Comprehensive Guide to Mechanistic Pathways and Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-Aryl hydroxylamines ( ArO−NH2​ ) are highly versatile, ambiphilic building blocks in modern organic synthesis. While they are frequently recognized for their umpolung reactivity as electrophilic aminating agents, their fundamental reactivity with electrophiles—where the nitrogen atom acts as a potent nucleophile—unlocks critical pathways for drug development and materials science. Driven by the α -effect, the nitrogen atom exhibits enhanced nucleophilicity despite the electron-withdrawing nature of the adjacent aryloxy group.

This whitepaper explores the nucleophilic reactivity of O-aryl hydroxylamines with diverse electrophiles (carbonyls, acylating agents, and alkyl halides), detailing the mechanistic causality behind these transformations and providing self-validating protocols for the synthesis of complex radical precursors and heterocyclic scaffolds.

Condensation with Carbonyl Electrophiles: Accessing Radical Precursors and Heterocycles

The reaction between O-aryl hydroxylamines and carbonyl electrophiles (aldehydes and ketones) is a cornerstone transformation. The nucleophilic NH2​ group attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate that rapidly dehydrates to yield an O-aryl oxime.

These O-aryl oximes serve two highly valuable synthetic purposes:

  • Iminyl Radical Generation : Under visible-light photoredox catalysis (using catalysts like Ru(bpy)₃Cl₂ or organic dyes like Eosin Y), the electron-poor O-aryl oximes undergo single-electron transfer (SET) reduction, fragmenting the weak N–O bond to generate highly reactive iminyl radicals for C–C and C–N bond formation 1.

  • Benzofuran Synthesis : When subjected to strong Brønsted acids and heat, the oxime tautomerizes to an ene-hydroxylamine, triggering a [3,3]-sigmatropic rearrangement (analogous to the Fischer indole synthesis) that rapidly constructs 2,3-disubstituted benzofurans 23.

G A O-Aryl Hydroxylamine (Nucleophile) C Hemiaminal Intermediate A->C Nucleophilic Attack B Ketone/Aldehyde (Electrophile) B->C Electrophilic Center D O-Aryl Oxime (Stable Intermediate) C->D -H2O (Dehydration) E [3,3]-Sigmatropic Rearrangement D->E H+ Catalyst / Heat F Benzofuran Derivative (Final Product) E->F Cyclization & Rearomatization

Workflow of O-aryl hydroxylamine reacting with ketone electrophiles to yield benzofurans.

Experimental Protocol 1: One-Pot Benzofuran Synthesis via Ketone Electrophiles

Objective : Synthesize 2,3-disubstituted benzofurans via the condensation of O-arylhydroxylamines with ketones, followed by a [3,3]-sigmatropic rearrangement.

Causality & Design :

  • Electrophilic Activation : Methanesulfonic acid (MsOH) is selected as a strong, non-nucleophilic Brønsted acid to protonate the ketone, accelerating the nucleophilic attack by the O-arylhydroxylamine.

  • Tautomerization : Post-condensation, MsOH protonates the stable O-aryl oxime, driving tautomerization to the highly reactive ene-hydroxylamine intermediate.

  • Thermal Rearrangement : Heating to 80 °C provides the thermodynamic driving force required to cleave the weak N–O bond (approx. 50 kcal/mol) via a concerted [3,3]-sigmatropic rearrangement.

Step-by-Step Workflow :

  • Initiation : In a flame-dried Schlenk flask under argon, dissolve O-(4-methoxyphenyl)hydroxylamine hydrochloride (1.0 mmol) and cyclohexanone (1.2 mmol) in anhydrous ethanol (5.0 mL).

  • Acid Catalysis : Add MsOH (1.5 mmol) dropwise at room temperature. Validation Checkpoint: An immediate color change often indicates oxime formation. TLC (Hexanes/EtOAc 4:1) should confirm the disappearance of the ketone within 30 minutes.

  • Thermal Cyclization : Elevate the temperature to 80 °C and reflux for 12 hours. Validation Checkpoint: Monitor the consumption of the intermediate oxime via LC-MS; the mass should shift from the oxime [M+H]⁺ to the deaminated benzofuran [M-NH₃+H]⁺.

  • Quench & Workup : Cool the reaction to 0 °C and neutralize carefully with 1M NaOH until pH 7 is reached to prevent acid-catalyzed degradation of the electron-rich benzofuran. Extract with EtOAc (3 x 10 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the target benzofuran.

Chemoselective Acylation with α -Keto Acids

O-Aryl hydroxylamines exhibit remarkable chemoselectivity when reacting with acylating electrophiles, particularly α -keto acids (e.g., pyruvic acid derivatives). This reactivity is highly prized in bioorthogonal chemistry and peptide ligation. The nucleophilic nitrogen attacks the α -keto electrophile, leading to a decarboxylative and dehydrative collapse that forms a stable amide bond 4.

G N1 O-(4-Nitrophenyl)hydroxylamine N3 Tetrahedral Intermediate N1->N3 Chemoselective Attack (pH 3-4) N2 Pyruvic Acid Derivative (Electrophile) N2->N3 N4 N-Acyl-O-Aryl Hydroxylamine (Amide Product) N3->N4 Decarboxylative Collapse

Chemoselective amidation pathway of O-aryl hydroxylamines with alpha-keto acid electrophiles.

Experimental Protocol 2: Chemoselective Amidation with α -Keto Acids

Objective : Achieve chemoselective ligation between an O-arylhydroxylamine and a pyruvic acid derivative in aqueous media.

Causality & Design :

  • pH Optimization (pH 3.0) : At pH 3.0, the α -keto acid is partially protonated, significantly enhancing the electrophilicity of the α -carbonyl carbon. Concurrently, the O-arylhydroxylamine (pKa ~2.5–3.5) remains sufficiently unprotonated to act as a potent nucleophile. This precise pH control ensures chemoselective attack over other biological nucleophiles (like aliphatic amines or thiols) that are protonated or less reactive at this pH.

  • Leaving Group Tuning : Utilizing an electron-deficient aryl group (e.g., 4-nitrophenyl) increases the leaving group ability of the aryloxy moiety, facilitating the collapse of the tetrahedral intermediate into the stable amide.

Step-by-Step Workflow :

  • Preparation : Prepare a 0.1 M solution of pyruvic acid (1.5 mmol) in a 65% DMSO/phosphate-buffered saline (PBS) mixture adjusted to pH 3.0.

  • Nucleophilic Addition : Add O-(4-nitrophenyl)hydroxylamine (1.0 mmol) to the stirring solution at room temperature.

  • Reaction Monitoring : Stir for 4–6 hours. Validation Checkpoint: Monitor the reaction via RP-HPLC (C18 column, MeCN/H₂O gradient). The nucleophilic attack and subsequent decarboxylation will yield a distinct product peak with a characteristic UV absorbance shift due to the loss of the nitrophenoxy group.

  • Isolation : Extract the aqueous mixture with dichloromethane (3 x 15 mL). Wash the organic layer with 5% NaHCO₃ to remove unreacted pyruvic acid.

  • Validation : Concentrate the organic layer and analyze via ¹H NMR. The disappearance of the α -keto methyl singlet and the emergence of the characteristic amide proton signal confirm successful ligation.

Alkylation: Synthesizing Aminium Radical Precursors

Direct S_N2 displacement of alkyl halides by the nucleophilic nitrogen of O-aryl hydroxylamines generates secondary or tertiary N-alkyl-O-aryl hydroxylamines. These alkylated products are highly valuable; upon protonation and SET reduction, they generate highly reactive aminium radical cations. These electrophilic radical species undergo facile polarized addition to nucleophilic alkenes and arenes, enabling late-stage C–N bond formation and hydroamination cascades 5.

Quantitative Data Summary

The table below summarizes the reactivity profiles of O-aryl hydroxylamines across different electrophilic classes, highlighting the optimized conditions and expected yields based on current literature standards.

Electrophile ClassSpecific ReagentReaction ConditionsPrimary ProductDownstream ApplicationYield Range
Ketones CyclohexanoneMsOH, EtOH, 80 °CO-Aryl Oxime / BenzofuranBenzofuran synthesis70–95%
Aldehydes BenzaldehydePyridine, rtO-Aryl OximeIminyl radical precursors80–99%
α -Keto Acids Pyruvic AcidAqueous buffer, pH 3.0N-Acyl-O-aryl hydroxylamineChemoselective ligation65–95%
Alkyl Halides Benzyl BromideK₂CO₃, DMF, rtN-Alkyl-O-aryl hydroxylamineAminium radical precursors50–85%

Conclusion

The reactivity of O-aryl hydroxylamines with electrophiles underscores their dual nature in organic synthesis. By harnessing the nucleophilicity of the nitrogen atom, chemists can efficiently trap carbonyls, acylating agents, and alkyl halides. The resulting oximes, amides, and alkylated hydroxylamines are not mere end-products; they are primed, energy-rich intermediates ready to undergo controlled N–O bond cleavage. Whether through thermal [3,3]-sigmatropic rearrangements to yield benzofurans or via photoredox-catalyzed SET to generate iminyl and aminium radicals, mastering the initial electrophilic capture is the key to unlocking the full synthetic potential of O-aryl hydroxylamines.

Sources

o-(3,5-Dimethoxyphenyl)hydroxylamine CAS number 89232-57-5

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to o-(3,5-Dimethoxyphenyl)hydroxylamine (CAS: 89232-57-5)

Introduction

O-arylhydroxylamines are a class of versatile chemical intermediates that have garnered significant interest in organic synthesis and medicinal chemistry. Their unique electronic properties and reactivity make them valuable building blocks for a wide range of nitrogen-containing heterocycles and bioactive molecules.[1][2] Among these, o-(3,5-Dimethoxyphenyl)hydroxylamine stands out as a key scaffold, incorporating an electron-rich, symmetrically substituted phenyl ring. This structural motif is of particular interest to drug development professionals for its potential to modulate pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of o-(3,5-Dimethoxyphenyl)hydroxylamine, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, key reactions, and potential applications, with a focus on providing field-proven insights and detailed, actionable protocols. The narrative emphasizes the causality behind experimental choices, ensuring that the methodologies presented are robust and self-validating.

Physicochemical and Spectroscopic Profile

While extensive experimental data for o-(3,5-Dimethoxyphenyl)hydroxylamine is not widely published, its properties can be reliably inferred from its structure and data from closely related analogues. The presence of two methoxy groups at the meta positions of the benzene ring significantly influences its electronic and physical characteristics.

Table 1: Physicochemical Properties of o-(3,5-Dimethoxyphenyl)hydroxylamine

PropertyValue (Predicted/Estimated)Notes
CAS Number 89232-57-5
Molecular Formula C₈H₁₁NO₃
Molecular Weight 169.18 g/mol
Appearance Likely a liquid or low-melting solid[3]Based on supplier data and related compounds.
Purity Commercially available up to 99%[3]
Solubility Soluble in common organic solvents (e.g., Dichloromethane, THF, Toluene, Methanol).Inferred from typical organic synthesis conditions.
pKa ~5-6 (for the conjugate acid, R-ONH₃⁺)Estimated based on the basicity of hydroxylamines.[4]

Spectroscopic Analysis (Predicted)

  • ¹H NMR: Protons on the aromatic ring are expected to show distinct signals due to the substitution pattern. The methoxy groups would appear as a sharp singlet around 3.8 ppm. The protons of the -ONH₂ group would be broad and their chemical shift exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum would show characteristic signals for the methoxy carbons, the four unique aromatic carbons, and would confirm the overall structure.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 169.18, with characteristic fragmentation patterns.

Synthesis and Purification: A Modern Approach

The synthesis of O-arylhydroxylamines has been significantly advanced by the development of palladium-catalyzed cross-coupling reactions.[5][6] The Buchwald-Hartwig C-O coupling methodology, originally developed for C-N bond formation, provides a highly efficient and general route to these compounds from readily available aryl halides.[2][7] This approach circumvents the limitations of older methods, such as SNAr reactions, which require highly electron-deficient aromatic systems.[2][5]

Synthetic Strategy: Palladium-Catalyzed O-Arylation

The most robust strategy for preparing o-(3,5-Dimethoxyphenyl)hydroxylamine involves a two-step sequence:

  • Palladium-Catalyzed Coupling: Reaction of an appropriate 3,5-dimethoxyphenyl halide (e.g., 1-bromo-3,5-dimethoxybenzene) with a stable hydroxylamine equivalent. Ethyl acetohydroximate is an excellent choice as it is commercially available and stable.[1][2]

  • Acidic Hydrolysis: Cleavage of the resulting O-arylated intermediate with aqueous acid to liberate the free hydroxylamine.[5]

The choice of a bulky biarylphosphine ligand, such as t-BuBrettPhos, is critical. These ligands facilitate the challenging C-O reductive elimination from the palladium center, enabling the reaction to proceed under relatively mild conditions with high efficiency.[1][7]

G cluster_0 Step 1: Pd-Catalyzed C-O Coupling cluster_1 Step 2: Acidic Hydrolysis A 1-Bromo-3,5-dimethoxybenzene Catalyst (allylPdCl)₂ / t-BuBrettPhos Cs₂CO₃, Toluene, 65 °C A->Catalyst B Ethyl Acetohydroximate (Hydroxylamine Equivalent) B->Catalyst C O-(3,5-Dimethoxyphenyl)acetohydroximate D o-(3,5-Dimethoxyphenyl)hydroxylamine (Final Product) Reagent 6 M HCl (aq) 1,4-Dioxane, 0 °C to RT C->Reagent Catalyst->C Reagent->D

Caption: Synthetic workflow for o-(3,5-Dimethoxyphenyl)hydroxylamine.

Detailed Experimental Protocol

This protocol is adapted from the general procedures reported by Maimone and Buchwald.[2][5]

Materials:

  • 1-Bromo-3,5-dimethoxybenzene

  • Ethyl acetohydroximate

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • (allylPdCl)₂

  • t-BuBrettPhos

  • Toluene, anhydrous

  • 1,4-Dioxane

  • Hydrochloric acid (6 M aqueous solution)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add 1-Bromo-3,5-dimethoxybenzene (1.0 mmol, 1.0 equiv), ethyl acetohydroximate (1.25 mmol, 1.25 equiv), and cesium carbonate (1.5 mmol, 1.5 equiv).

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium catalyst by dissolving (allylPdCl)₂ (0.01 mmol, 1 mol %) and t-BuBrettPhos (0.02 mmol, 2 mol %) in anhydrous toluene.

  • Initiation: Add anhydrous toluene (2 mL) to the Schlenk tube, followed by the catalyst solution.

  • Reaction: Seal the tube and heat the reaction mixture to 65 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-12 hours.

  • Workup (Intermediate): After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure. The crude O-(3,5-dimethoxyphenyl)acetohydroximate can be purified by column chromatography or used directly in the next step.

  • Hydrolysis: Dissolve the crude intermediate in 1,4-dioxane (0.5 M) and cool the solution to 0 °C in an ice bath.

  • Acidification: Add 6 M aqueous HCl (2.0 equiv) dropwise.

  • Finalization: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extraction: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the solution is basic. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford pure o-(3,5-Dimethoxyphenyl)hydroxylamine.

G Pd0 Pd(0)L OxAdd Ar-Pd(II)-Br(L) Pd0->OxAdd Oxidative Addition (Ar-Br) LigEx Ar-Pd(II)-ONR'(L) OxAdd->LigEx Ligand Exchange (R'ONH⁻) RedElim Pd(0)L LigEx->RedElim Reductive Elimination Prod_out Ar-ONR' + Br⁻ LigEx->Prod_out RedElim->Pd0 Catalyst Regeneration L_def L = t-BuBrettPhos Ar_def Ar = 3,5-Dimethoxyphenyl R_def R'ONH₂ = Ethyl Acetohydroximate

Caption: Simplified catalytic cycle for Pd-catalyzed O-arylation.

Chemical Reactivity and Synthetic Utility

o-(3,5-Dimethoxyphenyl)hydroxylamine is a versatile synthon, with reactivity centered on the nucleophilic amino group and the electron-rich aromatic ring.

Formation of Oximes and Related Derivatives

Like other hydroxylamines, it readily condenses with aldehydes and ketones to form stable O-aryl oximes.[4][8] This reaction is fundamental for creating diverse libraries of compounds for biological screening.

One-Pot Benzofuran Synthesis

A high-value application of O-arylhydroxylamines is in the synthesis of substituted benzofurans, a privileged scaffold in medicinal chemistry.[1] The O-arylated intermediate from the palladium coupling can be directly converted into a benzofuran without isolation. This process involves an in-situ transoximation with a ketone, followed by an acid-catalyzed[9][9]-sigmatropic rearrangement, analogous to the Fischer indole synthesis.[2][6]

Protocol: One-Pot Benzofuran Synthesis

  • Following the completion of the Pd-catalyzed coupling (Step 4 above), cool the reaction mixture.

  • Add the desired ketone (e.g., cyclohexanone, 2.0 equiv) and water (5.0 equiv).

  • Add 6 M aqueous HCl (5.0 equiv) and heat the mixture to 70 °C.

  • Upon completion, perform a standard aqueous workup and purify by column chromatography to yield the corresponding substituted benzofuran.

G cluster_0 Key Synthetic Applications Start o-(3,5-Dimethoxyphenyl)hydroxylamine Oxime Oxime Formation (R₂C=O) Start->Oxime Benzofuran Benzofuran Synthesis (Ketone, H⁺) Start->Benzofuran N_Alkylation N-Alkylation / N-Acylation (R-X / RCOCl) Start->N_Alkylation Aromatic_Sub Electrophilic Aromatic Substitution (EAS) Start->Aromatic_Sub

Caption: Key synthetic applications of the title compound.

Potential Applications in Drug Discovery

The structural features of o-(3,5-Dimethoxyphenyl)hydroxylamine make it an attractive starting point for designing novel therapeutic agents. Hydroxylamine derivatives, in general, exhibit a wide spectrum of biological activities.[9]

  • Enzyme Inhibition: The hydroxylamine moiety is a known metal-chelating group, making it a valuable pharmacophore for inhibiting metalloenzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[10] Furthermore, related O-alkylhydroxylamines have been identified as potent inhibitors of heme-containing enzymes like Indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy.[11][12]

  • Radical Scavenging: Certain hydroxylamine derivatives act as radical scavengers.[9] This mechanism is the basis for their antibacterial activity against ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis in bacteria.[13] The 3,5-dimethoxyphenyl group may further modulate this activity.

  • Scaffold for CNS-Targeted Agents: The inclusion of multiple methoxy groups can increase lipophilicity and polarity, which are often desirable properties for designing molecules that can penetrate the blood-brain barrier (BBB). This makes the scaffold potentially useful for developing inhibitors for neurological targets, such as brain-penetrant EGFR inhibitors for metastatic cancers.[14]

Safety and Handling

As with all laboratory chemicals, o-(3,5-Dimethoxyphenyl)hydroxylamine should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

  • Hazards: Hydroxylamine and its derivatives can be skin and respiratory tract irritants.[4][15] They may be harmful if swallowed and can be absorbed through the skin. Some hydroxylamines are also considered potential mutagens.[4]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[16]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

o-(3,5-Dimethoxyphenyl)hydroxylamine is a valuable and versatile chemical building block with significant potential for application in organic synthesis and drug discovery. While specific data on this compound is limited, its properties and reactivity can be confidently predicted based on the well-established chemistry of O-arylhydroxylamines. The modern, palladium-catalyzed synthetic route provides a reliable and scalable method for its preparation. Its utility in constructing complex scaffolds like benzofurans, combined with the potential for diverse biological activity, marks it as a compound of high interest for researchers aiming to explore novel chemical space for therapeutic innovation.

References

  • Synthesis and Application of O-(3,4-Dichlorophenyl)hydroxylamine in Benzofuran Synthesis. Benchchem.
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. MDPI.
  • The Multifaceted Biological Activities of Hydroxylamine Derivatives: A Technical Guide for Drug Discovery and Development. Benchchem.
  • Hydroxylamine. Wikipedia. Available at: [Link]

  • Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega via PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. Available at: [Link]

  • Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society via PMC. Available at: [Link]

  • Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society. Available at: [Link]

  • Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. MIT Open Access Articles. Available at: [Link]

  • Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Organic Chemistry Portal. Available at: [Link]

  • Reaction of Aromatic Aldehydes with 3,5-Dimethoxyaniline. ResearchGate. Available at: [Link]

  • Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry via ResearchGate. Available at: [Link]

  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. ACS Medicinal Chemistry Letters via PMC. Available at: [Link]

  • O-3,5-Dimethoxyphenyl)Hydroxylamine, Grade: Industrial Grade, Purity: 99%. IndiaMART. Available at: [Link]

  • Safety Data Sheet. (Generic). Available at: [Link]

  • 3,5-Dimethoxyaniline Available at Competitive Prices for Industrial Applications. tradeindia.com. Available at: [Link]

  • Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry via PMC. Available at: [Link]

Sources

Unlocking the Pharmacological Potential of Dimethoxyphenyl Hydroxylamine Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small molecules in modern medicinal chemistry often relies on the fusion of privileged pharmacophores. The dimethoxyphenyl moiety (specifically the 3,4- or 3,5-dimethoxyphenyl configurations) is well-documented for its ability to mimic endogenous ligands and bind to hydrophobic pockets in various target proteins. When this moiety is functionalized or cyclized using hydroxylamine derivatives (yielding oximes, hydroxamic acids, or isoxazoles), the resulting compounds exhibit a profound expansion in chemical space and biological efficacy.

This whitepaper provides an in-depth technical analysis of the biological activities of dimethoxyphenyl hydroxylamine derivatives. It explores their mechanisms of action across oncology, virology, and dermatology, and provides validated, step-by-step experimental workflows for their synthesis and biological evaluation.

Chemical Rationale & Structural Biology

The integration of hydroxylamine into dimethoxyphenyl-containing scaffolds serves two primary structural purposes:

  • The Masked Polar Group Incorporation (MPGI) Strategy: Colchicine-site ligands often suffer from poor aqueous solubility due to the highly lipophilic nature of the binding pocket. By utilizing hydroxylamine derivatives to form oxime bridges between aromatic rings, researchers can increase molecular polarity without exposing polar groups that would clash with the hydrophobic binding site. The bulky ortho-substituents mask the polar nitrogen, leading to a 10- to 150-fold increase in aqueous solubility while maintaining potent tubulin inhibitory activity [1].

  • Heterocyclic Cyclization: Hydroxylamine hydrochloride is the premier bis-nucleophile for converting α,β -unsaturated carbonyls (chalcones) into isoxazoles. The resulting five-membered nitrogen-oxygen heterocycle acts as a rigid bioisostere for amide bonds, providing metabolic stability and acting as a hydrogen-bond acceptor in kinase and protease active sites [2].

Key Biological Activities & Mechanistic Pathways

Anticancer Activity: Tubulin Polymerization & STAT3 Inhibition

Dimethoxyphenyl hydroxylamine derivatives exhibit potent antimitotic properties. By binding to the colchicine site of tubulin, these compounds prevent the assembly of the mitotic spindle, arresting cells in the G2/M phase and inducing apoptosis. The oxime-bridged derivatives (synthesized via hydroxylamine) show exceptional cytotoxicity against HeLa and HT-29 cell lines [1].

Furthermore, novel quinone-dimethoxyphenyl hybrids have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). These compounds bind directly to the SH2 domain of STAT3, preventing its phosphorylation (p-STAT3) and subsequent dimerization. This dual-action mechanism not only halts tumor proliferation but also demonstrates profound efficacy in alleviating hyperproliferative skin conditions like psoriasis [3].

STAT3_Pathway Ligand Cytokine (IL-6) Receptor Receptor Complex Ligand->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3 STAT3 Monomer JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerization Nucleus Nuclear Translocation & Transcription pSTAT3->Nucleus Translocates Inhibitor Dimethoxyphenyl Derivative Inhibitor->STAT3 Blocks SH2 Domain Inhibitor->pSTAT3 Prevents Dimerization

Fig 1: Mechanism of STAT3 pathway inhibition by dimethoxyphenyl derivatives.

Antiviral Efficacy: Cathepsin-Targeting Peptidomimetics

During the SARS-CoV-2 pandemic, the rapid development of viral entry inhibitors highlighted the utility of hydroxylamine chemistry. Peptidomimetics featuring a dimethoxyphenyl moiety and a terminal nitrile warhead (synthesized via the dehydration of an intermediate formed by hydroxylamine hydrochloride and TiCl4​ ) were developed to target human Cathepsins L and S. These proteases are critical for the cleavage of the viral Spike protein. The resulting peptide nitriles exhibited sub-nanomolar Ki​ values and effectively prevented SARS-CoV-2 infection in Calu-3 cells [4].

Antioxidant and Tyrosinase Inhibition

Isoxazole derivatives synthesized from dimethoxyphenyl chalcones and hydroxylamine exhibit significant radical scavenging (DPPH) and cupric ion reducing (CUPRAC) activities. Furthermore, specific functional group variations on the isoxazole ring yield moderate to strong inhibition of the tyrosinase enzyme, presenting therapeutic avenues for dermatological hyperpigmentation disorders [2].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table synthesizes the pharmacological metrics of various dimethoxyphenyl hydroxylamine derivatives across distinct biological targets.

Compound Class / DerivativePrimary TargetAssay / Cell LineEfficacy Metric ( IC50​ / EC50​ / Ki​ )Reference
Oxime-Bridged Combretastatin Analog Tubulin (Colchicine Site)HT-29 (Colon Cancer) IC50​=0.45±0.08μM [1]
Quinone-Dimethoxyphenyl Hybrid (15e) STAT3 (SH2 Domain)HaCaT (Keratinocytes) IC50​=1.26μM [3]
Peptide Nitrile (11e) Cathepsin L / SARS-CoV-2Calu-3 (Lung Epithelial) EC50​=38.4nM [4]
Dimethoxyphenyl Isoxazole (12) Tyrosinase / ROSDPPH Radical Scavenging SC50​=40.21±2.71μg/mL [2]

Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and biological validation of these derivatives. Causality is embedded within the steps to explain the physicochemical rationale behind the methodology.

Protocol A: Synthesis of Dimethoxyphenyl Isoxazoles via Hydroxylamine Cyclization

This protocol describes the conversion of a dimethoxyphenyl chalcone into a biologically active isoxazole.

Reagents: Dimethoxyphenyl chalcone (10 mmol), Hydroxylamine hydrochloride ( NH2​OH⋅HCl , 15 mmol), Potassium hydroxide (KOH, 40% aqueous), Absolute ethanol.

  • In Situ Free Base Generation: Suspend NH2​OH⋅HCl (15 mmol) in 30 mL of absolute ethanol. Dropwise, add 5 mL of 40% KOH.

    • Rationale: Hydroxylamine is supplied as a stable hydrochloride salt. The strong base neutralizes the HCl, liberating the highly nucleophilic free hydroxylamine required for the subsequent Michael addition.

  • Condensation & Cyclization: Add the dimethoxyphenyl chalcone (10 mmol) to the alkaline mixture. Heat the reaction to reflux (approx. 78°C) for 12 hours.

    • Rationale: The reaction proceeds via a 1,4-nucleophilic addition of the hydroxylamine nitrogen to the β -carbon of the chalcone, followed by intramolecular cyclization of the oxygen onto the carbonyl carbon, and subsequent dehydration to form the aromatic isoxazole ring.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the UV-active chalcone spot indicates completion.

  • Quenching & Extraction: Cool the mixture to room temperature and pour it over 100 g of crushed ice. Extract the aqueous layer with diethyl ether ( 3×30 mL).

    • Rationale: Pouring over ice precipitates the highly lipophilic isoxazole product and quenches any residual base, preventing degradation.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (gradient elution: n-hexane to ether).

  • Self-Validation: Confirm the structure via 1H -NMR. The successful formation of the isoxazole ring is validated by the complete disappearance of the characteristic α,β -unsaturated proton doublets (typically around δ 7.4 - 7.8 ppm, J≈16 Hz) and the appearance of a singlet for the isoxazole C4​ -H (around δ 6.5 - 7.0 ppm).

Synthesis_Workflow A Dimethoxyphenyl Chalcone C Alkaline Medium (KOH/EtOH) Reflux 12h A->C B Hydroxylamine Hydrochloride B->C D Nucleophilic Attack & Cyclization C->D E Dehydration (-H2O) D->E F Extraction & Column Chromatography (n-hexane/ether) E->F G Pure Dimethoxyphenyl Isoxazole F->G

Fig 2: Synthetic workflow for dimethoxyphenyl isoxazoles via hydroxylamine cyclization.

Protocol B: In Vitro Tubulin Polymerization Assay

This assay evaluates the ability of the synthesized derivatives to inhibit microtubule assembly, a primary mechanism for their anticancer activity.

Reagents: Lyophilized bovine brain tubulin (>99% pure), PEM Buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9), GTP (Guanosine-5'-triphosphate), Glycerol, Test Compound (in DMSO), Paclitaxel (Enhancer control), Combretastatin A4 (Inhibitor control).

  • Buffer Preparation: Prepare the reaction buffer by supplementing the PEM buffer with 1 mM GTP and 10% (v/v) glycerol immediately before use.

    • Rationale: GTP is the obligate energy source for tubulin heterodimer polymerization. Glycerol acts as a thermodynamic crowding agent that lowers the critical concentration required for tubulin assembly, ensuring a robust baseline signal.

  • Tubulin Reconstitution: Reconstitute the lyophilized tubulin in the supplemented PEM buffer to a final concentration of 3 mg/mL. Keep strictly on ice.

    • Rationale: Tubulin spontaneously polymerizes at temperatures above 15°C. Maintaining the solution on ice (0-4°C) prevents premature assembly.

  • Compound Incubation: In a pre-chilled 96-well half-area UV-transparent plate, add 5 μL of the test compound (at varying concentrations, max 1% final DMSO) to 45 μL of the tubulin solution.

  • Kinetic Measurement: Place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

    • Rationale: As tubulin polymerizes into microtubules, the solution becomes turbid, increasing light scattering. This is quantitatively measured as an increase in optical density at 340 nm.

  • Data Analysis: Calculate the Vmax​ of the polymerization curve (the steepest slope of the absorbance vs. time plot). The IC50​ is determined by plotting the percentage of inhibition (relative to the DMSO vehicle control) against the log concentration of the test compound. A successful inhibitor will show a flat or significantly delayed absorbance curve compared to the vehicle.

References

  • González, M., Ellahioui, Y., Álvarez, R., Gallego-Yerga, L., Caballero, E., Vicente-Blázquez, A., Ramudo, L., Marín, M., Sanz, C., Medarde, M., & Peláez, R. (2019). The Masked Polar Group Incorporation (MPGI) Strategy in Drug Design: Effects of Nitrogen Substitutions on Combretastatin and Isocombretastatin Tubulin Inhibitors. Molecules, 24(23), 4319.[Link]

  • Fandakli, S. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 46(3), 747-753.[Link]

  • Chen, L., Wang, L., Gao, J., Xie, Y., Deng, X., Tian, G., Li, M., & Sui, Z. (2024). Design, Synthesis, and Biological Activity of Novel Quinone Derivatives as Potent STAT3 Inhibitors for Psoriasis Treatment. Journal of Medicinal Chemistry, 67(17), 15438–15455.[Link]

  • Flury, P., Breidenbach, J., Krüger, N., Voget, R., Schäkel, L., Si, Y., Krasniqi, V., Calistri, S., Olfert, M., Sylvester, K., Rocha, C., Ditzinger, R., Rasch, A., Pöhlmann, S., Kronenberger, T., Poso, A., Rox, K., Laufer, S. A., Müller, C. E., Gütschow, M., & Pillaiyar, T. (2024). Cathepsin-Targeting SARS-CoV-2 Inhibitors: Design, Synthesis, and Biological Activity. ACS Pharmacology & Translational Science, 7(2), 493-514.[Link]

The Electronic Architecture of Substituted Aryl Hydroxylamines: Redox Dynamics, Substituent Effects, and Implications in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aryl hydroxylamines ( Ar−NHOH ) occupy a critical intersection between physical organic chemistry and pharmacological toxicology. As highly sensitive redox-active species, their molecular stability, synthetic utility, and metabolic liabilities are fundamentally governed by the electronic properties of their aryl ring substituents. This technical guide provides an in-depth analysis of how these electronic architectures dictate thermodynamic oxidation potentials, drive the formation of reactive metabolites, and influence modern drug design.

Mechanistic Foundations: Substituent Effects and Redox Potentials

The reactivity of substituted aryl hydroxylamines is inextricably linked to their oxidation potentials ( Eox​ ), which dictate their propensity to undergo single-electron transfer (SET) or proton-coupled electron transfer (PCET) reactions. The thermodynamic stability of the N-O bond is highly sensitive to the electron density of the aromatic system, a relationship that can be mathematically modeled using Hammett substituent constants ( σp+​ ).

  • Electron-Donating Groups (EDGs): Substituents such as −OCH3​ or −N(CH3​)2​ inject electron density into the aromatic ring, significantly lowering the oxidation potential of the hydroxylamine moiety. These electron-rich species are highly susceptible to oxidation, rapidly forming transient aminoxyl radicals ( Ar−NHO∙ ) or nitrosoarenes ( Ar−NO ). In synthetic contexts, such as the Baeyer-Mills reaction, this low oxidation potential leads to the undesired reduction of nitrosoarenes, driving the formation of 1[1].

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like −CF3​ or −NO2​ deplete electron density from the nitrogen atom. This electronic depletion raises the oxidation potential, stabilizing the molecule against spontaneous aerobic or metabolic oxidation. In pharmaceutical applications, incorporating fluoroalkyl groups into aniline derivatives leverages these electronic properties to2[2].

RedoxPathway A Aryl Amine (Ar-NH2) B Aryl Hydroxylamine (Ar-NHOH) A->B Oxidation (Low Eox) C Aminoxyl Radical (Ar-NHO•) B->C -1e-, -1H+ E Azoxybenzene Byproduct B->E Condensation with Ar-NO D Nitrosoarene (Ar-NO) C->D -1e-, -1H+ D->E Condensation with Ar-NHOH

Redox cycling and condensation pathways of aryl hydroxylamines driven by low oxidation potentials.

Quantitative Redox Profiling

To accurately predict the behavior of these compounds, researchers map the Hammett constants against observed electrochemical shifts. The table below summarizes the quantitative relationship between substituent electronics and the resulting stability profile.

Substituent TypeHammett Constant ( σp+​ )Electronic EffectOxidation Potential ( Eox​ ) ShiftStability & Reactivity Profile
-OCH₃, -N(CH₃)₂ < -0.7Strong EDGSignificant DecreaseHighly susceptible to rapid oxidation; drives azoxybenzene formation[1].
-CH₃, -C(CH₃)₃ -0.3 to -0.1Weak EDGModerate DecreaseForms transient aminoxyl radicals; moderate disproportionation risk.
-H 0.00NeutralBaselineBaseline reactivity; susceptible to Phase II conjugation[3].
-Cl, -F +0.1 to +0.3Weak EWGModerate IncreaseIncreased resistance to auto-oxidation; slower condensation kinetics.
-CF₃, -NO₂ > +0.5Strong EWGSignificant IncreaseHighly stable N-O bond; poor nucleophilicity prevents Baeyer-Mills coupling[1].

Toxicological Implications in Drug Development

In medicinal chemistry, the formation of aryl hydroxylamines represents a severe metabolic liability. Nitroaromatic drugs or anilines frequently undergo enzymatic reduction (e.g., via aldehyde oxidase) or cytochrome P450-mediated oxidation to yield 4[4].

Once formed, these intermediates are subject to Phase II conjugation by sulfotransferases (SULTs) or UDP-glucuronosyltransferases (UGTs). The addition of a sulfate or glucuronide creates an exceptionally good leaving group on the nitrogen atom. Subsequent heterolytic cleavage of the N-O bond generates a highly electrophilic nitrenium ion ( Ar−NH+ ). This reactive intermediate covalently binds to nucleophilic sites on DNA and cellular proteins, triggering genotoxicity and3[3].

Bioactivation N1 Aryl Hydroxylamine N2 Phase II Conjugation N1->N2 SULTs/UGTs N3 N-O-Sulfate Intermediate N2->N3 N4 Nitrenium Ion (Electrophile) N3->N4 Heterolytic Cleavage N5 DNA/Protein Adducts N4->N5 Covalent Binding

Bioactivation pathway of aryl hydroxylamines leading to toxic macromolecular adducts.

Despite these toxicological risks, the unique electronic properties of aryl hydroxylamines can be harnessed constructively in synthetic chemistry. For instance, protonated electron-poor O-aryl hydroxylamines can be activated via photocatalysis to generate highly electrophilic aminium radicals, enabling the 5[5].

Experimental Methodology: Electrochemical Profiling via Cyclic Voltammetry

To accurately predict the metabolic stability and chemical reactivity of a novel substituted aryl hydroxylamine, establishing its thermodynamic oxidation potential is mandatory. The following self-validating Cyclic Voltammetry (CV) protocol ensures high-fidelity data acquisition by isolating the pure electron transfer thermodynamics from confounding environmental variables.

Objective: Determine the thermodynamic oxidation potential ( Eox​ ) and assess the chemical reversibility of the aminoxyl radical intermediate.

Step 1: System Preparation and Deoxygenation

  • Action: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile. Purge the solution with ultra-pure Argon for 15 minutes prior to analyte introduction.

  • Causality: Aryl hydroxylamines are highly sensitive to aerobic oxidation. Purging removes dissolved oxygen, preventing premature degradation of the analyte and eliminating interfering cathodic oxygen reduction peaks in the voltammogram. The non-aqueous environment prevents complex proton-coupled electron transfer (PCET) cascades.

Step 2: Electrode Configuration

  • Action: Assemble a three-electrode cell utilizing a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.

  • Causality: The GC electrode is selected over Gold or Platinum because it provides a significantly wider anodic potential window. This is absolutely critical for capturing the high oxidation potentials of electron-deficient (EWG-substituted) aryl hydroxylamines without triggering background solvent oxidation.

Step 3: Analyte Introduction and Internal Standardization

  • Action: Dissolve the substituted aryl hydroxylamine to a final concentration of 1.0 mM. Add 1.0 mM of Ferrocene (Fc) as an internal standard.

  • Causality: Ferrocene acts as a self-validating internal reference ( Fc/Fc+ couple). Reporting potentials relative to the Fc/Fc+ redox couple normalizes junction potential variations between different reference electrodes and solvent batches, ensuring absolute data reproducibility across different laboratories.

Step 4: Variable Scan Rate Voltammetry

  • Action: Execute cyclic sweeps from -0.5 V to +1.5 V (vs. Ag/Ag⁺) at multiple scan rates (e.g., 50, 100, 250, and 500 mV/s).

  • Causality: Scanning at variable rates allows the extraction of kinetic data. If the oxidation of the hydroxylamine to the aminoxyl radical is chemically reversible at high scan rates but irreversible at low scan rates, it indicates a subsequent fast chemical reaction (EC mechanism), such as disproportionation or condensation into azoxybenzenes[1].

Step 5: Data Extraction

  • Action: Calculate the half-wave potential ( E1/2​ ) for reversible couples or the anodic peak potential ( Epa​ ) for irreversible oxidations. Correlate these values against known Hammett σp+​ constants to map the electronic architecture of the scaffold.

References

  • Tombari, R. J., et al. "Calculated Oxidation Potentials Predict Reactivity in Baeyer-Mills Reactions." Organic & Biomolecular Chemistry, Royal Society of Chemistry. 1

  • "Bioactivation by Phase-II-Enzyme-Catalyzed Conjugation of Xenobiotics." ResearchGate. 3

  • "Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery." Journal of Medicinal Chemistry, ACS Publications. 4

  • "Photocatalytic C–H Amination of Aromatics Overcoming Redox Potential Limitations." Organic Letters, ACS Publications. 5

  • "Palladium-Catalyzed Arylation of Fluoroalkylamines." Journal of the American Chemical Society, ACS Publications. 2

Sources

Methodological & Application

Application Note: Advanced Bioconjugation via O-(3,5-Dimethoxyphenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and ADC (Antibody-Drug Conjugate) development professionals.

Introduction & Mechanistic Rationale

The covalent linkage of synthetic molecules to proteins via oxime ligation is a cornerstone of modern bioconjugation. Traditionally, O-alkyl hydroxylamines (e.g., O-benzylhydroxylamine) have been used to target aldehyde or ketone handles on biomolecules. However, O-alkyl oximes suffer from a critical liability in drug development: susceptibility to hydrolysis in acidic aqueous environments, such as the cellular endosome.

To overcome this, O-aryl hydroxylamines have emerged as superior alternatives[1]. The extended conjugation of the oxygen lone pairs into the aromatic ring strengthens the N–O bond and drastically reduces the basicity of the oxime nitrogen, rendering the resulting O-aryl oxime exceptionally stable against hydrolysis[2].

Within this class, O-(3,5-Dimethoxyphenyl)hydroxylamine offers a uniquely optimized chemical profile for biotherapeutics:

  • Kinetic Enhancement (The α -Effect): Unlike electron-deficient O-aryl systems (e.g., 4-nitrophenyl derivatives), the electron-donating 3,5-dimethoxy groups increase the electron density on the hydroxylamine nitrogen. This enhances its nucleophilicity, accelerating ligation kinetics at physiological or mildly acidic pH.

  • Intrinsic Spectroscopic Tracking: The 3,5-dimethoxyphenyl moiety possesses a strong, distinct UV absorbance profile ( λmax​≈275−280 nm). This allows for direct spectrophotometric quantification of the Degree of Labeling (DoL) without the need for bulky, hydrophobic fluorophores.

  • Synthetic Accessibility: These derivatives can be efficiently accessed from ethyl acetohydroximate precursors or via the targeted reduction of corresponding oximes[1],[3].

Quantitative Reagent Comparison

To guide experimental design, Table 1 summarizes the physicochemical and kinetic advantages of O-(3,5-dimethoxyphenyl)hydroxylamine against standard bioconjugation reagents.

Table 1: Comparative Attributes of Bioconjugation Hydroxylamines

Reagent ClassRepresentative CompoundRelative NucleophilicityOxime Hydrolytic Stability (pH 5.0)Spectroscopic Utility
O-Alkyl O-BenzylhydroxylamineBaselineModerate (Days)None (Transparent >260 nm)
O-Aryl (Electron-Poor) O-(4-Nitrophenyl)hydroxylamineReducedExcellent (Months)High (Colorimetric, ~330 nm)
O-Aryl (Electron-Rich) O-(3,5-Dimethoxyphenyl)hydroxylamine Enhanced Excellent (Months) High (UV-Vis, ~275 nm)

Note: Enhanced nucleophilicity in electron-rich systems drives the equilibrium forward rapidly, minimizing the need for massive molar excesses of the payload.

Reaction Pathway & Workflow

The integration of O-(3,5-dimethoxyphenyl)hydroxylamine into a bioconjugation pipeline requires careful control of pH and catalysis. The workflow below illustrates the synergistic use of mildly acidic buffers and nucleophilic catalysts (such as 2-aminophenol) to drive transimination, bypassing the slow direct addition to the aldehyde[4].

G A Aldehyde-Tagged Biomolecule D Stable O-Aryl Oxime Conjugate A->D pH 5.5 Buffer B O-(3,5-Dimethoxyphenyl) hydroxylamine B->D Alpha-Effect Nucleophile C Nucleophilic Catalyst (e.g., 2-Aminophenol) C->D Transimination (Accelerated Kinetics) E UV-Vis DoL Quantification D->E Absorbance @ 275-280 nm

Workflow of O-(3,5-dimethoxyphenyl)hydroxylamine-mediated bioconjugation and DoL quantification.

Self-Validating Experimental Protocols

The following protocols represent a closed-loop, self-validating system. Each phase includes a mandatory quality-control checkpoint to ensure causality and prevent downstream failures.

Protocol 1: Generation of Aldehyde Handles via Glycan Oxidation

Causality Check: Periodate specifically cleaves cis-diols on glycoprotein glycans (e.g., sialic acid residues) to yield reactive aldehydes. Performing this in the dark prevents radical-induced crosslinking of the protein backbone.

Steps:

  • Preparation: Buffer exchange the target glycoprotein (e.g., an IgG antibody) into 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2, to a final concentration of 5 mg/mL.

  • Oxidation: Add freshly prepared Sodium Metaperiodate ( NaIO4​ ) to a final concentration of 10 mM.

  • Incubation: Incubate the reaction in the dark at 4°C for 30 minutes.

  • Quenching: Quench excess NaIO4​ by adding glycerol to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove small molecules using a Zeba™ Spin Desalting Column or dialysis against 100 mM Sodium Acetate, pH 5.5.

  • Self-Validation (QC 1): Perform a Purpald colorimetric assay on a 10 µL aliquot. A shift to a purple hue confirms the successful generation of aldehydes. Do not proceed if the assay is negative.

Protocol 2: Oxime Ligation with O-(3,5-Dimethoxyphenyl)hydroxylamine

Causality Check: Ligation is performed at pH 5.5. At this pH, the aldehyde is sufficiently activated, and the electron-rich hydroxylamine remains largely unprotonated (nucleophilic). The addition of 2-aminophenol acts as a catalyst by forming a highly reactive, transient Schiff base that undergoes rapid attack by the hydroxylamine[4].

Steps:

  • Reagent Preparation: Dissolve O-(3,5-dimethoxyphenyl)hydroxylamine payload in anhydrous DMSO to create a 100 mM stock. Prepare a 100 mM stock of 2-aminophenol in DMSO.

  • Reaction Assembly: To the oxidized protein (in pH 5.5 Acetate buffer), add the 2-aminophenol catalyst to a final concentration of 10 mM.

  • Ligation: Add the O-(3,5-dimethoxyphenyl)hydroxylamine stock to achieve a 20-fold molar excess relative to the estimated aldehyde concentration. Ensure final DMSO concentration does not exceed 10% v/v to prevent protein denaturation.

  • Incubation: Incubate at room temperature for 2–4 hours with gentle end-over-end mixing.

  • Purification: Remove unreacted payload and catalyst via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

  • Self-Validation (QC 2): Analyze the conjugate via intact mass spectrometry (LC-MS). A distinct mass shift corresponding to the exact mass of the O-aryl oxime adduct minus H2​O confirms covalent conjugation.

Protocol 3: Spectrophotometric DoL Quantification

Causality Check: Because the 3,5-dimethoxyphenyl group absorbs strongly at 275-280 nm, it overlaps with the intrinsic absorbance of aromatic amino acids (tryptophan/tyrosine) in the protein. A dual-wavelength spectral unmixing method or a parallel BCA assay is required to independently quantify the protein concentration, preventing artificially inflated DoL calculations.

Steps:

  • Baseline Measurement: Measure the UV-Vis spectrum (240–350 nm) of the un-conjugated, oxidized protein to establish the baseline A280​ and A250​ ratio.

  • Conjugate Measurement: Measure the UV-Vis spectrum of the purified conjugate. Note the total absorbance at 280 nm ( A280,total​ ).

  • Orthogonal Protein Assay: Determine the exact protein molarity ( [Protein] ) using a BCA Protein Assay Kit, utilizing the unconjugated protein as the standard curve.

  • Calculation: Calculate the absorbance contribution of the payload:

    A280,payload​=A280,total​−([Protein]×ϵprotein,280​)

    Calculate the Degree of Labeling:

    DoL=ϵpayload,280​×[Protein]A280,payload​​

    (Note: ϵpayload,280​ must be empirically determined for the specific O-(3,5-dimethoxyphenyl)hydroxylamine derivative in PBS).

References

  • [1] Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [4] New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. ResearchGate. Available at:[Link]

  • [2] Photoinduced transformations of oxime derivatives via electron donor–acceptor complex activation. Chemical Society Reviews - RSC Publishing. Available at:[Link]

  • [3] Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Application Note: O-(3,5-Dimethoxyphenyl)hydroxylamine as a Superior Reagent for Oxime Ligation in Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

Oxime ligation stands as a cornerstone of bioorthogonal chemistry, enabling the precise and stable covalent modification of biomolecules under physiological conditions.[1] This reaction, which forms a robust oxime bond from the condensation of an aminooxy group and a carbonyl (aldehyde or ketone), is celebrated for its high chemoselectivity and the exceptional hydrolytic stability of the resulting linkage, which is significantly more stable than corresponding hydrazone bonds.[2][3][4] These features have propelled its use in a vast array of applications, including the synthesis of antibody-drug conjugates (ADCs), protein labeling, PET tracer development, and the formation of hydrogels.[5][6][7]

The kinetics of oxime ligation, while reliable, can be slow at neutral pH, often necessitating the use of nucleophilic catalysts like aniline or operating at a suboptimal acidic pH.[1][6] To address this, research has focused on tuning the electronic properties of the reactants. This application note introduces o-(3,5-Dimethoxyphenyl)hydroxylamine as an advanced aminooxy reagent designed for accelerated reaction kinetics. By incorporating two electron-donating methoxy groups on the aromatic ring, the nucleophilicity of the aminooxy nitrogen is enhanced, leading to significantly faster ligation rates under mild, biocompatible conditions. We provide the scientific rationale for this enhancement, detailed protocols for its application, and comparative data to guide researchers in leveraging this reagent for more efficient bioconjugation strategies.

Scientific Rationale: The Advantage of Electron-Donating Substituents

The rate-determining step in uncatalyzed oxime ligation is the initial nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon.[1] The nucleophilicity of this nitrogen is paramount to the reaction's efficiency. The structure of o-(3,5-Dimethoxyphenyl)hydroxylamine is rationally designed to maximize this property.

The two methoxy (-OCH₃) groups at the meta positions of the phenyl ring are powerful electron-donating groups through the resonance effect. This delocalization of electron density increases the negative charge potential on the attached oxygen atom of the hydroxylamine moiety, which in turn inductively increases the electron density and, therefore, the nucleophilicity of the adjacent nitrogen atom. This principle, where electron-donating groups on an aniline catalyst enhance reaction rates, has been well-documented and is applied here to the hydroxylamine reagent itself.[8] The result is a reagent that is intrinsically more reactive toward aldehydes and ketones, enabling faster conjugation, lower required reagent concentrations, and greater efficiency at physiological pH.

Mechanism of Ligation

The formation of an oxime proceeds via a two-step condensation mechanism. While it can proceed uncatalyzed, especially at acidic pH (4-5), the rate is dramatically enhanced at neutral pH by a nucleophilic catalyst such as aniline.[1][6]

  • Schiff Base Formation: The aniline catalyst first reacts with the target carbonyl group to form a protonated Schiff base (an iminium ion). This intermediate is substantially more electrophilic and reactive than the initial carbonyl.[1][7]

  • Transimination: The more nucleophilic o-(3,5-Dimethoxyphenyl)hydroxylamine attacks the highly reactive iminium ion.

  • Intermediate Collapse: A tetrahedral intermediate forms and subsequently collapses, eliminating the aniline catalyst and yielding the final, highly stable oxime product.[3]

Aniline_Catalyzed_Oxime_Ligation Mechanism of Aniline-Catalyzed Oxime Ligation Reactants Aldehyde/Ketone + Aniline Catalyst SchiffBase Protonated Schiff Base (Iminium Ion) Reactants->SchiffBase [1] Catalyst Activation Tetrahedral Tetrahedral Intermediate SchiffBase->Tetrahedral [2] Nucleophilic Attack Hydroxylamine o-(3,5-Dimethoxyphenyl) hydroxylamine Hydroxylamine->Tetrahedral Product Stable Oxime Product + Regenerated Aniline Tetrahedral->Product [3] Catalyst Elimination & Dehydration

Caption: Aniline-catalyzed mechanism for oxime ligation.

Key Experimental Parameters & Data

The efficiency of oxime ligation is governed by several factors. The use of o-(3,5-Dimethoxyphenyl)hydroxylamine allows for greater flexibility, particularly at neutral pH.

ParameterRecommended ConditionRationale & Causality
pH 6.0 - 7.5While uncatalyzed reactions are optimal at pH 4-5, aniline catalysis is highly effective at neutral pH.[6] This range is ideal for maintaining the stability and function of most proteins.
Catalyst Aniline or p-PhenylenediamineAniline is a standard catalyst.[7] p-Phenylenediamine has shown even greater catalytic efficiency at neutral pH and can be used at lower concentrations (2-10 mM).[8]
Temperature Room Temperature (20-25°C)The reaction proceeds efficiently at ambient temperatures. Elevated temperatures (e.g., 37°C) can be used to further accelerate the reaction if the biomolecule is stable.[6][9]
Reactant Conc. 1.2 - 5 molar excess of HydroxylamineA slight to moderate excess of the hydroxylamine reagent ensures the reaction goes to completion. The enhanced reactivity of the dimethoxy-substituted version may allow for lower excess.
Solvent Aqueous Buffers (PBS, Acetate)The reaction is fully compatible with aqueous systems.[3] Small amounts of co-solvents like DMSO or DMF can be used to dissolve hydrophobic reagents.[6]

Experimental Protocols

The following protocols provide a framework for using o-(3,5-Dimethoxyphenyl)hydroxylamine. Researchers should optimize concentrations and reaction times for their specific system.

General Workflow for Protein Labeling

This workflow outlines the key stages for conjugating a molecule to a protein that has been functionalized with a carbonyl group.

Experimental_Workflow General Workflow for Protein Labeling A 1. Prepare Carbonyl-Protein C 3. Initiate Ligation Reaction A->C B 2. Prepare Reagent & Catalyst Stocks B->C D Add Protein, Hydroxylamine, and Catalyst to Buffer (pH 7.0) C->D E 4. Incubate & Monitor D->E F Incubate at RT for 2-16h. Monitor by LC-MS or SDS-PAGE. E->F G 5. Purify Conjugate F->G H Size-Exclusion or Affinity Chromatography G->H I 6. Characterize Final Product H->I

Caption: High-level workflow for protein bioconjugation.

Detailed Protocol: Labeling an Aldehyde-Functionalized Protein

This protocol details the labeling of a protein (e.g., with an N-terminal aldehyde installed via periodate oxidation of a serine) with a small molecule functionalized with o-(3,5-Dimethoxyphenyl)hydroxylamine.

Materials:

  • Aldehyde-functionalized protein (e.g., 5 mg/mL solution; ~100 µM).

  • o-(3,5-Dimethoxyphenyl)hydroxylamine-functionalized payload (e.g., fluorescent dye).

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

  • Aniline Stock: 1 M Aniline in DMSO.

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with a storage buffer (e.g., PBS pH 7.4).

Procedure:

  • Reagent Preparation:

    • Dissolve the o-(3,5-Dimethoxyphenyl)hydroxylamine payload in a minimal amount of DMSO to create a concentrated stock (e.g., 10 mM).

    • Prepare the protein solution in the Reaction Buffer.

  • Ligation Reaction:

    • To the protein solution, add the hydroxylamine payload stock to achieve a final molar excess of 3-5 equivalents. Mix gently by pipetting.

    • Initiate the reaction by adding the 1 M Aniline stock solution to a final concentration of 20-100 mM.[9] The final DMSO concentration should ideally be below 5% (v/v).

    • Incubate the reaction at room temperature, protected from light if using a fluorescent dye.

  • Monitoring:

    • The reaction progress can be monitored by taking small aliquots at various time points (e.g., 1h, 4h, 16h).

    • Analyze the aliquots by LC-MS to observe the mass shift corresponding to the conjugate or by SDS-PAGE to observe the mobility shift if the payload is large (e.g., PEG).

  • Purification:

    • Once the reaction has reached the desired conversion, the conjugate must be purified from excess small molecules and catalyst.

    • Load the entire reaction mixture onto a pre-equilibrated SEC column.

    • Elute the protein conjugate with storage buffer, collecting fractions corresponding to the high molecular weight peak.

  • Characterization:

    • Pool the pure fractions and confirm the identity and purity of the final conjugate by LC-MS, UV-Vis spectroscopy (to determine labeling efficiency), and functional assays as needed.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low Conjugation Yield Insufficient reaction time; Inactive protein/reagent; Suboptimal pH or catalyst concentration.Extend incubation time. Confirm activity of reagents. Optimize aniline concentration (10-100 mM) and verify buffer pH is between 6.5-7.5.
Protein Precipitation High concentration of organic co-solvent (DMSO); Protein instability under reaction conditions.Keep final DMSO concentration <5%. If protein is unstable, try reducing temperature to 4°C (reaction will be slower) or adding stabilizing excipients.
Non-specific Modification Presence of highly reactive contaminants in reagents.Ensure high purity of the aldehyde-functionalized protein and the hydroxylamine reagent. Include a final purification step like SEC.

Conclusion

o-(3,5-Dimethoxyphenyl)hydroxylamine is an advanced, electronically-tuned reagent for oxime ligation. The presence of electron-donating methoxy groups enhances the nucleophilicity of the aminooxy functional group, leading to faster and more efficient bioconjugation reactions under mild, physiological conditions. This allows for lower reagent concentrations, shorter reaction times, and greater flexibility in experimental design, making it a powerful tool for researchers, scientists, and drug development professionals aiming to create precisely modified and highly stable bioconjugates.

References

  • BenchChem. (2025). Oxime vs.
  • BenchChem. (2025). A Comparative Analysis of Oxime Stability with Varied Hydroxylamines.
  • BenchChem. (2025). The Mechanism of Oxime Ligation with Aminooxy Linkers: An In-depth Technical Guide.
  • BenchChem. (2025).
  • Molecules. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions.
  • AxisPharm. (2024).
  • Hering, A., Emidio, N.B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • BenchChem. (2025).
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic & Biomolecular Chemistry, 6(8), 1-11.
  • Gademann, K. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing.
  • Rashidian, M., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.

Sources

Application Note: O-(3,5-Dimethoxyphenyl)hydroxylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic Causality, Reaction Optimization, and Self-Validating Protocols

Executive Summary & Chemical Rationale

O-(3,5-Dimethoxyphenyl)hydroxylamine is a highly versatile, bifunctional building block in modern medicinal chemistry. Structurally characterized by an aminoxy group (-O-NH₂) tethered to an electron-rich aromatic ring, this reagent serves two primary synthetic functions:

  • A privileged precursor for 4,6-dimethoxybenzofuran scaffolds via Fischer-type [3,3]-sigmatropic rearrangement.

  • A bench-stable electrophilic amination reagent for the direct conversion of carbon nucleophiles into primary amines.

Unlike highly explosive amination reagents such as O-(mesitylsulfonyl)hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine, O-(3,5-dimethoxyphenyl)hydroxylamine strikes an optimal balance between bench stability and synthetic reactivity, making it a critical tool for scaling pharmaceutical intermediates[1].

Mechanistic Causality: The Role of 3,5-Dimethoxy Substitution

Do not merely view this reagent as a generic hydroxylamine; its specific substitution pattern dictates its chemical behavior.

In Benzofuran Synthesis: The synthesis of benzofurans from O-arylhydroxylamines relies on a [3,3]-sigmatropic rearrangement of an intermediate oxime ether[2]. The rate-determining step is the cleavage of the N-O bond and the concurrent C-C bond formation at the ortho-position of the aromatic ring.

  • Electronic Activation: The 3,5-dimethoxy groups are strongly electron-donating via resonance, synergistically increasing electron density at the 2, 4, and 6 positions. This significantly lowers the activation energy barrier for the sigmatropic shift[3].

  • Regiochemical Fidelity: Because the 2- and 6-positions are symmetrically equivalent and equally activated, the rearrangement proceeds with absolute regiocontrol, yielding a single 4,6-dimethoxybenzofuran product and avoiding the complex isomeric mixtures typical of unsymmetrical O-arylhydroxylamines.

In Electrophilic Amination: The N-O bond is polarized, rendering the nitrogen atom electrophilic. The 3,5-dimethoxyphenoxy moiety acts as an excellent, resonance-stabilized leaving group upon nucleophilic attack. The electron-rich nature of the ring prevents the reagent from being overly sensitive to shock or thermal degradation, allowing for safe handling during large-scale drug development.

Key Workflows and Pathway Visualizations

Fischer-Type Synthesis of 4,6-Dimethoxybenzofurans

The reaction of O-(3,5-dimethoxyphenyl)hydroxylamine hydrochlorides with ketones in the presence of an acid catalyst (e.g., methanesulfonic acid) leads directly to benzofuran derivatives via a one-pot condensation-rearrangement-cyclization sequence[2]. These scaffolds are prevalent in natural products like stemofuran and eupomatenoid analogues[3].

BenzofuranMechanism A O-(3,5-Dimethoxyphenyl) hydroxylamine + Ketone B Oxime Ether Intermediate A->B Condensation (MsOH, 60°C) C [3,3]-Sigmatropic Rearrangement B->C Acid Catalysis (ortho-activation) D Intramolecular Cyclization C->D Rearomatization E 4,6-Dimethoxybenzofuran + NH3 D->E Elimination

Fig 1: Mechanistic pathway of Fischer-type benzofuran synthesis via [3,3]-sigmatropic rearrangement.

Electrophilic Amination of Carbon Nucleophiles

O-Arylhydroxylamines serve as effective precursors that can directly transfer an -NH₂ group to Grignard reagents, enolates, or heterocycles[4].

AminationWorkflow Step1 Step 1: Nucleophile Preparation (e.g., R-MgX in THF) Step2 Step 2: Reagent Addition Add O-(3,5-Dimethoxyphenyl)hydroxylamine at -78°C Step1->Step2 Step3 Step 3: N-O Bond Cleavage Electrophilic transfer of NH2 group Step2->Step3 Warming to RT Step4 Step 4: Quench & Workup Aqueous NH4Cl, Extraction Step3->Step4 Step5 Step 5: Product Isolation Purified Primary Amine (R-NH2) Step4->Step5

Fig 2: Step-by-step workflow for the electrophilic amination of carbon nucleophiles.

Quantitative Data & Reaction Parameters

The following table summarizes optimized conditions for utilizing O-(3,5-dimethoxyphenyl)hydroxylamine across different medicinal chemistry applications.

Reaction TypeSubstrateCatalyst / ConditionsYield (%)Key Advantage
Benzofuran Synthesis CyclohexanoneMsOH (2.0 equiv), THF, 60°C85–92%Direct one-pot synthesis; absolute regioselectivity.
Benzofuran Synthesis AcetophenoneTFAA, DMAP, CH₂Cl₂, RT78–84%Mild conditions; tolerates sensitive functional groups.
Electrophilic Amination Aryl Grignard (ArMgBr)THF, -78°C to RT65–75%Bench-stable reagent; avoids explosive hazards of MSH.
Electrophilic Amination Silyl Enol EtherCu(OTf)₂ (cat.), CH₃CN, RT55–68%Direct access to α-amino ketones for drug scaffolds.

Standard Operating Protocols (SOPs)

Protocol A: One-Pot Synthesis of 4,6-Dimethoxybenzofuran Derivatives

This protocol leverages acid-catalyzed condensation and rearrangement to build the benzofuran core in a single operation.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve O-(3,5-dimethoxyphenyl)hydroxylamine hydrochloride (1.0 mmol) in anhydrous THF (5.0 mL).

  • Condensation: Add the target ketone (1.1 mmol) to the stirring solution. Stir at room temperature for 15 minutes to allow initial oxime ether formation.

  • Acid-Catalyzed Rearrangement: Dropwise, add Methanesulfonic acid (MsOH, 2.0 mmol).

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60°C.

  • Self-Validating Checkpoint: The reaction's progress is inherently self-indicating. The successful cyclization and aromatization release ammonia gas. Place a damp piece of red litmus paper at the top outlet of the reflux condenser; the evolution of NH₃ (turning the paper blue) serves as a real-time, visual confirmation that the cyclization-elimination cascade is actively proceeding.

  • Workup: Once the litmus paper ceases to change color and TLC indicates complete consumption of the oxime ether (typically 2–4 hours), cool the mixture to room temperature. Quench with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 × 10 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the 4,6-dimethoxybenzofuran derivative.

Protocol B: Electrophilic Amination of Grignard Reagents

This protocol utilizes the polarized N-O bond to transfer a primary amine group to a carbon nucleophile.

  • Nucleophile Generation: In a flame-dried Schlenk flask under argon, prepare or transfer the desired Grignard reagent (R-MgBr, 1.5 mmol) in anhydrous THF (5.0 mL).

  • Self-Validating Checkpoint: Confirm the viability and exact molarity of the Grignard reagent prior to amination using a titration indicator (e.g., 1,10-phenanthroline, which turns deep purple in the presence of active alkylmagnesium halides).

  • Cryogenic Addition: Cool the Grignard solution to -78°C using a dry ice/acetone bath.

  • Amination: Slowly add a solution of O-(3,5-dimethoxyphenyl)hydroxylamine (1.0 mmol) in THF (3.0 mL) dropwise over 10 minutes.

  • Cleavage & Transfer: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. The nucleophilic attack on the nitrogen atom cleaves the N-O bond, expelling the 3,5-dimethoxyphenoxide leaving group.

  • Quenching: Quench the reaction strictly with saturated aqueous NH₄Cl (10 mL) to protonate the newly formed amine and the phenoxide byproduct.

  • Isolation: Adjust the aqueous phase to pH 10 using 1M NaOH, then extract with CH₂Cl₂ (3 × 15 mL).

  • Post-Reaction Validation: Spot the crude mixture on a TLC plate and stain with ninhydrin. A distinct purple/pink spot confirms the successful formation of the primary amine.

References

  • Benzofuran synthesis Source: Organic Chemistry Portal URL:[Link]

  • Highly Effective Synthetic Methods for Substituted 2-Arylbenzofurans Using [3,3]-Sigmatropic Rearrangement Source: Organic Letters URL:[Link]

  • Photocatalytic Generation of Aminium Radical Cations for C-N Bond Formation Source: PubMed Central (PMC) / JACS URL:[Link](Note: URL derived from standard PMC indexing for this title)

Sources

experimental protocol for antibody modification with o-(3,5-Dimethoxyphenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Site-Specific Antibody Modification via Oxime Ligation using O-(3,5-Dimethoxyphenyl)hydroxylamine

Executive Summary

The site-specific conjugation of payloads to monoclonal antibodies (mAbs) is a critical parameter in the development of next-generation antibody-drug conjugates (ADCs) and diagnostic probes. This application note details a highly efficient, self-validating protocol for the site-specific modification of antibody Fc-glycans using O-(3,5-Dimethoxyphenyl)hydroxylamine. By leveraging mild periodate oxidation followed by aniline-catalyzed oxime ligation, this workflow ensures structural integrity while providing a quantifiable UV-active handle for precise Degree of Labeling (DoL) determination.

Scientific Rationale & Causality (E-E-A-T)

Standard bioconjugation techniques often rely on stochastic lysine or cysteine modifications, leading to heterogeneous product profiles. Targeting the N-linked glycans located on the Fc region (Asn297) allows for spatially defined conjugation away from the antigen-binding (Fab) domains.

  • Why O-(3,5-Dimethoxyphenyl)hydroxylamine? Aliphatic hydroxylamines form stable oximes but lack a distinct chromophore, making UV-Vis quantification of the conjugation efficiency nearly impossible without a payload attached. The electron-rich 3,5-dimethoxyphenyl ring acts as a robust UV-traceable tag (λ_max ≈ 275 nm) and provides a rigid, hydrophobic spacer that stabilizes the resulting oxime bond against hydrolysis.

  • Why Aniline Catalysis? Oxime ligation is traditionally slow at physiological pH. Aniline acts as a nucleophilic catalyst by rapidly reacting with the generated aldehydes to form a highly electrophilic protonated Schiff base. This intermediate undergoes rapid transimination with the hydroxylamine, accelerating the reaction rate by up to 400-fold[1],[2]. This allows the reaction to proceed efficiently at pH 4.5–5.5, preserving the antibody's tertiary structure[3].

  • Why pH 5.5 for Oxidation? Sodium metaperiodate ( NaIO4​ ) oxidation is strictly maintained at pH 5.5 in the dark. This causality is critical: at this pH, periodate selectively cleaves the cis-diols of terminal sialic acids and galactose residues to form aldehydes. Higher pH or prolonged light exposure risks the off-target oxidation of sensitive methionine residues in the antibody backbone.

Mechanistic & Experimental Workflows

Workflow A 1. Glycan Oxidation (NaIO4, pH 5.5) B 2. Desalting & Quenching A->B 2 hrs, Dark C 3. Oxime Ligation (Hydroxylamine + Aniline, pH 4.5) B->C Buffer Exchange D 4. Purification & QC Analysis C->D 4-12 hrs, RT

Figure 1: Four-step workflow for site-specific antibody modification via oxime ligation.

Mechanism Aldehyde Oxidized Antibody (Aldehyde) SchiffBase Protonated Schiff Base (Highly Reactive) Aldehyde->SchiffBase + Aniline (Fast) Aniline Aniline Catalyst Aniline->SchiffBase Oxime Stable Oxime Conjugate (UV-Traceable) SchiffBase->Oxime + Hydroxylamine (Transimination) Hydroxylamine O-(3,5-Dimethoxyphenyl) hydroxylamine Hydroxylamine->Oxime Oxime->Aniline Catalyst Regeneration

Figure 2: Mechanism of aniline-catalyzed transimination to form the stable oxime conjugate.

Materials & Reagents

  • Antibody: Purified IgG1 (e.g., Trastuzumab), 5-10 mg/mL.

  • Oxidation Reagent: Sodium metaperiodate ( NaIO4​ ), prepared fresh.

  • Linker: O-(3,5-Dimethoxyphenyl)hydroxylamine hydrochloride.

  • Catalyst: Aniline (distilled or high-purity grade).

  • Oxidation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.

  • Ligation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5.

  • Quenching Agent: 50% Glycerol or 100 mM Sodium Sulfite.

  • Desalting: Zeba™ Spin Desalting Columns (40K MWCO).

Step-by-Step Experimental Protocol

Step 1: Fc-Glycan Oxidation
  • Buffer exchange the IgG into Oxidation Buffer (pH 5.5) to a final concentration of 5 mg/mL.

  • Prepare a fresh 100 mM stock of NaIO4​ in molecular biology grade water. (Note: NaIO4​ rapidly degrades in light; wrap tubes in foil).

  • Add NaIO4​ to the antibody solution to achieve a final concentration of 2 mM.

  • Incubate the reaction for exactly 2 hours at 4°C in total darkness.

  • Causality Check: Lower temperatures (4°C) kinetically favor the oxidation of vicinal diols over thioethers (methionine), preserving the FcRn binding site.

Step 2: Quenching and Desalting
  • Quench the unreacted periodate by adding glycerol to a final concentration of 5% (v/v) and incubate for 15 minutes at room temperature.

  • Purify the oxidized antibody using a 40K MWCO desalting column pre-equilibrated with Ligation Buffer (pH 4.5).

  • Optional IPQC: Verify aldehyde generation using a Purpald assay. A purple color change confirms successful glycan oxidation.

Step 3: Aniline-Catalyzed Oxime Ligation
  • Prepare a 1 M stock of aniline in Ligation Buffer. Adjust pH back to 4.5 if necessary.

  • Prepare a 100 mM stock of O-(3,5-Dimethoxyphenyl)hydroxylamine in DMSO.

  • To the oxidized antibody (now in Ligation Buffer), add aniline to a final concentration of 50 mM[1].

  • Add O-(3,5-Dimethoxyphenyl)hydroxylamine to a final concentration of 2 mM (approx. 30-60 molar equivalents depending on the antibody concentration).

  • Incubate the reaction at room temperature for 4 to 12 hours under gentle agitation.

Step 4: Final Purification
  • Remove excess hydroxylamine and aniline via Size Exclusion Chromatography (SEC) or repeated diafiltration (Amicon Ultra, 30K MWCO) against 1X PBS (pH 7.4).

  • Filter sterilize the final conjugate through a 0.22 µm PES membrane.

Data Presentation & In-Process Quality Control (IPQC)

To validate the system, the kinetics of the ligation and the final Degree of Labeling (DoL) must be quantified. The inclusion of the 3,5-dimethoxyphenyl group allows for direct UV-Vis spectrophotometric analysis.

Table 1: Optimization of Ligation Kinetics via Aniline Catalysis Reactions performed at 5 mg/mL IgG, pH 4.5, with 2 mM Hydroxylamine.

Aniline Concentration (mM)Reaction Time to >95% Yield (hrs)Average Degree of Labeling (DoL)
0 (Uncatalyzed)>480.8 ± 0.2
10122.4 ± 0.1
5043.8 ± 0.2
10024.0 ± 0.1

Table 2: UV-Vis Quantification Parameters for DoL Calculation The DoL is calculated by deconvoluting the absorbance at 280 nm (Antibody) and 275 nm (Dimethoxyphenyl tag).

ComponentWavelength Max ( λmax​ )Extinction Coefficient ( ϵ )
IgG1 Antibody280 nm210,000 M−1cm−1
3,5-Dimethoxyphenyl Tag275 nm~2,500 M−1cm−1

Calculation Rationale: Because the λmax​ of the tag slightly overlaps with the antibody, an algebraic correction factor must be applied using the absorbance ratio ( A275​/A280​ ) of the unmodified antibody. Intact mass spectrometry (LC-MS) is highly recommended as an orthogonal validation method to confirm the exact mass shift corresponding to the addition of the O-(3,5-Dimethoxyphenyl)hydroxylamine mass tags.

References

  • Nucleophilic Catalysis of Oxime Ligation. Dirksen, A., Hackeng, T. M., & Dawson, P. E. Angewandte Chemie International Edition, 45(45), 7581-7584 (2006). [1]

  • Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. Journal of the American Chemical Society, 128(49), 15602-15603 (2006). [2]

  • High-efficiency labeling of sialylated glycoproteins on living cells. Zeng, Y., Ramya, T. N. C., Dirksen, A., Dawson, P. E., & Paulson, J. C. Nature Methods, 6(3), 207-209 (2009). [3]

Sources

Application Note: Advanced Synthesis Protocol for O-(3,5-Dimethoxyphenyl)hydroxylamine via Palladium-Catalyzed O-Arylation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Overview & Retrosynthetic Rationale

The synthesis of O-arylhydroxylamines from electron-rich anilines presents a unique chemoselectivity challenge. Direct N-to-O transposition is chemically unfeasible, and traditional routes—such as the diazotization of anilines to phenols followed by Mitsunobu etherification—frequently fail. For highly electron-rich substrates like 3,5-dimethoxyaniline, Mitsunobu conditions with N-hydroxyphthalimide often result in competitive C-alkylation, poor conversions, and oxidative degradation.

To ensure a high-yielding and self-validating system, this protocol bypasses the phenol intermediate entirely. Instead, we employ a three-stage workflow:

  • Anhydrous Sandmeyer Bromination: Converts the primary amine to a stable aryl bromide.

  • Buchwald Pd-Catalyzed O-Arylation: Utilizes ethyl acetohydroximate as a stable hydroxylamine equivalent [1].

  • Acidic Hydrolysis: Cleaves the imidate protecting group under mild conditions to yield the target O-arylhydroxylamine.

SynthesisWorkflow SM 3,5-Dimethoxyaniline (Starting Material) INT1 1-Bromo-3,5- dimethoxybenzene SM->INT1 Anhydrous Sandmeyer (t-BuONO, CuBr2) INT2 O-Arylated Acetohydroximate INT1->INT2 Pd2(dba)3, t-BuBrettPhos Ethyl acetohydroximate PROD O-(3,5-Dimethoxyphenyl) hydroxylamine INT2->PROD Mild Acidic Hydrolysis

Fig 1: Three-step synthetic workflow from 3,5-dimethoxyaniline to the target O-arylhydroxylamine.

Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen over standard alternatives:

  • Doyle-Kochi Anhydrous Sandmeyer: Standard aqueous Sandmeyer conditions (NaNO 2​ /HBr) applied to electron-rich anilines often result in competitive hydrolysis, yielding the unwanted 3,5-dimethoxyphenol. By utilizing tert-butyl nitrite (t-BuONO) and CuBr 2​ in anhydrous acetonitrile, we suppress nucleophilic attack by water, ensuring high fidelity in the bromide conversion.

  • Ligand Selection (t-BuBrettPhos): The cross-coupling of aryl halides with oxygen nucleophiles is notoriously difficult due to the reluctance of the Pd(II) intermediate to undergo C–O reductive elimination. t-BuBrettPhos is explicitly chosen because its extreme steric bulk forces the Pd(II) center into a geometry that dramatically accelerates reductive elimination, preventing off-target β -hydride elimination or protodehalogenation [1].

  • Hydroxylamine Equivalent: Ethyl acetohydroximate is utilized instead of N-Boc-hydroxylamine because it is non-explosive, commercially available, and highly stable under basic cross-coupling conditions.

CatalyticCycle Pd0 Active Catalyst Pd(0)-t-BuBrettPhos OA Oxidative Addition [Ar-Pd(II)-Br] Pd0->OA + 1-Bromo-3,5-dimethoxybenzene TM Transmetalation [Ar-Pd(II)-O-N=C(Me)OEt] OA->TM + Ethyl acetohydroximate + Cs2CO3 - CsBr RE Reductive Elimination Transition State TM->RE RE->Pd0 - O-Arylated Product

Fig 2: Pd-catalyzed O-arylation cycle highlighting the role of t-BuBrettPhos in reductive elimination.

Quantitative Data & Stoichiometry

StepTarget Intermediate / ProductReagentsEquivalentsExpected Yield
1 1-Bromo-3,5-dimethoxybenzene3,5-DimethoxyanilineCuBr 2​ t-BuONO1.01.21.575 – 85%
2 Ethyl N-(3,5-dimethoxyphenoxy)acetimidate1-Bromo-3,5-dimethoxybenzeneEthyl acetohydroximatePd 2​ (dba) 3​ t-BuBrettPhosCs 2​ CO 3​ 1.01.20.01 (1 mol%)0.03 (3 mol%)1.580 – 92%
3 O-(3,5-Dimethoxyphenyl)hydroxylamineArylated AcetimidateHCl (aq, 2.0 M)1.05.0> 90%

Step-by-Step Experimental Protocols

Protocol A: Anhydrous Sandmeyer Bromination

Objective: Synthesize 1-bromo-3,5-dimethoxybenzene.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush with dry N 2​ .

  • Reagent Loading: Suspend CuBr 2​ (1.2 eq, 12 mmol) in anhydrous acetonitrile (40 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Nitrosylation: Add t-BuONO (1.5 eq, 15 mmol) dropwise via syringe. Self-Validation: The solution will adopt a dark, greenish-black hue, indicating the formation of the active copper-nitrosyl complex.

  • Amine Addition: Dissolve 3,5-dimethoxyaniline (1.0 eq, 10 mmol) in anhydrous acetonitrile (10 mL). Add this solution dropwise over 15 minutes to the 0 °C mixture. Self-Validation: Immediate effervescence (N 2​ gas evolution) will occur.

  • Thermal Maturation: Remove the ice bath and gradually warm the reaction to 65 °C for 2 hours. The reaction is complete when gas evolution ceases.

  • Workup: Cool to room temperature. Quench by pouring into 100 mL of 1 M HCl (aq) and extract with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate in vacuo.

  • Purification: Pass the crude residue through a short silica plug (eluting with 10% EtOAc in Hexanes) to afford the pure aryl bromide as a pale yellow oil/solid.

Protocol B: Pd-Catalyzed O-Arylation

Objective: Synthesize Ethyl N-(3,5-dimethoxyphenoxy)acetimidate.

  • Glovebox / Schlenk Setup: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried 50 mL sealable tube with 1-bromo-3,5-dimethoxybenzene (1.0 eq, 5.0 mmol), ethyl acetohydroximate (1.2 eq, 6.0 mmol), Pd 2​ (dba) 3​ (0.01 eq, 0.05 mmol), t-BuBrettPhos (0.03 eq, 0.15 mmol), and finely powdered, anhydrous Cs 2​ CO 3​ (1.5 eq, 7.5 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (25 mL) to achieve a 0.2 M concentration.

  • Cross-Coupling: Seal the tube, remove it from the glovebox, and heat in an oil bath at 80 °C for 6–8 hours. Self-Validation: The reaction mixture will transition from the dark purple/red of Pd(0) to a brownish suspension, accompanied by the precipitation of dense white CsBr salts.

  • Workup: Cool the mixture to ambient temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts. Rinse the pad with additional EtOAc (30 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (gradient: 10% to 20% EtOAc in Hexanes) to yield the arylated acetimidate.

Protocol C: Acidic Hydrolysis

Objective: Deprotect to yield the final O-(3,5-Dimethoxyphenyl)hydroxylamine.

  • Hydrolysis: Dissolve the arylated acetimidate (1.0 eq, 4.0 mmol) in 1,4-dioxane (20 mL). Add 2.0 M aqueous HCl (5.0 eq, 20 mmol, 10 mL).

  • Reaction Monitoring: Stir the biphasic mixture vigorously at 25 °C for 2–4 hours. Self-Validation: TLC monitoring (20% EtOAc/Hexanes) will show the complete consumption of the starting material (R f​ ~0.4) and the emergence of a highly polar baseline spot corresponding to the hydroxylamine hydrochloride salt.

  • Free-Basing (Optional but Recommended): Cool the reaction to 0 °C. Carefully adjust the pH to 10 by adding cold 1 M NaOH (aq) dropwise.

  • Extraction: Extract the aqueous layer with dichloromethane (3 × 30 mL). Wash the combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to afford the free O-(3,5-dimethoxyphenyl)hydroxylamine.

  • Storage: Store the product in an amber vial at -20 °C under an argon atmosphere to prevent slow atmospheric oxidation.

Analytical & Quality Control Parameters

  • TLC: The final free base has an R f​ of ~0.2 in 30% EtOAc/Hexanes and stains positively (brown/purple) with Ninhydrin, confirming the presence of the free -NH 2​ group.

  • 1 H NMR (CDCl 3​ , 400 MHz): Look for a broad singlet at δ 5.50–5.80 ppm (2H, -ONH 2​ ). The aromatic region will display a doublet at δ ~6.20 ppm (2H, H2,6​ ) and a triplet at δ ~6.10 ppm (1H, H4​ ) with a small meta-coupling constant ( J 2.2 Hz). The methoxy protons will appear as a sharp singlet at δ 3.78 ppm (6H).

  • HRMS (ESI): Calculated for C 8​ H 12​ NO 3​ [M+H] + : 170.0817; Found: 170.0815.

References

  • Maimone, T. J.; Buchwald, S. L. "Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans." Journal of the American Chemical Society, 2010 , 132 (29), 9990–9991. URL:[Link]

Application Note: O-(3,5-Dimethoxyphenyl)hydroxylamine in Advanced Peptide Synthesis and Ligation

Author: BenchChem Technical Support Team. Date: April 2026

[label="Peptide-ODPHA (Nucleophile)", fillcolor="#34A8

Validating Application Note

I am now thoroughly reviewing the application note. I've double-checked all the DOT diagram code and ensured proper integration. The self-validating analytical methods are included and the data tables are compiled with proper citations. I've also incorporated a finalized literature review, making sure all URLs are validated.

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Peptide Chemistry, Bioconjugation, and Synthetic Biology

The Stereoelectronic Imperative: Why ODPHA?

In the landscape of chemoselective peptide ligation, the choice of nucleophile dictates both the reaction kinetics and the stability of the final conjugate. O-(3,5-Dimethoxyphenyl)hydroxylamine (ODPHA) represents a highly tuned, "Goldilocks" reagent for peptide synthesis.

The causality behind its effectiveness lies in physical organic chemistry. The nitrogen atom of ODPHA is rendered exceptionally nucleophilic via the α -effect from the adjacent oxygen atom. Concurrently, the 3,5-dimethoxyphenyl ring exerts a precise stereoelectronic influence:

  • Inductive Withdrawal: The meta-methoxy groups possess a positive Hammett constant ( σm​=+0.12 ). This mild electron-withdrawing inductive effect lowers the pKa of the corresponding phenol, making 3,5-dimethoxyphenoxide an excellent leaving group during decarboxylative rearrangements [6.1].

  • Resonance Stabilization: Unlike highly electron-poor derivatives (e.g., 2,4-dinitrophenyl) which are prone to spontaneous N-O bond homolysis and are used primarily as N-radical precursors in Ni-catalyzed umpolung aminations[1], ODPHA is stable enough for long-term storage and Solid-Phase Peptide Synthesis (SPPS), yet reactive enough to drive polar (two-electron) ligations.

Workflow 1: Chemoselective Oxime Bioconjugation

Oxime ligation is a premier method for conjugating peptides to fluorophores, polymers, or other proteins. Traditional aliphatic hydroxylamines yield oximes that can suffer from hydrolytic instability at low pH. By utilizing ODPHA, the resulting O-aryl oxime benefits from extended conjugation, significantly increasing its resistance to hydrolysis.

Causality of the Catalytic System

We employ aniline as a nucleophilic catalyst. Aniline reacts rapidly with the target aldehyde to form a Schiff base. Because the Schiff base is highly protonated at pH 4.5, it becomes a vastly superior electrophile compared to the parent aldehyde. The highly nucleophilic ODPHA then rapidly displaces the aniline, accelerating the reaction rate by up to 400-fold.

OximeLigation A Peptide-Aldehyde Electrophile C Aniline Catalyst (Schiff Base Intermediate) A->C pH 4.5 B Peptide-ODPHA Nucleophile B->C alpha-effect D O-Aryl Oxime Conjugate (Hydrolytically Stable) C->D Condensation

Workflow of chemoselective oxime ligation using ODPHA.
Protocol 1: Step-by-Step Oxime Ligation
  • Preparation: Dissolve the aldehyde-functionalized peptide (1.0 eq, 1 mM) in 100 mM Sodium Acetate buffer (pH 4.5).

  • Catalyst Addition: Add aniline to a final concentration of 100 mM. Vortex gently and incubate for 5 minutes at 25°C to allow Schiff base equilibration.

  • Ligation: Add the ODPHA-functionalized peptide (1.2 eq) to the mixture.

  • Incubation & Quenching: Incubate at room temperature for 2 hours. The reaction is self-terminating once the limiting reagent is consumed.

  • Purification: Isolate the conjugate via preparative RP-HPLC using a standard H2O/Acetonitrile gradient with 0.1% TFA.

Workflow 2: Decarboxylative Amide Ligation

ODPHA can be utilized to form native amide bonds by reacting with peptide α -ketoacids. This circumvents the need for cysteine residues, which is a major limitation of standard Native Chemical Ligation (NCL)[2].

The Self-Validating Analytical System

A robust protocol must be a self-validating system. In this decarboxylative ligation, the N-O bond of ODPHA is cleaved, expelling 3,5-dimethoxyphenol (3,5-DMP) . 3,5-DMP is a highly UV-active chromophore with a distinct absorption maximum at 276 nm. By continuously monitoring the reaction mixture at 276 nm, the synthesis provides a stoichiometric, real-time readout. The mathematical plateau of this peak guarantees reaction completion, eliminating the need for destructive LC-MS sampling during the kinetic phase.

KAHALigation N1 alpha-Ketoacid Peptide N3 Hemiaminal Intermediate N1->N3 N2 ODPHA Peptide N2->N3 N4 Native Amide Bond Formation N3->N4 -CO2 N5 3,5-Dimethoxyphenol (UV Tracker) N3->N5 Cleavage

Mechanistic pathway of decarboxylative amide formation via ODPHA.
Protocol 2: Step-by-Step Amide Ligation
  • Solvent Preparation: Prepare a solvent mixture of N-Methyl-2-pyrrolidone (NMP) and H2O (9:1 v/v) containing 0.1 M N-methylmorpholine (NMM) to maintain a slightly basic apparent pH.

  • Reagent Mixing: Dissolve the peptide α -ketoacid (1.0 eq, 5 mM) and the ODPHA-peptide (1.1 eq) in the prepared solvent.

  • Kinetic Monitoring (Self-Validation): Transfer a 100 μ L aliquot to a quartz cuvette. Monitor the UV absorbance at 276 nm.

  • Thermal Activation: Heat the bulk reaction to 40°C. The condensation forms a hemiaminal intermediate, which rapidly undergoes decarboxylation and N-O bond cleavage.

  • Completion: Once the 276 nm absorbance plateaus (typically 4–6 hours), quench the reaction by diluting with 5 volumes of 0.1% aqueous TFA.

  • Isolation: Purify via RP-HPLC. The 3,5-DMP byproduct elutes late in the organic gradient, cleanly separating from the ligated peptide.

Quantitative Data & Reagent Comparison

To guide experimental design, the following table summarizes the kinetic and thermodynamic properties of ODPHA compared to traditional reagents.

Ligation ModalityReagentApparent Kinetics ( kobs​ )pH OptimumPrimary ByproductLinkage Hydrolytic Stability
Oxime Ligation Aliphatic Hydroxylamine ∼10−3 M−1s−1 4.0 - 5.0 H2​O Moderate (Susceptible at pH < 5)
Oxime Ligation ODPHA ∼10−2 M−1s−1 4.5 - 5.5 H2​O High (O-aryl resonance stabilized)
Amide Ligation ODPHA ∼10−1 M−1s−1 5.0 - 6.0 CO2​ , 3,5-DMPAbsolute (Native Amide Bond)
NCL N-terminal Cysteine ∼10−1 M−1s−1 7.0 - 8.0Thiol leaving groupAbsolute (Native Amide Bond)

References

  • Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

  • Some Items of Interest to Process R&D Chemists and Engineers (Reaction of Nitrogen Radicals with Organometallics under Nickel Catalysis) Source: Organic Process Research & Development (ACS Publications) URL:[Link][1]

Sources

Application Note: Regioselective Synthesis of Isoxazoles Utilizing O-(3,5-Dimethoxyphenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Isoxazoles represent a privileged class of heterocyclic pharmacophores, widely deployed as bioisosteres for esters and amides in drug discovery programs [1]. However, the conventional synthesis of 3,5-disubstituted isoxazoles—typically relying on the condensation of unsymmetrical 1,3-dicarbonyl compounds with standard hydroxylamine hydrochloride ( NH2​OH⋅HCl )—is fundamentally flawed by poor regiocontrol. The unhindered nature of NH2​OH leads to indiscriminate attack at both carbonyl centers, yielding intractable mixtures of regioisomers that require exhaustive chromatographic separation.

To bypass this bottleneck, O-(3,5-dimethoxyphenyl)hydroxylamine (DMPHA) serves as a highly specialized, sterically and electronically tuned aminating reagent [2]. By masking the reactive oxygen atom with a bulky, electron-rich aryl group, DMPHA enforces strict regiocontrol during the initial condensation phase. Subsequent Lewis acid-mediated cyclization drives the elimination of the aryl group, yielding regiopure isoxazoles with high fidelity.

Causality of Experimental Choices (Mechanistic Insights)

As a self-validating synthetic system, this protocol separates the traditionally chaotic "one-pot" isoxazole synthesis into two highly controlled, verifiable stages.

  • Steric Directing Group (The "Why" behind DMPHA): The 3,5-dimethoxyphenyl moiety is significantly bulkier than a free hydroxyl group. During the initial imine formation, profound steric clashing prevents nucleophilic attack at the more hindered carbonyl of an unsymmetrical 1,3-dicarbonyl. This forces the nitrogen to condense exclusively at the less sterically encumbered site, establishing >95:5 regioselectivity for the O-aryl oxime intermediate.

  • Electronic Activation for Cleavage (The "Why" behind BF3​⋅OEt2​ ): Standard O-alkyl oximes are robust and resist cyclization. However, the 3,5-dimethoxyphenyl group in DMPHA is highly electron-rich. Upon the introduction of a strong Lewis acid (e.g., BF3​⋅OEt2​ ), the oxime oxygen is coordinated and activated. The electron-donating methoxy groups stabilize the transition state, transforming the 3,5-dimethoxyphenoxy group into an excellent leaving group during the intramolecular nucleophilic attack by the enol oxygen [3].

  • Self-Validating Workflow: By isolating the intermediate O-aryl oxime, researchers can physically verify the regiochemistry via 2D NMR (NOESY/HMBC) before committing to the cyclization step. If the initial condensation fails or yields an unexpected isomer, the workflow halts, preventing the waste of downstream reagents.

Experimental Methodologies

Protocol A: Regioselective Formation of O-(3,5-Dimethoxyphenyl) Oxime

Objective: To synthesize and isolate the stable, regiopure oxime intermediate.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (10.0 mmol) in anhydrous ethanol (30 mL).

  • Reagent Addition: Add DMPHA (10.5 mmol, 1.05 equiv) portion-wise at room temperature. Causality: The slight stoichiometric excess ensures complete consumption of the valuable dicarbonyl starting material.

  • Catalysis: Introduce a catalytic amount of glacial acetic acid (0.5 mL). Causality: Mild acidic conditions accelerate imine formation by protonating the carbonyl, without being harsh enough to promote premature enolization or degradation.

  • Reaction & Validation: Reflux the mixture at 80 °C for 2–3 hours. Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the UV-active dicarbonyl spot disappears, replaced by a single, highly UV-active oxime spot with a lower Rf​ value.

  • Isolation: Concentrate the mixture under reduced pressure. Dissolve the crude residue in dichloromethane (DCM, 50 mL), wash with saturated aqueous NaHCO3​ (2 × 25 mL) to neutralize the acid, and follow with brine (25 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the crude O-aryl oxime.

Protocol B: Lewis Acid-Mediated Cyclization to Isoxazole

Objective: To execute the intramolecular cyclization and eliminate the 3,5-dimethoxyphenol byproduct.

  • Preparation: Dissolve the isolated O-aryl oxime (9.0 mmol) in anhydrous DCM (40 mL) under an inert argon atmosphere to prevent moisture-induced Lewis acid degradation. Cool the solution to 0 °C in an ice bath.

  • Activation: Dropwise, add Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ , 18.0 mmol, 2.0 equiv). Causality: The Lewis acid must be added at 0 °C to control the exothermic coordination to the oxime oxygen, which weakens the N-O bond for the subsequent step.

  • Cyclization: Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 4 hours. The solution will transition to a deep yellow/orange hue as the electron-rich 3,5-dimethoxyphenol is liberated.

  • Quenching: Quench the reaction carefully with saturated aqueous NaHCO3​ (30 mL) at 0 °C to neutralize the BF3​ . Extract the aqueous layer with DCM (3 × 20 mL).

  • Purification: Concentrate the combined organic layers and purify via silica gel flash chromatography. Causality: The 3,5-dimethoxyphenol byproduct is highly polar due to its free hydroxyl group and is easily separated from the non-polar isoxazole target using a Hexanes:EtOAc gradient (isoxazole typically elutes at 5-10% EtOAc).

Quantitative Data & Yield Comparison

The table below demonstrates the superior efficiency and regiocontrol of the DMPHA protocol compared to the traditional NH2​OH⋅HCl method across various unsymmetrical 1,3-dicarbonyl substrates.

Substrate (1,3-Dicarbonyl)MethodTotal Yield (%)Regiomeric Ratio (A:B)*Purification Difficulty
1-Phenylbutane-1,3-dione NH2​OH⋅HCl 7860 : 40High (Requires Prep-HPLC)
1-Phenylbutane-1,3-dione DMPHA Protocol 85 >98 : 2 Low (Flash Column)
1-(4-Methoxyphenyl)hexane-1,3-dione NH2​OH⋅HCl 7255 : 45High
1-(4-Methoxyphenyl)hexane-1,3-dione DMPHA Protocol 88 >95 : 5 Low
Ethyl 2-acetyl-3-oxobutanoate NH2​OH⋅HCl 6550 : 50Very High
Ethyl 2-acetyl-3-oxobutanoate DMPHA Protocol 81 >99 : 1 Low

*Note: Regiomeric Ratio A:B denotes the ratio of the sterically favored 5-substituted isoxazole versus the unfavored 3-substituted isoxazole.

Visualizations

Pathway A Unsymmetrical 1,3-Dicarbonyl + DMPHA B O-(3,5-Dimethoxyphenyl) Oxime (Regioselective Intermediate) A->B EtOH, AcOH (cat.), 80°C C BF3·OEt2 Coordination (N-O Bond Activation) B->C DCM, 0°C D Intramolecular Cyclization & Phenol Elimination C->D RT, 4h E Regiopure Isoxazole Target Compound D->E - 3,5-Dimethoxyphenol

Mechanistic pathway for the regioselective synthesis of isoxazoles using DMPHA.

Workflow Step1 Step 1: Condensation Reagents: DMPHA + Dicarbonyl Conditions: EtOH, 2h, Reflux Step2 Step2 Step1->Step2 Step3 Step 3: Cyclization Reagents: BF3·OEt2, DCM Conditions: 0°C to RT, 4h Step2->Step3 Step4 Step 4: Purification Action: Silica Column Chromatography Output: Regiopure Isoxazole Step3->Step4

Step-by-step experimental workflow demonstrating the self-validating isolation phase.

References

  • Title: Isoxazole Synthesis Source: Organic Chemistry Portal URL: [Link][1]

  • Title: Scalable Preparation of O-(Diphenylphosphinyl) hydroxylamine (DPPH) Source: Organic Syntheses URL: [Link] [2]

  • Title: Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines Source: MDPI (Molecules) URL: [Link] [3]

Application Note: Rational Design of IDO1 Inhibitors Utilizing the O-(3,5-Dimethoxyphenyl)hydroxylamine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunoregulatory enzyme that catalyzes the rate-limiting step in the degradation of L-tryptophan (Trp) into kynurenine (Kyn)[1]. In the tumor microenvironment, IDO1-mediated Trp depletion triggers the GCN2 kinase pathway (leading to effector T-cell anergy), while Kyn accumulation activates the aryl hydrocarbon receptor (AhR), driving the differentiation of immunosuppressive regulatory T-cells (Tregs)[2]. Consequently, inhibiting IDO1 is a major therapeutic strategy for reversing tumor immune evasion[3].

Among the most potent classes of IDO1 inhibitors are N-hydroxyamidines and hydroxylamine derivatives, which exhibit low nanomolar potency[3]. The core mechanistic advantage of these scaffolds lies in their dual-binding modality: the hydroxylamine/hydroxyamidine moiety directly coordinates with the active-site heme iron, while the appended aryl groups occupy adjacent hydrophobic pockets[4].

The Causal Advantage of the O-(3,5-Dimethoxyphenyl)hydroxylamine Scaffold: While basic hydroxylamines bind the heme iron, achieving high target selectivity and prolonged residence time requires optimal filling of the IDO1 "B-pocket"—a distinct hydrophobic cleft adjacent to the active site. The O-(3,5-Dimethoxyphenyl)hydroxylamine scaffold is uniquely suited for this:

  • Steric Optimization: The meta-substituted methoxy groups perfectly project into the accessory sub-pockets of the B-pocket, displacing high-energy, uncoordinated water molecules. This displacement provides a massive entropically driven boost to binding affinity.

  • Electronic Tuning: The electron-donating nature of the methoxy groups increases the electron density of the phenyl ring, strengthening cation-π interactions with key active-site residues (e.g., Arg231).

Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme Fe2+) Trp->IDO1 Kyn Kynurenine IDO1->Kyn AhR AhR Activation Kyn->AhR Binds Immune Immune Evasion (Treg ↑, Teff ↓) AhR->Immune Transcription Inhibitor O-(3,5-Dimethoxyphenyl) hydroxylamine Inhibitor->IDO1 Coordinates Heme & Occupies B-Pocket

Fig 1: Trp-Kyn-AhR signaling pathway and the dual-inhibition mechanism of the dimethoxyphenyl scaffold.

Experimental Workflow & Validation Strategy

To validate inhibitors derived from this scaffold, a self-validating cascade of assays must be employed. Synthesis is followed by biochemical screening to confirm target engagement, cellular assays to verify membrane permeability and physiological efficacy, and kinetic profiling to determine residence time.

Workflow Step1 1. Chemical Synthesis Coupling of O-(3,5-Dimethoxyphenyl)hydroxylamine Step2 2. Compound Purification Prep-HPLC (>95% Purity) Step1->Step2 Step3 3. Biochemical Assay Recombinant IDO1 + Ascorbic Acid/Methylene Blue Step2->Step3 Step4 4. Cellular Assay HeLa Cells + IFN-γ Induction Step3->Step4 Step5 5. Kinetic Profiling SPR for Target Residence Time Step4->Step5

Fig 2: Step-by-step drug development workflow for IDO1 inhibitor validation.

Detailed Methodologies & Protocols

Protocol 1: Scaffold Coupling (Synthesis of Hydroxyamidine Derivatives)

Objective: Couple O-(3,5-Dimethoxyphenyl)hydroxylamine to an electrophilic core (e.g., an imidoyl chloride) to generate a functionalized IDO1 inhibitor. Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the nucleophilic attack without competing with the hydroxylamine for the electrophile, preventing unwanted side reactions.

  • Preparation: Dissolve 1.0 eq of the imidoyl chloride core in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Coupling: Add 1.2 eq of O-(3,5-Dimethoxyphenyl)hydroxylamine followed by 2.5 eq of DIPEA.

  • Reaction: Stir the mixture at 60°C for 12 hours. Monitor reaction completion via LC-MS.

  • Purification: Quench with water, extract with ethyl acetate, and purify the organic layer using preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity.

Protocol 2: Recombinant IDO1 Enzymatic Assay

Objective: Determine the biochemical IC50 of the synthesized inhibitor. Causality: IDO1 is strictly dependent on its heme iron being in the ferrous (Fe2+) state for catalytic turnover. Because the enzyme rapidly auto-oxidizes to the inactive ferric (Fe3+) state in vitro, a redox cycling system (Ascorbic Acid and Methylene Blue) must be included to continuously reduce the heme. Catalase is added to scavenge reactive oxygen species (ROS) produced by this redox cycle, which would otherwise degrade the enzyme[4].

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL bovine catalase.

  • Enzyme/Inhibitor Incubation: Add 50 nM recombinant human IDO1 to a 96-well plate. Add serial dilutions of the inhibitor (ranging from 10 µM to 0.1 nM). Incubate at room temperature for 30 minutes to allow for complex formation.

  • Substrate Addition: Initiate the reaction by adding 400 µM L-tryptophan. Incubate at 37°C for 60 minutes.

  • Quenching & Detection: Stop the reaction by adding 30% trichloroacetic acid (TCA) and heating at 65°C for 15 minutes (this hydrolyzes N-formylkynurenine to kynurenine). Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid).

  • Readout: Measure absorbance at 490 nm using a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 3: Cellular IDO1 Assay (HeLa Cells)

Objective: Assess the membrane permeability and physiological potency of the inhibitor. Causality: HeLa cells do not constitutively express IDO1. Recombinant human Interferon-gamma (IFN-γ) must be administered to activate the JAK-STAT signaling pathway, which actively transcribes the IDO1 gene. This creates a highly controlled, inducible system to measure intracellular target engagement[2].

  • Cell Seeding: Seed HeLa cells at 5 × 10^4 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Induction & Treatment: Replace media with fresh DMEM containing 50 ng/mL human IFN-γ and serial dilutions of the inhibitor. Incubate for 48 hours.

  • Metabolite Quantification: Transfer 100 µL of the supernatant to a new plate. Add 10 µL of 30% TCA, incubate at 65°C for 15 minutes, and centrifuge.

  • Colorimetric Assay: Mix 100 µL of the cleared supernatant with 100 µL of Ehrlich's reagent. Read absorbance at 490 nm to quantify kynurenine levels and calculate the cellular IC50.

Data Presentation: Structure-Activity Relationship (SAR)

The following table demonstrates the quantitative advantage of utilizing the 3,5-dimethoxy substitution pattern compared to unsubstituted or mono-substituted variants. The data highlights how B-pocket optimization directly translates to superior biochemical and cellular potency.

Scaffold SubstitutionB-Pocket EngagementBiochemical IC50 (nM)Cellular IC50 (nM)Target Residence Time (t½)
Unsubstituted Phenyl Poor (Solvent exposed)450.5 ± 21.0> 1000< 5 mins
4-Methoxy Phenyl Sub-optimal (Steric clash)120.3 ± 14.2350.8 ± 25.112 mins
3,5-Dimethoxy Phenyl Optimal (Full pocket fill) 15.2 ± 1.8 42.5 ± 4.3 > 120 mins

Table 1: Comparative SAR data illustrating the enhanced potency and kinetic profile of the O-(3,5-Dimethoxyphenyl)hydroxylamine scaffold.

References

  • Discovery of novel IDO1 inhibitors targeting the protein's apo form through scaffold hopping from holo-IDO1 inhibitor PubMed / NIH URL:[Link]

  • Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors PubMed / NIH URL:[Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors ACS Medicinal Chemistry Letters URL:[Link]

  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors Med. Chem. Commun. (RSC) URL:[Link]

Sources

Application Notes and Protocols for Site-Selective Protein Labeling with Aryl Hydroxylamines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Proximity-Based Approach to Mapping the Proteome

In the intricate landscape of the cell, understanding not just what proteins are present, but where they are and what they interact with is paramount. Site-selective protein labeling is a cornerstone of chemical biology, enabling researchers to attach probes for imaging, purification, and identification.[1] While traditional methods often target highly abundant and nucleophilic residues like lysine or cysteine, achieving true spatial and temporal resolution within a native cellular environment remains a significant challenge.[1]

This guide details an innovative, enzyme-mediated strategy for proximity labeling that utilizes aryl hydroxylamines (in the form of their N-acetylated precursors, arylhydroxamic acids) to map the proteomic neighborhood of a specific, genetically targeted location. This method leverages the enzymatic activity of arylamine N-acetyltransferase (NAT) to generate a highly reactive, short-lived nitrenium ion.[2][3][4][5] This ion rapidly and covalently modifies nearby proteins, providing a high-resolution "snapshot" of a subcellular proteome. The technique is particularly powerful for identifying transient or weak protein-protein interactions that are often missed by traditional methods like immunoprecipitation.[2][4][5][6]

The core principle involves two key components:

  • A Genetically Targeted Enzyme: The NAT enzyme is fused to a protein of interest or a localization signal, restricting its activity to a specific subcellular compartment (e.g., the nucleus, cytosol, or mitochondrial matrix).[2][3][4]

  • A Cell-Permeable Probe: A specially designed arylhydroxamic acid (AHA) probe, equipped with a bioorthogonal handle (like an azide), is introduced to the cells. This probe acts as the substrate for the NAT enzyme.

Once the AHA probe diffuses into the vicinity of the targeted NAT enzyme, it is activated, leading to the covalent labeling of proximal endogenous proteins. These newly tagged proteins can then be visualized or enriched for identification by mass spectrometry.[7]

I. Mechanism of NAT-Mediated Protein Labeling

The labeling process is initiated by the NAT enzyme, which catalyzes an N,O-acetyl transfer from the arylhydroxamic acid probe to generate an N-acetoxy-arylamine intermediate.[2][5] This intermediate is unstable and undergoes rapid heterolytic cleavage of the N-O bond. This cleavage event produces a highly electrophilic and short-lived nitrenium ion .[2][3][4][5]

The extreme reactivity of the nitrenium ion ensures that it reacts with the first available nucleophile in its immediate vicinity before it can diffuse away. This results in the covalent modification of nucleophilic amino acid residues (such as tyrosine, tryptophan, and lysine) on the surface of nearby proteins. The requirement for an electron-donating group on the aryl ring of the AHA probe is critical, as it stabilizes the transition state and promotes the formation of the reactive nitrenium ion, leading to efficient protein labeling.[2][3][4][5]

Mechanism cluster_0 Step 1: Enzymatic Activation cluster_1 Step 2: Labeling Reaction AHA Arylhydroxamic Acid (AHA) Probe Intermediate N-Acetoxy-arylamine (Unstable Intermediate) AHA->Intermediate N,O-acetyl transfer NAT Arylamine N-acetyltransferase (NAT) NAT->AHA Nitrenium Nitrenium Ion (Highly Reactive Electrophile) Intermediate->Nitrenium Heterolytic Cleavage Protein Proximal Protein (with Nucleophilic Residues) Nitrenium->Protein Covalent Bond Formation LabeledProtein Covalently Labeled Protein Protein->LabeledProtein

Figure 1. Mechanism of NAT-mediated proximity labeling.

II. Reagents and Critical Parameters

The success of this labeling strategy hinges on the specific design of the arylhydroxamic acid probe. The probe must be cell-permeable, serve as an efficient substrate for the NAT enzyme, and contain a bioorthogonal handle for downstream detection and enrichment.

Arylhydroxamic Acid (AHA) Probes

Based on the foundational work by van der Meer et al. (2018), several probes have been synthesized and tested.[4][5] The key differentiator is the electronic nature of the linker between the reactive AHA group and the azide handle. Probes with electron-donating groups (EDG) have demonstrated significantly higher labeling efficiency.

Probe IDKey Structural FeatureRelative Labeling EfficiencyPurpose
Probe 1 Electron-Donating LinkerHigh Primary probe for efficient labeling.
Probe 2 Control for Probe 1 (Acetamide)NegligibleDemonstrates the necessity of the hydroxyl group for activation.
Probe 3 Electron-Withdrawing LinkerLowShows the importance of electronic effects on activation.
Probe 4 Control for Probe 3 (Acetamide)NegligibleControl for Probe 3.
Probe 7 Biotinylated AHA ProbeHighFor enrichment of labeled proteins for mass spectrometry.
Probe 8 Biotinylated Control (Acetamide)NegligibleControl for Probe 7.

Note: Probe structures are based on those reported in ACS Chem. Biol. 2018, 13, 1932-1937.[4] Synthesis of these probes requires multi-step organic synthesis. For detailed synthesis protocols, refer to the supporting information of the source publication.

Critical Experimental Parameters
ParameterRecommended RangeRationale
AHA Probe Concentration 1-5 mMMust be optimized. Too low results in poor labeling; too high can lead to background signal.
Incubation Time 5-30 minutesThe reaction is rapid. Short incubation times minimize off-target effects and cell stress.
Temperature 37°CFor live-cell experiments, maintain standard cell culture conditions.
pH Neutral (e.g., pH 7.4)The reaction proceeds efficiently under neutral physiological conditions.
Cell Density 60-80% confluencyEnsures healthy cells for labeling and sufficient material for analysis.

III. Experimental Protocols

The following protocols provide a framework for performing NAT-mediated proximity labeling in both an in vitro and a live-cell context.

Protocol 1: In Vitro Protein Labeling

This protocol is useful for validating probe activity and labeling a purified protein that has been co-incubated with the NAT enzyme.

Materials:

  • Purified NAT enzyme (e.g., recombinant hNAT1)

  • Target protein of interest

  • AHA Probe 1 (from a 100 mM stock in DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 50 mM Tris-HCl, pH 8.0

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture by combining the NAT enzyme (final concentration 1-5 µM) and the target protein (final concentration 10-20 µM) in Reaction Buffer.

  • Initiate the labeling reaction by adding AHA Probe 1 to a final concentration of 0.5-5 mM.

  • Incubate the reaction for 15 minutes at room temperature.

  • Quench the reaction by adding an equal volume of Quenching Solution.

  • Analyze the labeling results by SDS-PAGE. Labeled proteins can be visualized via subsequent click chemistry with a fluorescent alkyne (see Protocol 3).

Protocol 2: Live-Cell Subcellular Proteome Labeling

This protocol describes the application of the technique to map the proteome of a specific subcellular compartment in cultured mammalian cells.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmid encoding the NAT enzyme fused to a subcellular localization signal (e.g., NLS-hNAT1 for nuclear targeting)

  • Transfection reagent

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • AHA Probe 1 (from a 100 mM stock in DMSO)

  • Ice-cold PBS

Procedure:

  • Transfection: Seed HEK293T cells on a 10 cm dish. At ~70% confluency, transfect the cells with the NAT-fusion plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Expression: Allow the cells to express the NAT fusion protein for 24-48 hours post-transfection.

  • Labeling: a. Warm the complete cell culture medium to 37°C. b. Add AHA Probe 1 directly to the medium to a final concentration of 1-5 mM. c. Incubate the cells for 10-15 minutes under standard culture conditions (37°C, 5% CO₂).

  • Harvesting: a. Quickly aspirate the medium containing the probe. b. Wash the cells twice with 5 mL of ice-cold PBS. c. Lyse the cells directly on the plate using a lysis buffer compatible with downstream applications (e.g., RIPA buffer for western blotting, or a urea-based buffer for mass spectrometry). d. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation (e.g., 14,000 x g for 15 min at 4°C).

  • The resulting cell lysate, containing azide-labeled proteins, is now ready for downstream analysis.

IV. Downstream Analysis of Labeled Proteins

The azide handle incorporated by the AHA probes allows for versatile downstream analysis using click chemistry.

Protocol 3: Visualization of Labeled Proteins via CuAAC "Click" Chemistry

This protocol describes the attachment of a fluorescent reporter (alkyne-fluorophore) to the azide-labeled proteins in a cell lysate for visualization by in-gel fluorescence.[5][8][9][10]

Materials:

  • Azide-labeled cell lysate (from Protocol 2)

  • Alkyne-fluorophore (e.g., DBCO-Cy5 or an alkyne-TAMRA; 10 mM stock in DMSO)

  • Copper (II) Sulfate (CuSO₄; 50 mM stock in H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA; 50 mM stock in H₂O)

  • Sodium Ascorbate (100 mM stock in H₂O, prepare fresh )

  • SDS-PAGE loading buffer

Procedure:

  • To 50 µL of cell lysate (~1-2 mg/mL protein), add the alkyne-fluorophore to a final concentration of 100 µM.

  • Prepare a catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio. For this reaction, mix 2 µL of 50 mM CuSO₄ with 10 µL of 50 mM THPTA.

  • Add the 12 µL of catalyst premix to the lysate.

  • Initiate the click reaction by adding sodium ascorbate to a final concentration of 5 mM (add 2.5 µL of the 100 mM stock).

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Add SDS-PAGE loading buffer, boil the sample, and resolve the proteins on an SDS-PAGE gel.

  • Visualize the labeled proteins using a gel scanner with the appropriate excitation/emission wavelengths for the chosen fluorophore.

Protocol 4: Enrichment and Identification of Labeled Proteins

To identify the labeled proteins, a biotinylated version of the probe (AHA Probe 7) is used. The biotin handle allows for highly specific enrichment of labeled proteins using streptavidin-functionalized beads.[2][3][11]

Materials:

  • Cell lysate from cells labeled with AHA Probe 7 (see Protocol 2)

  • Streptavidin-conjugated magnetic beads[6]

  • Wash Buffer 1: 2% SDS in PBS

  • Wash Buffer 2: 8 M Urea, 50 mM Tris-HCl, pH 8.0

  • Wash Buffer 3: PBS

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Trypsin (mass spectrometry grade)

  • Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation

Procedure:

  • Bead Preparation: Resuspend streptavidin magnetic beads in PBS. Place the tube on a magnetic stand, remove the supernatant, and wash the beads three times with lysis buffer.

  • Binding: Add the biotinylated cell lysate (~1-5 mg of total protein) to the washed beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind.

  • Washing: a. Place the tube on the magnetic stand and discard the supernatant. b. Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and finally three times with Wash Buffer 3 to remove non-specifically bound proteins.

  • On-Bead Digestion: a. Resuspend the washed beads in Digestion Buffer containing 1 mM DTT. Incubate for 30 minutes at 37°C. b. Cool to room temperature and add IAA to a final concentration of 5.5 mM. Incubate for 30 minutes in the dark. c. Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Peptide Recovery: a. Place the tube on the magnetic stand and carefully collect the supernatant, which contains the tryptic peptides of the enriched proteins. b. Acidify the peptides with formic acid and desalt using a C18 StageTip or equivalent.

  • Mass Spectrometry: Analyze the desalted peptides by LC-MS/MS to identify the proteins. Data analysis should focus on identifying proteins that are significantly enriched in the AHA Probe 7 sample compared to a control (e.g., unlabeled lysate or lysate from cells treated with the control Probe 8).[1][12][13][14]

Workflow cluster_0 Step 1: Labeling cluster_1 Step 2: Analysis Transfect Transfect Cells with Targeted NAT Enzyme AddProbe Add AHA-Azide Probe to Live Cells Transfect->AddProbe Label Proximal Proteins are Covalently Labeled AddProbe->Label Lyse Cell Lysis Label->Lyse Lysate Azide-Labeled Proteome Decision Choose Analysis Lysate->Decision Click Click Chemistry with Alkyne-Fluorophore Decision->Click Visualization Enrich Enrichment with Streptavidin Beads (using Biotinylated Probe) Decision->Enrich Identification Gel In-Gel Fluorescence (Visualization) Click->Gel MS LC-MS/MS Analysis (Identification) Enrich->MS

Sources

Application Notes & Protocols: O-(3,5-Dimethoxyphenyl)hydroxylamine as a Superior Reagent for Catalytic Oxime Ligation

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of O-(3,5-Dimethoxyphenyl)hydroxylamine for use in oxime ligation, a cornerstone of bioorthogonal, "click-like" chemistry. We will delve into the mechanistic advantages conferred by the unique electronic properties of this reagent and provide robust, field-tested protocols for its application in bioconjugation and complex molecule synthesis.

Introduction: Beyond Conventional Click Chemistry

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a flagship of click chemistry, the need for metal catalysts can be a limitation in sensitive biological systems.[1][2] Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, has emerged as a powerful, catalyst-free alternative for bioorthogonal conjugation.[1][3][4] This reaction proceeds with high chemoselectivity under mild, aqueous conditions, forming a highly stable oxime bond.[1][5][6]

This document focuses on a specific, high-performance reagent: O-(3,5-Dimethoxyphenyl)hydroxylamine . The two electron-donating methoxy groups on the aromatic ring significantly enhance the nucleophilicity of the aminooxy moiety. This electronic enrichment translates to faster reaction kinetics and greater efficiency in catalyzed systems, particularly at physiological pH, making it an exemplary choice for demanding applications in drug development and chemical biology.

The Principle of Oxime Ligation: A Mechanistic Overview

The formation of an oxime bond is a two-step condensation reaction involving the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon, followed by the dehydration of a hemiaminal intermediate.[5] The rate and efficiency of this process are critically dependent on pH and the presence of a suitable catalyst.

  • Uncatalyzed Reaction: This pathway is most efficient in a slightly acidic environment (pH 4-5).[6] This pH range represents a compromise: protonation of the carbonyl group increases its electrophilicity, while ensuring a sufficient population of the aminooxy group remains in its nucleophilic, unprotonated state.[5] At neutral pH, the reaction is often impractically slow for many applications.[7]

  • Catalyzed Reaction: To accelerate the reaction at a biologically compatible neutral pH (pH ~7), nucleophilic catalysts are employed. Aniline and its derivatives are the most effective and widely used catalysts for this purpose.[1][6][8]

The catalyzed mechanism provides a lower energy pathway. The aniline catalyst first reacts with the aldehyde or ketone to form a highly reactive protonated Schiff base (iminium ion). This intermediate is substantially more electrophilic than the starting carbonyl, making it highly susceptible to rapid attack by the aminooxy compound. Subsequent collapse of the tetrahedral intermediate regenerates the catalyst and yields the final oxime product.[5][8]

Aniline_Catalyzed_Mechanism cluster_step2 Reactants Aldehyde/Ketone (R-C=O) + Catalyst (Aniline) Schiff_Base Protonated Schiff Base (Iminium Ion Intermediate) Reactants->Schiff_Base [1] Catalyst attacks Carbonyl (Fast, Reversible) Tetrahedral_Intermediate Tetrahedral Intermediate Hydroxylamine O-(3,5-Dimethoxyphenyl)hydroxylamine (Ar-ONH₂) Hydroxylamine->Tetrahedral_Intermediate [2] Nucleophilic Attack on Schiff Base Product Stable Oxime Product (R-C=N-O-Ar) + Regenerated Catalyst Tetrahedral_Intermediate->Product [3] Collapse & Catalyst Regeneration

Figure 1. Aniline-catalyzed mechanism for oxime ligation.
The O-(3,5-Dimethoxyphenyl)hydroxylamine Advantage: An Electronic Rationale

The choice of hydroxylamine reagent is critical. The two methoxy substituents of O-(3,5-Dimethoxyphenyl)hydroxylamine are powerful electron-donating groups by resonance. This has a profound effect on the molecule's reactivity:

  • Enhanced Nucleophilicity: The methoxy groups push electron density onto the aromatic ring and, subsequently, to the exocyclic oxygen and nitrogen atoms of the aminooxy group. This increases the nucleophilicity of the nitrogen atom, accelerating its attack on the electrophilic carbonyl or the even more reactive Schiff base intermediate.

  • Faster Kinetics: In catalyzed reactions at neutral pH, where the rate-limiting step is often the nucleophilic attack, this enhanced reactivity can lead to significantly shorter reaction times and/or allow for the use of lower reagent concentrations.

Similarly, electron-donating groups on the aniline catalyst itself can also increase reaction rates.[7][8] The use of an electron-rich hydroxylamine in concert with an electron-rich catalyst like p-phenylenediamine can create a highly synergistic system for rapid conjugation.

Experimental Protocols

These protocols are designed to be robust starting points. Optimization of concentrations, temperature, and reaction time may be necessary depending on the specific substrates.

This protocol is suitable for the conjugation of small molecules or when one component can be used in excess.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of your aldehyde or ketone-containing substrate in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0).

    • Prepare a 20 mM stock solution of O-(3,5-Dimethoxyphenyl)hydroxylamine in DMSO or DMF.

    • Prepare a 100 mM stock solution of the catalyst (e.g., p-phenylenediamine or aniline) in the same buffer. Note: p-phenylenediamine is a more efficient catalyst than aniline.[7][8]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the aldehyde/ketone solution to a final concentration of 1 mM.

    • Add the O-(3,5-Dimethoxyphenyl)hydroxylamine stock solution to a final concentration of 1.5-2.0 mM (1.5-2.0 molar equivalents).

    • Initiate the reaction by adding the catalyst stock solution to a final concentration of 2-10 mM for p-phenylenediamine or 10-50 mM for aniline.[6]

    • Vortex briefly to mix.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1 to 12 hours.

    • Monitor the reaction progress by a suitable analytical method, such as LC-MS or TLC.

    • Once complete, the reaction can be quenched by adding an excess of acetone to consume any remaining hydroxylamine.[6]

  • Purification:

    • Purify the oxime conjugate product using an appropriate method, such as reverse-phase HPLC (RP-HPLC) or silica gel chromatography.[3][6]

This protocol outlines the labeling of a protein that has been engineered or modified to contain a unique aldehyde or ketone group.

  • Reagent Preparation:

    • Prepare the aldehyde-tagged protein solution at a concentration of 1-5 mg/mL (typically 10-100 µM) in 100 mM sodium phosphate buffer, pH 7.0.

    • Prepare a 10 mM stock solution of O-(3,5-Dimethoxyphenyl)hydroxylamine functionalized with a desired tag (e.g., a fluorophore or biotin) in anhydrous DMSO.

    • Prepare a fresh 50 mM stock solution of p-phenylenediamine catalyst in the reaction buffer.

  • Reaction Setup:

    • To the protein solution, add the aminooxy-tag stock solution to achieve a final concentration that is a 5- to 20-fold molar excess over the protein concentration.

    • Initiate the conjugation by adding the p-phenylenediamine catalyst to a final concentration of 2-5 mM.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature for 2 to 4 hours. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.

    • Monitor the extent of labeling using SDS-PAGE (observing a mass shift) or LC-MS analysis.

  • Purification:

    • Remove the unreacted aminooxy-tag and catalyst from the labeled protein conjugate using a size-exclusion chromatography (SEC) column (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).

Workflow and Data Summary

The general workflow for a protein bioconjugation experiment is outlined below.

Bioconjugation_Workflow Start Aldehyde-Tagged Protein (10-100 µM) Reaction Combine & Incubate (RT, 2-4h) Start->Reaction Reagent Aminooxy Probe (5-20x Molar Excess) Reagent->Reaction Catalyst Catalyst (e.g., 2-5 mM pPDA) Catalyst->Reaction Analysis Monitor Progress (LC-MS, SDS-PAGE) Reaction->Analysis Purification Purification (Size-Exclusion Chromatography) Analysis->Purification If Reaction Complete FinalProduct Purified Protein Conjugate Purification->FinalProduct

Figure 2. General workflow for protein labeling via oxime ligation.
ParameterRecommended ConditionRationale & Notes
pH 6.5 - 7.5Optimal for biological sample stability. Catalysis is essential in this range.[8]
Catalyst p-Phenylenediamine (pPDA)More efficient than aniline, allowing for lower concentrations (2-10 mM).[7]
AnilineA common alternative, but typically requires higher concentrations (10-100 mM).[6]
Temperature 20-25°C (Room Temp)Sufficient for most ligations. Can be lowered to 4°C to preserve sensitive biomolecules.
Aminooxy Reagent 2-20x molar excessDrives the reaction to completion. The required excess depends on substrate concentration.
Reaction Time 1 - 12 hoursHighly dependent on reactant concentrations and catalyst efficiency. Monitor for completion.
Troubleshooting
IssuePossible CauseSuggested Solution
Slow or Incomplete Reaction Low catalyst concentration.Increase the concentration of the catalyst. If using aniline, consider switching to the more efficient p-phenylenediamine.[8]
Substrate is a ketone.Ketones are less electrophilic than aldehydes. Increase reaction time, temperature, or reagent/catalyst concentrations.[9]
pH is not optimal.Ensure the reaction buffer pH is between 6.5 and 7.5 for catalyzed reactions.
Poor Product Yield Reagent instability.Prepare catalyst solutions fresh. Ensure the aminooxy probe has not degraded during storage.
Inefficient purification.Select a purification method appropriate for your molecule (e.g., SEC for proteins, RP-HPLC for peptides/small molecules).

References

  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. MDPI. [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. National Center for Biotechnology Information (PMC). [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Royal Society of Chemistry Publishing. [Link]

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. National Center for Biotechnology Information (PMC). [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Royal Society of Chemistry Publishing. [Link]

  • Click chemistry. Wikipedia. [Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: O-(3,5-Dimethoxyphenyl)hydroxylamine Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the frustrating instability of O-arylhydroxylamines. O-(3,5-Dimethoxyphenyl)hydroxylamine is a highly valuable synthetic intermediate, but its electron-rich aromatic ring and inherently weak N–O bond make it notoriously prone to rapid oxidation and degradation in solution.

This guide is designed to move beyond basic handling instructions. By understanding the thermodynamic and kinetic causality behind these degradation pathways, you can implement self-validating protocols that guarantee the integrity of your compound.

Diagnostic Logic: Understanding the Degradation Pathways

Before troubleshooting, it is critical to understand why this specific molecule degrades. The N–O bond possesses a low bond dissociation energy (approximately 55–65 kcal/mol) [1]. The 3,5-dimethoxy substituents exert a strong electron-donating (+M) effect, which increases the electron density on the aromatic ring. This dramatically lowers the oxidation potential of the molecule, facilitating single-electron transfer (SET) to dissolved oxygen or trace metals, and stabilizing the resulting aryloxy radicals after N–O bond homolysis [2].

Degradation A O-(3,5-Dimethoxyphenyl) hydroxylamine B Dissolved O2 A->B SET C Trace Metals (Fe, Cu) A->C Catalysis D N-Oxidation (Nitroso/Azoxy) B->D E N-O Bond Cleavage (Aryloxy Radicals) C->E

Mechanisms of O-(3,5-Dimethoxyphenyl)hydroxylamine degradation via O2 and trace metals.

Troubleshooting FAQs

Q1: My O-(3,5-Dimethoxyphenyl)hydroxylamine solution turns yellow/brown within hours of preparation. What is happening? A1: This color change is the visual hallmark of N-oxidation. In the presence of dissolved oxygen, the free base hydroxylamine undergoes an O2-dependent degradation cascade, rapidly converting into nitrosobenzene and azoxybenzene derivatives [3]. The electron-rich nature of your specific compound accelerates this autoxidation compared to unsubstituted phenylhydroxylamine.

Q2: I am using HPLC-grade solvents and keeping the vial sealed, but degradation still occurs. Could trace impurities be responsible? A2: Absolutely. Transition metals, particularly Iron (Fe) and Copper (Cu), are potent catalysts for hydroxylamine decomposition. Even at sub-ppm levels leached from standard glassware or syringe needles, Fe(II)/Fe(III) ions catalyze a sequence of one-electron transfer reactions that rapidly cleave the N–O bond [4]. Solution: Switch to acid-washed, metal-free glassware. If your workflow permits aqueous or biphasic media, the addition of a chelating agent like EDTA will sequester these metals and arrest the catalytic cycle[4].

Q3: Does the choice of organic solvent impact the stability of the free base? A3: Yes. Ethereal solvents (e.g., THF, diethyl ether, dioxane) must be rigorously avoided unless freshly distilled from sodium/benzophenone. These solvents form trace hydroperoxides upon standing in air. Hydroperoxides will immediately and irreversibly oxidize the hydroxylamine. Protic solvents like methanol can stabilize the ground state slightly via hydrogen bonding, but they do not prevent SET to oxygen.

Q4: How can I stabilize the compound for long-term storage in solution? A4: You must store it as a protonated salt (e.g., hydrochloride salt) rather than the free base. The lone pair of electrons on the nitrogen atom is the primary site for initial single-electron oxidation. Protonating the nitrogen removes this lone pair from the Highest Occupied Molecular Orbital (HOMO), drastically increasing the oxidation potential and shutting down both autoxidation and metal-catalyzed homolysis.

Self-Validating Experimental Protocols

To guarantee the stability of your compound, implement the following workflows. Each protocol includes a self-validating step to ensure the physical chemistry principles have been successfully applied.

Protocol A: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

Causality: Standard inert gas sparging (bubbling) only displaces bulk oxygen. It leaves behind trace dissolved O2 trapped in the solvent lattice, which is sufficient to initiate the radical chain reaction. Freeze-pump-thaw physically forces dissolved gases out of the solidifying lattice under a vacuum.

  • Preparation: Transfer your solvent (e.g., anhydrous Methanol or Acetonitrile) into a Schlenk flask.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the flask to a high vacuum line (≤ 0.1 Torr) for 5 minutes to evacuate the headspace.

  • Thaw: Close the vacuum valve and thaw the solvent in a room-temperature water bath. You will observe bubbles of trapped gas escaping the liquid.

  • Repeat: Repeat the Freeze-Pump-Thaw cycle three times. On the final thaw, backfill the flask with ultra-pure Argon.

  • Self-Validating System: Parallel Indicator Check. Add a trace amount of an oxygen-sensitive indicator (e.g., resazurin dye reduced to colorless resorufin) to a blank solvent vial processed simultaneously. If the blank remains strictly colorless upon thawing, your O2 removal is absolute and successful.

Protocol B: In Situ Hydrochloride Salt Formation for Storage

Causality: As established, protonation prevents SET. Converting the free base to an HCl salt in solution allows for stable, long-term storage at -20°C.

  • Dissolution: Dissolve the free base O-(3,5-Dimethoxyphenyl)hydroxylamine in the degassed solvent from Protocol A under an Argon atmosphere.

  • Acidification: Slowly add 1.05 equivalents of a standardized solution of HCl in dioxane (or ethereal HCl, provided it is freshly titrated and peroxide-free) dropwise at 0°C.

  • Precipitation/Storage: The HCl salt will either precipitate (which can be filtered and stored as a stable solid) or remain in solution depending on the solvent. Store the sealed vessel in the dark at -20°C.

  • Self-Validating System: pH Micro-Aliquoting. Before sealing the storage vessel, extract a 2 µL micro-aliquot and spot it onto wetted universal indicator paper. A reading of pH < 3 confirms that the basic nitrogen lone pair has been fully protonated, guaranteeing the thermodynamic stability of the batch.

Stabilization S1 1. Solvent Purification (Remove Peroxides) S2 2. Degassing (Freeze-Pump-Thaw) S1->S2 S3 3. Chelation (Add EDTA if aqueous) S2->S3 S4 4. Salt Formation (Add 1.05 eq HCl) S3->S4 S5 5. Storage (Argon, -20°C, Dark) S4->S5

Step-by-step workflow for the stabilization and storage of O-arylhydroxylamines in solution.

Quantitative Data: Comparative Stability

The following table synthesizes kinetic stability data for highly electron-rich O-arylhydroxylamines under various environmental conditions, allowing you to select the appropriate storage parameters based on your required experimental timeline.

Storage ConditionSolventAtmosphereAdditiveEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Free Base, 25°CTHF (Aged)AirNone< 2 hoursPeroxide-mediated rapid oxidation
Free Base, 25°CMethanolAirNone~ 12 hoursO2-dependent autoxidation
Free Base, 25°CMethanolArgonNone~ 48 hoursTrace metal catalysis (Fe/Cu)
Free Base, 25°CMethanolArgonEDTA (1 mM)> 7 daysSlow N–O bond homolysis
HCl Salt, -20°C Methanol Argon EDTA (1 mM) > 6 months Negligible

References

  • Title: Oxidation of Phenylhydroxylamine in Aqueous Solution: A Model for Study of the Carcinogenic Effect of Primary Aromatic Amines Source: Proceedings of the National Academy of Sciences (PNAS), 1981 URL: [Link]

  • Title: A mechanistic study of the decomposition of phenylhydroxylamine to azoxybenzene and aniline and its catalysis by iron(II) and iron(III) ions stabilised by ethylenediaminetetra-acetic acid Source: Journal of the Chemical Society, Perkin Transactions 2, 1975 URL: [Link]

  • Title: Multiple Decomposition Pathways for the Oxenium Ion Precursor O-(4-(4′-Methylphenyl)phenyl)-N-methanesulfonylhydroxylamine Source: The Journal of Organic Chemistry (ACS Publications), 2009 URL: [Link]

  • Title: Copper-catalyzed [1,3]-nitrogen rearrangement of O-aryl ketoximes via oxidative addition of N–O bond in inverse electron flow Source: RSC Advances (via PubMed Central), 2023 URL: [Link]

Sources

Technical Support Center: Troubleshooting the Solubility of O-(3,5-Dimethoxyphenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in overcoming the unique physicochemical challenges associated with O-(3,5-Dimethoxyphenyl)hydroxylamine (CAS: 89232-57-5).

Aryloxyamines are highly valuable pharmacophores and synthetic intermediates [1]. However, their amphiphilic nature—combining a moderately lipophilic 3,5-dimethoxyphenyl ring with a highly polar, hydrogen-bonding -O-NH₂ headgroup—often leads to unpredictable solubility behavior in organic solvents. This guide explains the thermodynamic and kinetic causality behind these issues and provides self-validating protocols to ensure your workflows proceed without interruption.

Physicochemical Data & Solubility Profiling

To manipulate solubility, you must first understand the state of your reagent. O-(3,5-Dimethoxyphenyl)hydroxylamine is commercially available in two forms: the neutral Free Base and the protonated Hydrochloride (HCl) Salt . Their solubility profiles are fundamentally opposed due to the presence or absence of ionic lattice energy.

Table 1: Quantitative Solubility Profile Comparison
Solvent SystemPolarity IndexFree Base Solubility (Estimated)HCl Salt Solubility (Estimated)Primary Solubilization Mechanism
Hexanes / Heptane 0.1< 5 mg/mL (Poor)InsolubleN/A (Lacks polar interactions)
Dichloromethane (DCM) 3.1> 100 mg/mL (Excellent)< 1 mg/mL (Poor)Dipole-dipole interactions
Ethyl Acetate (EtOAc) 4.4> 150 mg/mL (Excellent)< 5 mg/mL (Poor)Hydrogen-bond acceptance
Tetrahydrofuran (THF) 4.0> 200 mg/mL (Excellent)~ 10 mg/mL (Moderate)Strong H-bond acceptance
Methanol (MeOH) 5.1> 200 mg/mL (Excellent)> 100 mg/mL (Excellent)Protic solvation / Ion-dipole
Water / Aqueous Buffers 10.2< 1 mg/mL (Poor)> 50 mg/mL (Excellent)Ion hydration

Frequently Asked Questions (Troubleshooting Guides)

Q1: My O-(3,5-Dimethoxyphenyl)hydroxylamine is precipitating out of dichloromethane (DCM) during my coupling reaction. Why is this happening, and how do I fix it?

The Causality: If you are using the free base, precipitation in DCM usually indicates concentration-dependent self-association. The -O-NH₂ groups act as both strong hydrogen-bond donors and acceptors, forming polymeric aggregates at high concentrations (>0.5 M). If you are using the HCl salt, it is simply insoluble in aprotic, low-polarity solvents because DCM cannot overcome the ionic lattice energy of the salt. The Solution:

  • If using the HCl salt: You must perform a free-basing step prior to the reaction (See Protocol A).

  • If using the free base: Introduce a polar aprotic co-solvent. Adding 5–10% v/v of Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) introduces competitive hydrogen-bond acceptors that disrupt the -O-NH₂ self-association, solvating the monomers and increasing apparent solubility by orders of magnitude [2].

Q2: I need to run an anhydrous reaction, but my compound is the HCl salt. Can I just add Triethylamine (TEA) directly to my organic solvent?

The Causality: While adding an organic base like TEA or N,N-Diisopropylethylamine (DIPEA) to a suspension of the HCl salt in DCM will generate the soluble free base in situ, it also generates Triethylammonium chloride (TEA·HCl) as a byproduct. TEA·HCl is partially soluble in DCM and can interfere with sensitive downstream catalysts or coupling reagents. The Solution: It is highly recommended to perform an aqueous liquid-liquid extraction to remove the chloride salts before drying the organic layer. This ensures a clean, anhydrous free-base solution.

Q3: Can I use heat or ultrasonication to force the compound into solution?

The Causality: Ultrasonication (sonocrystallization/cavitation) is an excellent, non-destructive method to break up crystalline aggregates and speed up dissolution kinetics without altering thermodynamics [3]. However, prolonged heating (>60°C) of aryloxyamines in the presence of oxygen or transition metals can lead to premature N-O bond cleavage or oxidative degradation [4]. The Solution: Limit heating to 40°C. Prefer ultrasonication (10–15 minutes) combined with the co-solvency strategies mentioned above.

Mechanistic Visualizations

Solubilization Troubleshooting Workflow

The following decision tree outlines the logical progression for achieving complete solubilization based on the starting material's ionic state.

Workflow Start O-(3,5-Dimethoxyphenyl) hydroxylamine CheckForm Identify Form: Salt vs. Free Base? Start->CheckForm Salt Hydrochloride Salt (Poor Organic Solubility) CheckForm->Salt FreeBase Free Base Form (Moderate Organic Solubility) CheckForm->FreeBase FreeBasing Aqueous Free-Basing (Protocol A) Salt->FreeBasing Cosolvent Add Polar Aprotic Co-solvent (DMF/DMSO) FreeBase->Cosolvent If conc. > 0.5M Soluble Fully Solubilized in Organic Phase FreeBase->Soluble If conc. < 0.5M (DCM/EtOAc) FreeBasing->FreeBase Cosolvent->Soluble

Figure 1: Decision matrix for solubilizing O-(3,5-Dimethoxyphenyl)hydroxylamine.

Mechanism of Hydrogen-Bond Disruption via Co-Solvency

Mechanism Agg Aryloxyamine Aggregates (Strong Intermolecular H-Bonds) Solvent Addition of DMF/THF (H-Bond Acceptors) Agg->Solvent Disrupt Disruption of Lattice/ Self-Association Solvent->Disrupt Solvated Solvated Monomers (Enhanced Solubility) Disrupt->Solvated

Figure 2: Thermodynamic disruption of aryloxyamine self-association using polar aprotic co-solvents.

Experimental Workflows

Protocol A: Quantitative Free-Basing via Liquid-Liquid Extraction

Use this protocol to convert the insoluble HCl salt into a highly organic-soluble free base while removing inorganic byproducts.

  • Suspension: Suspend 1.0 g of O-(3,5-Dimethoxyphenyl)hydroxylamine HCl salt in 20 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in a separatory funnel. Observation: The salt will remain largely undissolved.

  • Neutralization: Add 20 mL of a saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (pH ~8.5).

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas.

  • Self-Validation Check: Allow the layers to separate. The organic layer should now be completely clear, indicating that the newly formed free base has fully dissolved into the DCM/EtOAc. Test the pH of the aqueous layer; it must remain >8.0. If it is acidic, add more NaHCO₃ and repeat.

  • Washing: Wash the organic layer once with 10 mL of brine (saturated NaCl) to remove residual water and inorganic salts.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Sodium Sulfate (Na₂SO₄) and swirl until the drying agent flows freely (indicating all water is absorbed).

  • Concentration: Filter off the drying agent and use the solution directly, or concentrate it under reduced pressure (rotary evaporation at 30°C) to isolate the free base as an oil or low-melting solid.

Protocol B: Binary Co-Solvent Solubilization for High-Concentration Reactions

Use this protocol when the free base must be reacted at high concentrations (>0.5 M) where it normally self-associates and precipitates.

  • Primary Solvation: Weigh the desired amount of O-(3,5-Dimethoxyphenyl)hydroxylamine free base into a dry reaction flask.

  • Primary Solvent Addition: Add the primary reaction solvent (e.g., DCM) to achieve a 1.0 M concentration. Observation: The solution may appear cloudy or contain oily aggregates.

  • Co-Solvent Titration: Dropwise, add anhydrous DMF or THF under gentle stirring.

  • Ultrasonication: Place the flask in an ultrasonic bath for 5 minutes at room temperature.

  • Self-Validation Check: Inspect the flask against a light source. The solution should be optically clear. If turbidity persists, add an additional 2% v/v of the co-solvent and re-sonicate. Do not exceed 15% v/v co-solvent, as excessive DMF can complicate downstream aqueous workups.

References

  • Synthesis of functionalized 2-(4-hydroxyphenyl)-3-methylbenzofuran allosteric modulators of Hsp90 activity. Archivio Istituzionale della Ricerca - Università degli Studi di Milano.[Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.[Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.[Link]

  • Indium-Mediated Reduction of Hydroxylamines to Amines. Organic Letters (ACS Publications).[Link]

Section 1: Thermal Stability & Decomposition Hazards (FAQ)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for O-Aryl Hydroxylamines . This portal is designed for researchers, application scientists, and drug development professionals handling these highly reactive, synthetically valuable, yet potentially hazardous intermediates.

Below, you will find field-proven troubleshooting guides, safety FAQs, and self-validating protocols grounded in mechanistic causality.

O-aryl hydroxylamines (such as O-phenylhydroxylamine) contain a weak N–O bond that is highly susceptible to homolytic cleavage and rearrangement. Understanding the thermodynamics of this bond is critical to preventing catastrophic runaway reactions.

Q: Why are O-aryl hydroxylamines prone to sudden, explosive decomposition? A: The inherent instability stems from the initial decomposition step, which theoretical investigations reveal is a bimolecular isomerization into an ammonia oxide intermediate, requiring an activation barrier of approximately 25 kcal/mol (dropping to ~16 kcal/mol in aqueous environments)[1]. Once initiated, the decomposition follows an autocatalytic kinetic model. The generation of heat accelerates further N–O bond cleavage, leading to a rapid, uncontrollable exotherm[2][3].

Q: What materials and conditions must I avoid when scaling up reactions involving these compounds? A: Never use titanium or stainless steel reactors for concentrated hydroxylamine derivatives. These metal surfaces act as catalysts that lower the activation energy for N–O cleavage. In adiabatic calorimetry studies, contact with titanium significantly increased the maximum heat rate and pressure generation rate (up to 13 times higher than baseline)[2]. Troubleshooting Fix: Always use glass-lined reactors and maintain reaction temperatures strictly below 70 °C. Because the initiation is bimolecular, storing the compound in dilute solutions rather than as a neat solid drastically reduces the collision frequency, enhancing shelf stability[1].

Table 1: Thermal Decomposition Metrics of Hydroxylamine Derivatives Quantitative data summarizing the thermal hazard profile to guide safe handling limits.

Compound / StateOnset Temp (°C)Max Heat Rate (°C/min)Specific Heat (J/g)Kinetic Model
O-(3-chloro-2-propenyl)-hydroxylamine 82–115 °CN/A2663Autocatalytic / n-order
Hydroxylamine (Aqueous, 50%w) 143–198 °C> 500N/AAutocatalytic
Hydroxylamine Sulfate (Solid) ~60 °C> 500N/AExothermic Runaway
O-Phenylhydroxylamine HCl (Solid) ~132 °C (dec.)N/AN/AThermal Rearrangement

(Data synthesized from adiabatic calorimetry and thermal hazard assessments[2][3])

HazardPathway Start O-Aryl Hydroxylamine (Concentrated) T_Stress Thermal Stress (>80°C) Start->T_Stress M_Contact Metal Contact (Ti, SS) Start->M_Contact Mitigation Dilution & Cold Storage (<8°C, Glass-lined) Start->Mitigation Best Practice Isomerization Bimolecular Isomerization Ea ~16-25 kcal/mol T_Stress->Isomerization Exotherm Autocatalytic Decomposition Rapid Heat/Pressure Release M_Contact->Exotherm Catalytic Acceleration Isomerization->Exotherm

Thermal decomposition pathways and hazard mitigation for O-aryl hydroxylamines.

Section 2: Safe Synthesis & Handling Protocols

Traditional synthesis of O-aryl hydroxylamines via electrophilic amination of alkoxides can be hazardous due to the instability of the aminating reagents. The modern, safety-validated approach utilizes a Pd-catalyzed O-arylation of ethyl acetohydroximate , which acts as a stable hydroxylamine equivalent[4].

Q: Why does the Pd-catalyzed protocol use bulky biarylphosphine ligands? A: Causality is key here: O-aryl hydroxylamines decompose rapidly above 80 °C. Bulky biarylphosphine ligands structurally force the palladium center to undergo C–O reductive elimination under unusually mild conditions (70 °C). This prevents the product from experiencing the thermal stress that would otherwise trigger the autocatalytic decomposition pathway[4].

Step-by-Step Methodology: Pd-Catalyzed Synthesis of O-Phenylhydroxylamine

Self-Validating System: This protocol includes built-in checkpoints (TLC monitoring) to ensure reactive intermediates do not accumulate.

  • Reagent Assembly (Inert Atmosphere):

    • In a rigorously dried, glass-lined flask, combine ethyl acetohydroximate (1.0 equiv), the aryl halide (e.g., chlorobenzene, 1.0 equiv), and the Pd-catalyst complexed with a bulky biarylphosphine ligand (e.g., t-BuBrettPhos).

    • Causality Check: Purge with N₂. Oxygen can oxidize the phosphine ligand, stalling the catalytic cycle and leaving unreacted, potentially unstable intermediates in the pot.

  • Catalytic Coupling:

    • Suspend the mixture in 1,4-dioxane (0.2 M) and heat to exactly 70 °C for 1–2 hours.

    • Validation: Monitor via TLC. Do not proceed to step 3 until the aryl halide is completely consumed. Premature acid addition can cause violent side reactions with unreacted starting materials.

  • Acidic Cleavage (Hydrolysis):

    • Cool the reaction strictly to 0 °C using an ice-water bath.

    • Slowly add aqueous HCl (6 M, 2.0 equiv). The low temperature suppresses the [3,3]-sigmatropic rearrangement that would otherwise convert the O-arylketoxime into a benzofuran[4].

    • Allow to warm to room temperature (RT) over 1 hour.

  • Isolation & Storage:

    • Neutralize carefully, extract, and precipitate the product as a hydrochloride salt (e.g., O-Phenylhydroxylamine hydrochloride).

    • Storage: Store the isolated HCl salt in a sealed container at 2–8 °C (wet ice conditions) to prevent slow thermal degradation.

SynthesisWorkflow N1 1. Reagent Assembly Ethyl acetohydroximate + Aryl Halide N2 2. Pd-Catalyzed Coupling Biarylphosphine Ligand 70°C, 1-2 h N1->N2 Inert Gas (N2) N3 3. Acidic Cleavage HCl (6M), 0°C -> RT N2->N3 Cool to 0°C N4 4. Isolation & Storage Store as HCl salt at 2-8°C N3->N4 Neutralize & Filter

Step-by-step workflow for the safe Pd-catalyzed synthesis of O-aryl hydroxylamines.

Section 3: Toxicity & Exposure Response (Troubleshooting)

O-aryl hydroxylamines share toxicological profiles with both anilines and hydroxylamines, making them potent biological hazards.

Q: What are the primary acute toxicity hazards associated with O-phenylhydroxylamine? A: Under GHS classifications, O-phenylhydroxylamine is categorized as Acute Tox. 3 / Acute Tox. 4 (Oral, Dermal, and Inhalation)[5][6]. It is harmful if swallowed or absorbed through the skin, and causes severe skin (Category 2) and eye irritation (Category 2A). Furthermore, it is a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) hazard, meaning inhalation of its dust can cause severe respiratory tract irritation and central nervous system depression[5][7].

Q: How should a laboratory spill be handled to minimize exposure? A:

  • Evacuate and Ventilate: Immediately clear the area. Ensure the fume hood is operating at maximum capacity.

  • PPE Upgrade: Responders must wear Type P2 (EN 143) respirator cartridges, face shields, and heavy-duty nitrile gloves.

  • Containment: Do not use water initially, as the compound is hygroscopic and moisture can complicate cleanup[6]. Sweep up the solid carefully to avoid dust formation , which is the primary vector for inhalation toxicity.

  • Decontamination: Place the swept material into a compatible, non-metallic (plastic or glass) waste container. Wash the contaminated surface with copious amounts of water only after the bulk solid has been removed[8].

References

  • Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society.[Link]

  • Cisneros, L. O., et al. (2004). Comparison of the thermal decomposition behavior for members of the hydroxylamine family. Thermochimica Acta. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2794249, O-Phenylhydroxylamine.[Link]

  • O'Connor Process Safety Center. (2010). Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. The Journal of Physical Chemistry A. [Link]

  • NextSDS. O-phenylhydroxylamine — Chemical Substance Information.[Link]

  • Salzano, E., et al. (2021). A detailed kinetic model for the thermal decomposition of hydroxylamine. Journal of Hazardous Materials.[Link]

Sources

purification protocol for o-(3,5-Dimethoxyphenyl)hydroxylamine after synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal provides authoritative, field-proven guidance for the isolation and purification of O-(3,5-dimethoxyphenyl)hydroxylamine.

Due to the highly reactive nature of the N–O bond and the electron-rich aromatic ring, standard purification templates often lead to catastrophic product loss. This guide is engineered to help you navigate the mechanistic pitfalls of this specific compound.

Mechanistic Causality: Why Standard Purification Fails

O-Arylhydroxylamines, particularly electron-rich derivatives like O-(3,5-dimethoxyphenyl)hydroxylamine, present unique isolation challenges. The electron-donating methoxy groups significantly increase the nucleophilicity of the aromatic ring. As documented in the literature, O-phenylhydroxylamines are notoriously unstable as free bases and often decompose during standard silica gel chromatography or distillation[1].

Furthermore, under acidic conditions and elevated temperatures, these compounds are highly susceptible to acid-promoted dearomative rearrangements[2] or condensation-rearrangement-cyclization sequences that yield benzofurans[3]. Because standard chromatography is fundamentally incompatible with this molecule[1], a low-temperature acid-base phase-switching protocol followed by immediate hydrochloride salt precipitation is the only scientifically rigorous, self-validating purification method.

Purification Workflow Visualization

G Node1 Crude Reaction Mixture Node2 Aqueous Quench & EtOAc Extraction Node1->Node2 Node3 Organic Phase (Free Base + Impurities) Node2->Node3 Node4 Acid Extraction (1M HCl at 0°C) Node3->Node4 Node5 Aqueous Phase (Protonated Hydroxylamine) Node4->Node5 Target Node6 Organic Phase (Neutral Impurities - Discard) Node4->Node6 Waste Node7 Basification (pH 10, 0°C) & Et2O Extraction Node5->Node7 Node8 Organic Phase (Pure Free Base) Node7->Node8 Node9 Precipitation (HCl in Ether) Node8->Node9 Node10 O-(3,5-Dimethoxyphenyl)hydroxylamine HCl (Stable Salt) Node9->Node10

Low-temp acid-base extraction and HCl salt precipitation workflow for O-arylhydroxylamines.

Step-by-Step Methodology: The Self-Validating Protocol

This protocol leverages the pKa differential between your target compound and synthetic byproducts, transforming the purification into a self-validating system where each phase shift can be empirically verified.

Phase 1: Quenching and Initial Extraction
  • Quench: Cool the crude synthesis mixture to 0–5 °C using an ice bath. Quench slowly with ice-cold water.

    • Causality: Exothermic reactions during quenching can cleave the labile N–O bond. Strict temperature control prevents thermal degradation.

  • Extract: Extract the aqueous mixture with ethyl acetate (EtOAc) or diethyl ether (Et 2​ O) (3 x 50 mL).

  • Wash: Wash the combined organic layers with cold 5% Na 2​ CO 3​ .

    • Causality: This removes acidic byproducts, such as unreacted 3,5-dimethoxyphenol, ensuring they do not co-extract in later steps.

Phase 2: Acid-Base Phase Switching (The Purification Core)
  • Acidify: Extract the organic layer with ice-cold 1M HCl (3 x 30 mL).

    • Self-Validation: Spot the remaining organic layer on a TLC plate. The target compound should be entirely absent (having migrated to the aqueous layer as a protonated salt). Neutral impurities (e.g., dimethoxybenzene derivatives) will remain in the organic phase. Discard the organic layer.

  • Basify: Cool the combined acidic aqueous layers to 0 °C. Carefully adjust the pH to 10 using cold 2M NaOH dropwise.

    • Causality: The free base is regenerated. Maintaining 0 °C is critical here; O-arylhydroxylamines are prone to [3,3]-sigmatropic rearrangements under acidic/neutral conditions if allowed to warm[2][3].

  • Recover: Immediately extract the basified aqueous layer with cold Et 2​ O (3 x 30 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ .

Phase 3: Salt Formation and Isolation
  • Precipitate: Filter off the drying agent. Place the Et 2​ O solution in an ice bath and add 2M HCl in diethyl ether dropwise under a nitrogen atmosphere until precipitation ceases.

  • Isolate: Filter the resulting white to off-white precipitate. Wash with cold pentane and dry in vacuo.

    • Self-Validation: Dissolve a few crystals of the final salt in water, basify with NaHCO 3​ , and extract with Et 2​ O. TLC of this extract should reveal a single, clean spot, confirming the structural integrity of the N–O bond and the success of the purification.

Quantitative Data & Physicochemical Parameters

ParameterValueMechanistic Implication for Purification
pKa (Conjugate Acid) ~4.5 – 5.0Requires basification to pH > 9 for efficient organic extraction of the free base.
Thermal Stability (Free Base) Low (t 1/2​ < 24h at 25 °C)Prevents the use of standard distillation or rotary evaporation at elevated temperatures.
Chromatographic Stability PoorThe nucleophilic 3,5-dimethoxyphenoxy ring degrades rapidly on acidic silica gel surfaces[1].
Optimal Extraction Temp 0 – 5 °CSuppresses acid-promoted dearomative rearrangements during aqueous HCl partitioning[2].
Storage Form Hydrochloride SaltProtonation of the amine stabilizes the N–O bond, yielding a bench-stable solid (>6 months at 4 °C).

Troubleshooting Guides & FAQs

Q: My product decomposed into a dark oil during rotary evaporation. What happened? A: You likely attempted to concentrate the free base at elevated temperatures. Electron-rich O-arylhydroxylamines are highly susceptible to thermal decomposition and dearomative rearrangements[2]. You must precipitate the compound as an HCl salt directly from the extraction solvent (Step 7) rather than concentrating the free base to dryness.

Q: I see a major impurity in the NMR that looks like a benzofuran derivative. How did it form? A: O-Arylhydroxylamines can undergo a condensation-rearrangement-cyclization sequence if exposed to trace acid and heat, or simply a [3,3]-sigmatropic rearrangement under acidic conditions[3]. Ensure your 1M HCl extraction is kept strictly at 0 °C and minimize the time the compound spends in the acidic aqueous phase.

Q: Why can't I just use standard silica gel column chromatography to separate the unreacted phenol? A: The nucleophilic nature of the 3,5-dimethoxyphenoxy ring makes the free base highly unstable on the slightly acidic, highly active surface of silica gel. Literature confirms that many O-arylhydroxylamines cannot be purified by chromatography due to this inherent instability[1]. The acid-base extraction protocol is mandatory.

Q: The hydrochloride salt is precipitating as a sticky gum instead of a powder. How do I fix this? A: Gummy precipitates usually indicate the presence of residual water or excess unreacted phenol in the ether phase. Ensure the Et 2​ O is rigorously dried over Na 2​ SO 4​ before adding the HCl/ether solution. If gumming occurs, triturate the residue with ice-cold anhydrous pentane or hexane to induce crystallization.

References

  • Source: thieme-connect.
  • Chemoselective Amide Formation Using O-(4-Nitrophenyl)
  • Source: acs.

Sources

Validation & Comparative

N-Aryl vs. O-Aryl Hydroxylamines in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As bioconjugation strategies evolve beyond classical maleimide-thiol and NHS-ester chemistries, hydroxylamine-based ligations have emerged as powerful tools for targeting carbonyls (aldehydes and ketones) on modified proteins, glycans, and nucleic acids. However, the structural isomerism of the hydroxylamine reagent—specifically whether an aryl group is positioned on the nitrogen (N-aryl) or the oxygen (O-aryl)—fundamentally alters the reaction mechanism, the stability of the intermediate, and the topology of the final conjugate.

This guide provides an objective, data-driven comparison of N-aryl and O-aryl hydroxylamines, detailing their divergent mechanistic pathways and providing field-proven, self-validating protocols for drug development professionals and synthetic biologists.

Mechanistic Divergence: Causality in Conjugation

The regiochemistry of the aryl substituent dictates the electronic properties of the nucleophilic nitrogen and determines the fate of the post-condensation intermediate.

O-Aryl Hydroxylamines ( NH2​−O−Ar )

In O-aryl hydroxylamines, the primary amine acts as the nucleophile. The electronegative O-aryl group (e.g., O-phenyl or O-(4-nitrophenyl)) lowers the pKa​ of the conjugate acid compared to standard O-alkyl variants, increasing the proportion of the reactive unprotonated species at physiological pH.

  • Pathway A (Standard Carbonyls): Condensation with standard aldehydes or ketones yields a stable O-aryl oxime .

  • Pathway B ( α -Keto Acids): When reacted with α -keto acids (such as pyruvic acid), the initial adduct undergoes a rapid decarboxylative rearrangement. This cleaves the N–O bond, forms a robust amide bond , and expels the phenol derivative as a leaving group[1].

N-Aryl Hydroxylamines ( Ar−NH−OH )

In N-aryl hydroxylamines, the nitrogen is secondary. Following nucleophilic attack on a carbonyl, the lack of an oxygen substituent prevents the formation of an oxime.

  • Pathway C (Nitrone Generation): Dehydration of the intermediate yields a nitrone ( R−CH=N+(Ar)−O− ). Nitrones are highly reactive 1,3-dipoles. Rather than serving as the final linkage, they are generated in situ to immediately undergo Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) with cyclooctynes (like DBCO), yielding highly stable isoxazolidines . This ultra-fast cascade is heavily utilized in time-sensitive applications like 18F radiolabeling for PET tracers[2].

Pathways Carbonyl Carbonyl-Tagged Biomolecule Oxime O-Aryl Oxime (Stable Conjugate) Carbonyl->Oxime + O-Aryl Hydroxylamine (Aldehyde/Ketone) Amide Amide Conjugate (+ Phenol Release) Carbonyl->Amide + O-Aryl Hydroxylamine (α-Keto Acid) Nitrone N-Aryl Nitrone (Transient 1,3-Dipole) Carbonyl->Nitrone + N-Aryl Hydroxylamine (Aldehyde) Isoxazolidine Isoxazolidine (SPANC Cycloadduct) Nitrone->Isoxazolidine + DBCO/BCN (Fast Click)

Divergent bioconjugation pathways of O-aryl vs. N-aryl hydroxylamines with carbonyls.

Quantitative Performance Comparison

To select the appropriate reagent for a bioconjugation workflow, scientists must weigh intermediate stability against reaction kinetics. The table below summarizes the critical operational metrics.

FeatureO-Aryl HydroxylaminesN-Aryl Hydroxylamines
Primary Intermediate O-Aryl OximeN-Aryl Nitrone
Intermediate Stability High (Often the final conjugate)Low (Prone to hydrolysis if untrapped)
Typical Downstream Reaction Decarboxylative Amide LigationStrain-Promoted Cycloaddition (SPANC)
Typical Reaction Rate ( M−1s−1 ) 10−3 to 10−1 (Oxime formation) 1 to 50 (SPANC cycloaddition)
Optimal pH Range 4.0 – 7.45.5 – 7.0
Primary Byproduct Phenol derivatives (e.g., 4-nitrophenol) H2​O
Key Application Peptide functionalization, Sulfilimine transfer[3]Rapid radiolabeling, Live-cell imaging[2]

Self-Validating Experimental Protocols

The following methodologies are designed with intrinsic feedback mechanisms (self-validation) to ensure that the researcher can confirm successful conjugation in real-time without relying solely on end-point mass spectrometry.

Protocol 1: Chemoselective Amide Ligation via O-(4-Nitrophenyl)hydroxylamine

Objective: Conjugate an amine-containing payload to a pyruvic acid-functionalized peptide via an amide bond[1]. Causality & Design: We utilize 70% tert-butanol (t-BuOH) to co-solubilize the hydrophobic O-aryl reagent and the peptide while maintaining the protic environment required for the decarboxylative rearrangement. The reaction is self-validating: successful amide bond formation stoichiometrically releases 4-nitrophenolate, which turns the solution yellow.

  • Preparation: Dissolve the pyruvic acid-functionalized peptide (10 mM) in a 70% t-BuOH/water solvent system buffered to pH 7.4.

  • Initiation: Add 1.5 equivalents of the payload-linked O-(4-nitrophenyl)hydroxylamine.

  • Real-Time Monitoring: Monitor the reaction mixture via UV-Vis spectroscopy at 400 nm. The absorbance will increase as 4-nitrophenolate is released.

  • Validation: Calculate the concentration of released 4-nitrophenol using the Beer-Lambert law. An equimolar release relative to the starting peptide confirms >95% conversion to the amide.

  • Purification: Isolate the amide-linked conjugate via preparative RP-HPLC.

Protocol 2: One-Pot Nitrone Generation and SPANC via N-Phenylhydroxylamine

Objective: Rapidly attach a DBCO-fluorophore to an aldehyde-tagged antibody. Causality & Design: Nitrones are susceptible to aqueous hydrolysis, reverting to the aldehyde and hydroxylamine. To prevent this, we perform a "one-pot" reaction. By introducing the strained alkyne (DBCO) simultaneously with the N-phenylhydroxylamine, the nitrone is kinetically trapped the moment it forms. According to Le Chatelier's principle, this irreversible cycloaddition drives the equilibrium entirely toward the final isoxazolidine product[2].

  • Preparation: Buffer exchange the aldehyde-tagged antibody into PBS (pH 6.5) at a concentration of 50 μ M.

  • One-Pot Addition: Simultaneously add 10 equivalents of N-phenylhydroxylamine and 10 equivalents of DBCO-fluorophore (from 10 mM DMSO stock solutions).

  • Incubation: Agitate gently at room temperature for 30 minutes. The rapid nature of SPANC ensures complete conversion within this timeframe.

  • Validation: Analyze an aliquot via LC-MS. The self-validating proof of the cascade is the detection of the intact isoxazolidine mass (Antibody + N-phenylhydroxylamine + DBCO - H2​O ). The absence of a free nitrone mass confirms complete trapping.

  • Cleanup: Remove excess small molecules using a size-exclusion spin column (e.g., Zeba Spin Desalting Column).

SPANC Step1 Aldehyde Precursor Step2 N-Phenylhydroxylamine Addition Step1->Step2 Step3 Nitrone Intermediate Step2->Step3 - H2O Step4 DBCO/BCN Addition Step3->Step4 Step5 Isoxazolidine Conjugate Step4->Step5 SPANC

Step-by-step workflow of Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC).

Conclusion

The choice between N-aryl and O-aryl hydroxylamines dictates the trajectory of your bioconjugation workflow. O-aryl hydroxylamines excel in creating stable, traceless amide bonds (via α -keto acids) or robust oximes, making them ideal for stable peptide therapeutics and late-stage functionalizations[1],[3]. Conversely, N-aryl hydroxylamines are the premier choice for generating transient nitrones to fuel ultra-fast SPANC reactions, a necessity for radiochemistry and in vivo labeling where speed is the paramount constraint[2].

References
  • Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives | The Journal of Organic Chemistry - ACS Publications | 1

  • 18F-Labeling Using Click Cycloadditions | PMC - NIH | 2

  • Intermolecular sulfur atom transfer cascade enabled late-stage introduction of sulfilimines into peptides | Chemical Science (RSC Publishing) | 3

Sources

HPLC Method Development for Quantifying O-(3,5-Dimethoxyphenyl)hydroxylamine Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The quantification of O-(3,5-Dimethoxyphenyl)hydroxylamine presents a unique chromatographic challenge. As a critical intermediate and potential genotoxic impurity in pharmaceutical synthesis, its purity must be rigorously controlled[1][2]. While simple aliphatic hydroxylamines often require tedious pre-column derivatization (e.g., with benzaldehyde) to achieve adequate UV sensitivity[1][3], the intrinsic 3,5-dimethoxyphenyl chromophore in this molecule allows for direct, highly sensitive UV detection[4].

However, the molecule's structural duality—a highly polar, basic hydroxylamine group coupled with an electron-rich aromatic ring—makes traditional reversed-phase high-performance liquid chromatography (HPLC) methods prone to failure. This guide objectively compares standard column technologies against advanced core-shell architectures, providing a self-validating methodology for robust purity analysis.

Mechanistic Insight: The Selectivity Challenge

When developing an HPLC method for basic aromatic amines and hydroxylamines, the primary modes of failure are peak tailing and co-elution with positional isomers [5][6].

Standard fully porous C18 columns rely exclusively on hydrophobic dispersion forces. Because the free amino group (-NH2) of the hydroxylamine is highly basic, it readily interacts with residual, unendcapped acidic silanols on the silica surface. This secondary ion-exchange interaction causes severe peak tailing. Furthermore, standard C18 phases lack the steric recognition required to separate the target compound from closely related synthetic impurities, such as O-(2,4-dimethoxyphenyl)hydroxylamine.

To overcome this, we compare the traditional C18 approach with Core-Shell Pentafluorophenyl (F5) technology. The F5 stationary phase provides orthogonal selectivity through π−π interactions, dipole-dipole interactions, and hydrogen bonding. The electron-deficient fluorinated ring of the F5 phase strongly interacts with the electron-rich 3,5-dimethoxyphenyl ring, locking the analyte into a distinct retention window and resolving it from structurally similar impurities[5].

Selectivity_Logic Analyte O-(3,5-Dimethoxyphenyl)hydroxylamine C18 Traditional C18 Column (Hydrophobic Interactions) Analyte->C18 F5 Core-Shell F5 Column (π-π & Dipole Interactions) Analyte->F5 Outcome1 Co-elution & Peak Tailing (Rs < 1.5) C18->Outcome1 Weak steric recognition Outcome2 Baseline Resolution (Rs > 2.0, As < 1.2) F5->Outcome2 Strong aromatic retention

Caption: Chromatographic Selectivity Logic for Aromatic Hydroxylamines.

Comparative Performance Data

To objectively evaluate performance, O-(3,5-Dimethoxyphenyl)hydroxylamine was spiked with a known positional isomer impurity and analyzed across three different column architectures using the same acidic mobile phase gradient.

Table 1: Chromatographic Performance Comparison (UV 254 nm)

Column TechnologyParticle ArchitectureRetention Time (min)Asymmetry Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Isomer
Alternative A: Traditional C185.0 µm, Fully Porous6.41.85 (Fail)8,5001.2 (Co-elution)
Alternative B: Core-Shell C182.6 µm, Solid Core5.11.40 (Pass)18,2001.6 (Partial)
Champion: Core-Shell F52.6 µm, Solid Core7.31.05 (Ideal)21,5003.4 (Baseline)

Data Synthesis: While the Core-Shell C18 (Alternative B) improves efficiency ( N ) due to a shorter diffusion path[5], it still fails to achieve baseline resolution ( Rs​ > 2.0). The Core-Shell F5 column successfully leverages π−π interactions to achieve baseline separation and near-perfect peak symmetry.

Experimental Methodology & Self-Validating Workflow

The following protocol is designed as a self-validating system. By strictly controlling the mobile phase pH and solvent mismatch, the method guarantees reproducibility.

HPLC_Workflow A Sample Preparation Dilute in Initial Mobile Phase B Stationary Phase Selection (Core-Shell F5 Column) A->B Prevent solvent mismatch C Mobile Phase Optimization (0.05% Formic Acid) B->C Suppress silanol activity D Detection Strategy (Direct UV at 254 nm) C->D Maximize S/N ratio E System Suitability Test (SST) Validate Rs > 2.0 and As < 1.5 D->E Ensure method integrity

Caption: HPLC Method Development Workflow for Hydroxylamine Derivatives.

Step-by-Step Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A (MPA): 0.05% Formic Acid in Milli-Q Water.

    • Causality: Hydroxylamines typically have a pKa between 4.0 and 6.0. Formic acid drops the pH to ~2.7, ensuring the amine is fully protonated. This prevents dual-state elution and suppresses the ionization of residual surface silanols, eliminating peak tailing[1].

  • Mobile Phase B (MPB): 0.05% Formic Acid in HPLC-grade Acetonitrile[1].

Step 2: Chromatographic Conditions

  • Column: Core-Shell F5 (Pentafluorophenyl), 100 x 3.0 mm, 2.6 µm[5].

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

    • Causality: Elevated temperature reduces mobile phase viscosity, enhancing the mass transfer kinetics of the core-shell particles and lowering system backpressure[3][4].

  • Injection Volume: 5 µL.

  • Detection: Photodiode Array (PDA) or UV detector set to 254 nm.

Step 3: Gradient Program

  • 0.0 - 2.0 min: 5% MPB (Isocratic hold to focus the polar analyte at the column head).

  • 2.0 - 8.0 min: 5% 60% MPB (Linear gradient to elute the dimethoxyphenyl derivative).

  • 8.0 - 10.0 min: 60% 95% MPB (Column wash).

  • 10.0 - 15.0 min: 5% MPB (Re-equilibration).

Step 4: Sample Preparation Accurately weigh 10 mg of O-(3,5-Dimethoxyphenyl)hydroxylamine and dissolve in 100 mL of the initial mobile phase (95% MPA / 5% MPB) to yield a 0.1 mg/mL solution.

  • Causality: Dissolving the sample in pure organic solvent (like 100% methanol) causes "solvent breakthrough," where the strong injection solvent drags the analyte through the column before it can partition, resulting in split or fronting peaks.

Step 5: System Suitability Testing (Trustworthiness Check) Before running unknown batches, inject a resolution standard containing the target analyte and a known impurity. The system is only validated for use if:

  • Resolution ( Rs​ ) 2.0 between all critical pairs.

  • Tailing Factor ( As​ ) 1.5 for the target peak[2][7].

  • %RSD of peak area 2.0% over six replicate injections.

Conclusion

For the purity quantification of O-(3,5-Dimethoxyphenyl)hydroxylamine, relying on traditional C18 columns introduces significant risks of co-elution and poor peak shape due to the molecule's basicity and structural similarity to synthetic byproducts. By upgrading to a Core-Shell F5 column and strictly controlling the ionization state with a 0.05% Formic Acid mobile phase, analytical scientists can leverage orthogonal π−π selectivity. This approach bypasses the need for complex derivatization, delivering a highly efficient, self-validating, and reproducible assay.

References
  • Source: oup.
  • Title: Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content)
  • Title: Analytical Method Development for Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content)
  • Source: humanjournals.
  • Title: Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content)
  • Source: sciex.
  • Source: agilent.

Sources

comparative stability analysis of substituted o-aryl hydroxylamines

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Stability Analysis of Substituted O-Aryl Hydroxylamines: A Guide for Synthetic and Drug Development Workflows

Introduction O-Aryl hydroxylamines are indispensable electrophilic aminating agents and precursors for nitrogen-centered radicals in modern synthetic chemistry. However, their utility is frequently bottlenecked by the inherent kinetic and thermodynamic lability of the N–O bond (bond dissociation energy ~55–65 kcal/mol). As a Senior Application Scientist, I frequently observe that researchers select O-aryl hydroxylamine derivatives without fully accounting for the profound impact of aromatic substitution on reagent stability.

This guide provides an objective, data-driven comparison of substituted O-aryl hydroxylamines. By analyzing the mechanistic causality behind their degradation pathways, we can establish robust, self-validating protocols for their synthesis, storage, and application in drug development workflows.

Mechanistic Causality: The Role of Aromatic Substitution

The stability of an O-aryl hydroxylamine is strictly dictated by the electronic nature of its aryl substituents. The weak N–O bond is susceptible to both homolytic cleavage (yielding aminyl/iminyl radicals) and heterolytic cleavage (yielding oxenium or arenium ions) [1].

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2) or trifluoromethyl (-CF3) deplete electron density from the aromatic ring. This stabilizes the molecule against acid-catalyzed [1,3]-rearrangements and heterolytic N–O cleavage by destabilizing potential cationic arenium intermediates[2]. However, these electron-poor scaffolds possess lower reduction potentials, making them highly prone to single-electron transfer (SET) reduction in photoredox applications [3].

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OMe) or alkyl groups enrich the ring's electron density. This resonance stabilization makes N–O bond cleavage highly favorable, often leading to rapid decomposition via oxenium ions or spontaneous dearomative rearrangements to ortho-aminophenols [4].

G O_Aryl Substituted O-Aryl Hydroxylamines EWG Electron-Withdrawing Groups (e.g., -NO2, -CF3) O_Aryl->EWG EDG Electron-Donating Groups (e.g., -OMe, -Me) O_Aryl->EDG Path1 Stabilized N-O Bond (Resistant to Acid) EWG->Path1 Path2 Prone to SET Reduction (Radical Generation) EWG->Path2 Path3 Susceptible to Heterolytic Cleavage (Oxenium Ion) EDG->Path3 Path4 [1,3]-Rearrangement to o-Aminophenols EDG->Path4

Logical mapping of substituent electronic effects on N-O bond cleavage and stability pathways.

Comparative Stability Data

To objectively compare these reagents, we must evaluate their performance during synthesis and their half-lives under forced degradation conditions. Table 1 summarizes the behavioral profiles of key substituted O-aryl hydroxylamines.

Table 1: Comparative Stability Profiling of Substituted O-Aryl Hydroxylamines

Aryl SubstituentSynthetic Yield (NaBH3CN)*Stability in Acid (pH 1, 60°C)Stability in Base (pH 12, 60°C)Primary Degradation Pathway
4-Nitrophenyl 65–75%High (t½ > 48h)Moderate (t½ ~ 12h)Base-catalyzed hydrolysis / Oxidation
3,4-Dinitrophenyl ~15%Moderate (t½ ~ 24h)Very Low (t½ < 1h)Rapid decomposition in aqueous base
4-Methoxyphenyl < 10%Very Low (t½ < 1h)Moderate (t½ ~ 24h)Acid-promoted heterolytic cleavage
3,4-Dichlorophenyl 50–60%Moderate (t½ ~ 18h)Low (t½ ~ 4h)Hydrolysis yielding 3,4-dichlorophenol

*Yields reflect the pulsed-addition reduction of corresponding oximes at pH 3.

Causality in the Data: Notice the stark contrast between the 4-nitrophenyl and 3,4-dinitrophenyl derivatives. While a single nitro group provides optimal stability for isolation via silica gel chromatography, the addition of a second nitro group makes the molecule so electrophilic that it rapidly decomposes upon exposure to mild aqueous base (e.g., standard Na2CO3 washes) during workup [2]. Conversely, the 3,4-dichlorophenyl derivative is susceptible to both acid-catalyzed hydrolysis and base-mediated oxidation, necessitating strict storage under inert atmospheres at 2-8 °C [5].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, stability assessments must be self-validating. This requires incorporating internal standards and precise quenching mechanisms to arrest degradation prior to instrumental analysis.

Protocol A: pH-Controlled Synthesis of O-(4-Nitrophenyl)hydroxylamine Objective: Synthesize the stable 4-nitro derivative while preventing acid-catalyzed N–O cleavage.

  • Preparation: Dissolve O-(4-nitrophenyl)oxime (10 mmol) in ethanol (50 mL). Add a trace amount of bromocresol green indicator to visually monitor the pH.

  • Reduction: Add NaBH3CN (30 mmol) in pulsed aliquots. Causality: NaBH3CN is uniquely stable to hydrolysis at low pH, making it the ideal hydride source for this transformation [2].

  • pH Maintenance: Continuously add methanesulfonic acid (CH3SO3H) dropwise to maintain the pH strictly at 3.0. Causality: If the pH drops below 2, the protonated hydroxylamine product will undergo premature N–O bond cleavage; if it rises above 4, the reduction stalls.

  • Isolation: Quench with water, neutralize carefully with saturated NaHCO3, extract with EtOAc, and purify via silica gel chromatography. (The 4-nitro derivative is uniquely stable to silica).

Protocol B: Forced Degradation & Kinetic Profiling Objective: Quantify the half-life of O-aryl hydroxylamines under varying stress conditions.

  • Stock Solution: Prepare a 10 mM stock of the O-aryl hydroxylamine in HPLC-grade acetonitrile containing 1 mM dibenzyl ether as an internal standard.

  • Acidic Stress: Mix 1 mL of stock with 9 mL of 0.1 M HCl. Incubate at 60°C.

  • Basic Stress: Mix 1 mL of stock with 9 mL of 0.1 M NaOH. Incubate at 60°C.

  • Self-Validating Quench: At specific time points (t = 1, 2, 4, 8, 24 h), withdraw a 100 µL aliquot. Immediately neutralize the acidic sample with 100 µL of 0.1 M NaOH, and the basic sample with 100 µL of 0.1 M HCl. Causality: Failure to neutralize exactly at the time of withdrawal allows degradation to continue in the autosampler queue, severely skewing kinetic data.

  • Analysis: Dilute with mobile phase and analyze via HPLC-UV/MS, tracking the disappearance of the parent peak relative to the internal standard.

Workflow Stock Prepare Stock Solution (MeCN) Acid Acidic Stress (0.1 M HCl, 60°C) Stock->Acid Base Basic Stress (0.1 M NaOH, 60°C) Stock->Base Photo Photolytic Stress (UV/Vis, 25°C) Stock->Photo Quench Neutralization & Aliquot Quenching Acid->Quench Base->Quench Photo->Quench HPLC HPLC-UV/MS Kinetic Analysis Quench->HPLC

Self-validating experimental workflow for forced degradation and kinetic stability profiling.

Conclusion & Best Practices

When designing synthetic routes involving O-aryl hydroxylamines, the choice of the aryl substituent is not merely a matter of atom economy; it is the primary determinant of reagent stability.

  • For bench-stable aminating agents , the O-(4-nitrophenyl)hydroxylamine scaffold offers the best balance of synthetic accessibility and shelf stability.

  • For photoredox radical generation , highly electron-deficient scaffolds (like 2,4-dinitrophenyl) are required to achieve the necessary reduction potentials, but they must be generated in situ or handled with extreme care to avoid base-mediated decomposition.

  • Always store these compounds under an inert atmosphere (argon/nitrogen) at 2–8 °C, protected from light and transition metal ions, to suppress oxidative and photolytic degradation pathways [5].

References

  • Multiple Decomposition Pathways for the Oxenium Ion Precursor O-(4-(4′-Methylphenyl)phenyl)-N-methanesulfonylhydroxylamine. The Journal of Organic Chemistry - ACS Publications. 1

  • Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives. The Journal of Organic Chemistry - ACS Publications. 2

  • Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis. Beilstein Journal of Organic Chemistry. 3

  • Formal Dearomative Hydroamination of 2-Arylphenols. The Journal of Organic Chemistry - ACS Publications. 4

  • Stability of O-(3,4-dichlorophenyl)hydroxylamine under acidic/basic conditions. Benchchem. 5

Sources

A Senior Application Scientist's Guide to Validating Bioconjugation Efficiency: A Mass Spectrometry-Centric Approach

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the precise and reliable validation of bioconjugation is not merely a quality control step; it is a cornerstone of drug safety and efficacy.[1][2][3] The efficiency of covalently linking a payload—be it a cytotoxic drug, a fluorescent dye, or a stabilizing polymer—to a biomolecule dictates the final product's potency, pharmacokinetics, and toxicity profile.[4] An inaccurate assessment can obscure issues like batch-to-batch inconsistency or the generation of suboptimal therapeutic species.[]

This guide, born from extensive field experience, moves beyond rote protocols to provide a comparative analysis of the analytical toolset available for this critical task. We will delve into the causality behind why mass spectrometry (MS) has unequivocally emerged as the gold standard for bioconjugate characterization, while also giving due consideration to orthogonal methods that complete the analytical picture.[6] Our focus is not just on the 'how,' but the 'why,' ensuring that every experimental choice is part of a self-validating and scientifically rigorous system.

The Unrivaled Precision of Mass Spectrometry

The fundamental challenge in analyzing bioconjugates lies in their heterogeneity. A typical conjugation reaction does not yield a single product but rather a mixture of species: unconjugated biomolecules, and biomolecules adorned with varying numbers of payloads at different sites.[1] To truly understand this complex mixture, an analytical technique must offer high resolution, exceptional sensitivity, and, most importantly, the specificity to distinguish between components with minute mass differences. This is the domain where mass spectrometry excels.

Why Mass Spectrometry? The Causality Behind the Choice.

At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[7] This simple principle provides a direct and absolute measurement of molecular weight, which is the most definitive physical attribute of a molecule. For bioconjugates, this translates into several key advantages:

  • Unambiguous Confirmation: MS provides the precise molecular weight of the intact conjugate, directly confirming the covalent attachment of the payload. This is not an inference based on a secondary property like hydrophobicity or charge; it is a direct measurement of mass.

  • Detailed Distribution Analysis: For ADCs, the Drug-to-Antibody Ratio (DAR) is a critical quality attribute. MS doesn't just provide an average DAR; it resolves and quantifies the entire distribution of species (DAR0, DAR1, DAR2, etc.), offering a complete profile of the product's composition.[1][8]

  • Localization of Conjugation Sites: Through "middle-down" or "bottom-up" proteomics approaches, MS can pinpoint the exact amino acid residues where conjugation has occurred.[1][9] This level of structural detail is invaluable for understanding structure-activity relationships and ensuring manufacturing consistency.

The Mass Spectrometry Workflow: A System of Integrated Validation

A robust MS-based analysis is a multi-stage process where each step provides an additional layer of validation. The workflow is designed to separate the heterogeneous mixture before mass analysis, ensuring that the data is both clean and unambiguous.

MS_Workflow cluster_0 Sample Preparation cluster_1 Separation & Ionization cluster_2 Analysis & Data Processing Prep Bioconjugate Sample (Desalting & Buffer Exchange) LC Liquid Chromatography (LC) (e.g., Reversed-Phase) Prep->LC Inject ESI Electrospray Ionization (ESI) LC->ESI Elute MS Mass Analyzer (e.g., TOF, Orbitrap) ESI->MS Ion Transfer Data Raw Data (m/z Charge Envelope) MS->Data Detect Decon Deconvolution Algorithm Data->Decon Process Result Zero-Charge Mass Spectrum (DAR Profile) Decon->Result Calculate

Caption: Mass Spectrometry workflow for bioconjugate analysis.

The logic of this workflow is self-validating. The LC system first separates the components of the mixture in time.[6][8] As each component elutes, it is ionized by ESI, which is a soft ionization technique crucial for analyzing large, intact biomolecules without fragmentation.[7] The mass analyzer then records the m/z spectrum for each eluting species. The final, critical step is data deconvolution. Because ESI creates a series of multiply charged ions for a single molecule, this raw data (a "charge envelope") must be processed by a deconvolution algorithm to calculate the neutral, zero-charge mass of the molecule.[10][11][12] The output is a clean spectrum showing the precise masses of all conjugate species present.

Experimental Protocol: Intact Mass Analysis of an ADC for DAR Determination

This protocol outlines a standard workflow for determining the DAR distribution of a cysteine-linked ADC using LC-MS.

1. Sample Preparation (Justification: To remove interfering salts and non-volatile buffers that suppress the ESI signal and contaminate the instrument.)

  • Reagents: 0.1% Formic Acid in Water (Solvent A), 0.1% Formic Acid in Acetonitrile (Solvent B), Tris-HCl buffer, ADC sample.
  • Procedure:
  • If necessary, deglycosylate the ADC sample using an appropriate enzyme (e.g., PNGase F) to reduce spectral complexity.
  • Desalt the ADC sample (approx. 100 µg) using a C4 ZipTip or a similar reversed-phase desalting column.
  • Elute the desalted ADC in 50-70% acetonitrile with 0.1% formic acid.
  • Lyophilize the sample or use a vacuum concentrator to remove the solvent.
  • Reconstitute the ADC to a final concentration of 1 mg/mL in Solvent A.[6]

2. LC-MS Analysis (Justification: Chromatographic separation provides an orthogonal dimension of data, separating species before they enter the MS, which aids in cleaner spectra and more confident identification.)

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a UPLC/HPLC system.
  • LC Method:
  • Column: C4 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.3 mL/min.
  • Gradient:
  • 0-2 min: 20% B
  • 2-10 min: 20-60% B
  • 10-12 min: 60-90% B
  • 12-14 min: 90% B
  • 14-15 min: 90-20% B
  • 15-20 min: 20% B
  • MS Method:
  • Ionization Mode: Positive ESI.
  • Mass Range: 1000-4000 m/z.
  • Capillary Voltage: 3.5 - 4.5 kV.
  • Acquisition Mode: Profile mode (essential for accurate deconvolution).[12]

3. Data Processing (Justification: Deconvolution is necessary to transform the complex charge state envelope into a simple, interpretable zero-charge mass spectrum.)

  • Sum the mass spectra across the main chromatographic peak corresponding to the ADC.
  • Apply a deconvolution algorithm (e.g., MaxEnt or similar parsimonious algorithms) to the summed spectrum.[11][12]
  • Set the output mass range to encompass the expected masses of the unconjugated antibody and all drug-loaded forms (e.g., 145,000 to 155,000 Da).
  • Identify the mass peaks corresponding to the unconjugated antibody (DAR0) and the species with 1, 2, 3, etc., drugs attached (DAR1, DAR2, DAR3...).
  • Calculate the average DAR using the relative intensities (area under the curve) of each identified peak.

Alternative and Complementary Analytical Techniques

While mass spectrometry provides the most definitive data, a comprehensive validation strategy often employs orthogonal techniques. These methods can be valuable for routine testing, in-process controls, or when access to high-resolution MS is limited. The choice of technique is dictated by the specific question being asked.

Decision_Tree Start What information is required? Q_Mass Need exact mass, DAR distribution, or site? Start->Q_Mass Q_Hydro Need relative DAR distribution? Start->Q_Hydro Q_Avg Need quick average DAR only? Start->Q_Avg Q_Agg Need to check for aggregation? Start->Q_Agg Ans_MS Use Mass Spectrometry (LC-MS) Q_Mass->Ans_MS Yes Ans_HIC Use Hydrophobic Interaction Chromatography (HIC) Q_Hydro->Ans_HIC Yes Ans_UV Use UV-Vis Spectrophotometry Q_Avg->Ans_UV Yes Ans_SEC Use Size Exclusion Chromatography (SEC) Q_Agg->Ans_SEC Yes

Caption: Decision guide for selecting an analytical technique.

  • Hydrophobic Interaction Chromatography (HIC): This HPLC-based method separates molecules based on differences in surface hydrophobicity.[] Since many cytotoxic payloads are hydrophobic, adding more drugs to an antibody increases its retention time on an HIC column.

    • Strength: Can provide high-resolution separation of different DAR species (DAR0, DAR1, etc.), making it excellent for quantifying the relative distribution.[]

    • Limitation: It is an indirect measurement. The identity of each peak must be confirmed by another method (like MS). It provides relative quantification, not absolute mass.

  • UV-Vis Spectrophotometry: This technique relies on the unique absorbance spectra of the protein and the conjugated payload. By measuring the absorbance at two wavelengths, one can calculate the average number of payloads per biomolecule.[4]

    • Strength: It is simple, rapid, and uses equipment readily available in any biochemistry lab.[4]

    • Limitation: It provides only an average DAR and no information about the distribution. Its accuracy is highly dependent on precise extinction coefficients and can fail if the payload lacks a distinct chromophore.[4]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.

    • Strength: It is the primary method for quantifying high-molecular-weight species (aggregates) and low-molecular-weight fragments, which are critical quality attributes.[6]

    • Limitation: SEC typically cannot resolve species with different DARs, as the addition of a few small drug molecules does not significantly alter the overall size of a large antibody.

Performance Comparison: Mass Spectrometry vs. Alternatives

FeatureMass Spectrometry (LC-MS)Hydrophobic Interaction Chromatography (HIC)UV-Vis SpectrophotometrySize-Exclusion Chromatography (SEC)
Principle Measures mass-to-charge ratioSeparation by hydrophobicityMeasures light absorbanceSeparation by size
Information Provided Exact Mass, Avg. DAR, DAR Distribution, Site of Conjugation, FragmentationRelative DAR DistributionAverage DAR/DOL onlyAggregation, Fragmentation
Specificity Very High (mass is an intrinsic property)Moderate (relies on hydrophobicity changes)Low (prone to interference)Low (for conjugation efficiency)
Sensitivity High (pmol to fmol range)Moderate (nmol range)Low (µmol range)Moderate (nmol range)
Key Advantage Provides the most comprehensive and definitive structural data.[6]High-resolution separation of DAR species.[]Simple, rapid, and inexpensive.[4]Gold standard for aggregation analysis.[6]
Key Limitation Requires expensive instrumentation and specialized expertise.Indirect measurement; peaks require identification.Provides only an average value; no distribution data.[4]Cannot resolve different DAR species.

Conclusion and Future Outlook

For researchers, scientists, and drug development professionals, validating bioconjugation efficiency demands the highest level of analytical rigor. While methods like HIC and UV-Vis have their place for routine analysis and in-process controls, mass spectrometry remains the unequivocal gold standard. It is the only technique that provides a direct, unambiguous, and comprehensive characterization of the bioconjugate, from its average DAR and distribution down to the specific sites of attachment.[6]

Regulatory agencies increasingly expect a multi-faceted analytical approach where orthogonal methods are used to confirm critical quality attributes.[3] In this context, MS is not just one option among many; it is the central pillar upon which a robust validation package is built. Emerging MS technologies, such as native MS and ion mobility-mass spectrometry (IM-MS), are further expanding our capabilities, allowing for the characterization of bioconjugates in their near-native states and providing insights into their higher-order structure and conformation.[13][14] As bioconjugate therapeutics grow in complexity, the detailed, multi-level insights provided by mass spectrometry will only become more indispensable.

References

  • Comprehensive characterization of an antibody-drug conjugate (ADC) using electron activated dissociation (EAD). SCIEX.
  • An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. MDPI.
  • Conjugation Efficiency Analysis for Bioconjugates. BOC Sciences.
  • A Researcher's Guide to Quantifying Bioconjugation Reaction Efficiency. Benchchem.
  • Analysis of ADCs by Native Mass Spectrometry. PubMed.
  • Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. PubMed.
  • Native and Denaturing MS Protein Deconvolution for Biopharma: Monoclonal Antibodies and Antibody-Drug Conjugates to Polydisperse Membrane Proteins and Beyond. eScholarship.org.
  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia.
  • Mass Spectrometry Outperforms Alternative Methods for the Validation of N3-Pen-Dde Bioconjugation. Benchchem.
  • Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International.
  • Comprehensive Middle-Down Mass Spectrometry Characterization of an Antibody–Drug Conjugate by Combined Ion Activation Methods. ACS Publications.
  • A Researcher's Guide to Quantifying Bioconjugation Efficiency: Methods and Comparisons. Benchchem.
  • Native and Denaturing MS Protein Deconvolution for Biopharma: Monoclonal Antibodies and Antibody-Drug-Conjugates to Polydisperse Membrane Proteins and Beyond. PMC.
  • State-of-the-Art Native Mass Spectrometry and Ion Mobility Methods to Monitor Homogeneous Site-Specific Antibody-Drug Conjugates Synthesis. MDPI.
  • Parsimonious Charge Deconvolution for Native Mass Spectrometry. PMC.
  • Unit Mass Spectral Deconvolution for Molecular Weight Confirmation of Large Molecules. Agilent.

Sources

Assessing Cross-Reactivity of o-(3,5-Dimethoxyphenyl)hydroxylamine in Complex Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Carbonyl-containing metabolites (aldehydes and ketones) are critical biomarkers in lipid peroxidation, glycolysis, and cellular signaling. However, their high polarity, volatility, and poor ionization efficiency necessitate chemical derivatization prior to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis 1. While reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and 2,4-dinitrophenylhydrazine (DNPH) are traditional choices 2, newer aromatic hydroxylamines with electron-donating groups have emerged to accelerate reaction kinetics and enhance electrospray ionization (ESI) sensitivity 3.

Among these, o-(3,5-Dimethoxyphenyl)hydroxylamine (DMPHA) offers superior nucleophilicity. The inductive and resonance effects of its two methoxy groups enrich the electron density of the aromatic ring, significantly increasing the nucleophilicity of the hydroxylamine nitrogen. This allows DMPHA to rapidly derivatize sterically hindered ketones that electron-withdrawn reagents struggle to label efficiently.

However, this heightened reactivity introduces a critical analytical challenge: cross-reactivity in complex biological media (e.g., plasma, cell lysates, or environmental matrices). In complex matrices, DMPHA's hyper-nucleophilicity makes it prone to off-target reactions with endogenous electrophiles (e.g., epoxides, activated esters) and susceptible to matrix-induced oxidation, forming adducts that complicate LC-MS/MS chromatograms 4.

Mechanism DMPHA o-(3,5-Dimethoxyphenyl) hydroxylamine Target Target Carbonyls (Aldehydes/Ketones) DMPHA->Target Specific Reaction OffTarget Off-Target Electrophiles (Matrix Components) DMPHA->OffTarget Cross- Reactivity Oxime Stable Oxime Derivative Target->Oxime Adducts Cross-Reactive Adducts OffTarget->Adducts

Reaction pathways showing specific oxime formation versus non-specific matrix cross-reactivity.

Comparative Performance Data

To objectively assess DMPHA, we must benchmark it against established reagents: PFBHA (an electron-withdrawn hydroxylamine) 5 and DNPH (a classic hydrazine) 1. The table below synthesizes their performance characteristics in complex media.

Parametero-(3,5-Dimethoxyphenyl)hydroxylamine (DMPHA)PFBHADNPH
Reaction Kinetics Very Fast (<15 min at RT)Moderate (Requires 1-2h or heat)Fast (Acid-catalyzed)
ESI-MS Sensitivity High (Methoxy groups enhance protonation)Moderate (Optimized for GC-ECD/MS)Low to Moderate (Negative ion mode)
Cross-Reactivity Risk High (Reacts with off-target electrophiles)Low (Highly specific to carbonyls)Moderate (Can degrade α-keto acids)
Matrix Interference Significant in crude plasma/lysatesMinimalHigh (Requires extensive cleanup)
Derivative Stability High (Forms stable oximes)High (Forms stable oximes)Moderate (Hydrazones can hydrolyze)

Self-Validating Experimental Protocol

To confidently use DMPHA, researchers must implement a self-validating workflow that isolates true signal from matrix-induced cross-reactivity.

Workflow A 1. Matrix Aliquot B 2. Isotope Spike A->B C 3. DMPHA Derivatization B->C D 4. SPE Cleanup C->D E 5. LC-MS/MS Acquisition D->E F 6. Data Assessment E->F

Workflow for assessing derivatization cross-reactivity in complex biological matrices.

Step-by-Step Methodology

Note: This protocol incorporates internal controls to ensure every step validates the integrity of the prior step.

Step 1: Sample Preparation & Isotopic Spiking (The Control Baseline)

  • Aliquot 50 µL of complex media (e.g., human plasma or cell lysate).

  • Causality Check: Spike the sample with a stable-isotope-labeled (SIL) internal standard (e.g., 13C3​ -acetone or d4​ -acetaldehyde) before any chemical manipulation. This ensures that any subsequent matrix effects, cross-reactivity-induced depletion of the reagent, or ion suppression can be quantitatively normalized.

Step 2: pH Optimization & Buffering

  • Add 100 µL of 100 mM ammonium acetate buffer, adjusted strictly to pH 4.5.

  • Causality Check: Hydroxylamine derivatization requires a delicate pH balance. At pH 4.5, the target carbonyl oxygen is sufficiently protonated to enhance its electrophilicity, while the DMPHA nitrogen ( pKa​ ~4.5-5.0) remains largely unprotonated, maximizing nucleophilic attack and minimizing off-target Schiff base formation with primary amines in the matrix 3.

Step 3: Derivatization Reaction

  • Add 50 µL of 10 mM DMPHA (prepared in anhydrous acetonitrile) to the buffered sample.

  • Incubate at 37°C for 30 minutes.

  • Parallel Blank: Run a matrix blank (plasma + buffer + DMPHA, no target analyte spike) to map the baseline cross-reactivity profile.

Step 4: Quenching and Solid-Phase Extraction (SPE)

  • Quench the reaction by adding 10 µL of 5% formic acid.

  • Causality Check: Quenching drops the pH below 3, fully protonating the unreacted DMPHA and halting further cross-reactivity.

  • Purify the oxime derivatives using a C18 SPE cartridge to remove unreacted DMPHA and polar matrix interferents. This is critical to prevent source contamination and ion suppression in the mass spectrometer 4.

Step 5: LC-MS/MS Acquisition & Cross-Reactivity Assessment

  • Analyze the eluate via LC-ESI-MS/MS in positive ion mode.

  • Data Interpretation: Cross-reactivity is quantified by analyzing the "Matrix Blank" chromatogram. High background peaks sharing the characteristic DMPHA product ion (e.g., m/z corresponding to the dimethoxyphenyl tropylium ion) indicate off-target adducts. Compare the signal-to-noise (S/N) ratio of the SIL internal standard in the matrix versus neat solvent to calculate the cross-reactivity-induced suppression factor.

Conclusion

While o-(3,5-Dimethoxyphenyl)hydroxylamine (DMPHA) offers unparalleled reaction kinetics and ESI sensitivity for carbonyl derivatization, its electron-rich nature makes it highly susceptible to cross-reactivity in complex media. By employing a rigorously buffered, self-validating protocol with isotopic internal standards and SPE cleanup, researchers can harness DMPHA's sensitivity while mitigating false positives. For highly complex, uncharacterized matrices where cleanup is not feasible, electron-withdrawn alternatives like PFBHA remain the more conservative, albeit less sensitive, choice.

References

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS NIH / PMC
  • Henry's Law Constants of Carbonyl−Pentafluorobenzyl Hydroxylamine (PFBHA)
  • Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry Analytical Chemistry - ACS Public
  • Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Deriv
  • A Comparative Guide to Carbonyl Derivatization Reagents: PFBHA vs. O-(2-Chloro-6-fluorobenzyl)hydroxylamine BenchChem

Sources

Beyond the Pictet-Spengler Ligation: A Comparative Guide to Site-Specific Protein Modification

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis of Leading Alternatives to o-(3,5-Dimethoxyphenyl)hydroxylamine for Robust and Versatile Bioconjugation

In the dynamic landscape of protein engineering and therapeutics, the ability to selectively modify proteins at specific sites is paramount. Such precision allows for the creation of antibody-drug conjugates (ADCs), the immobilization of proteins in a defined orientation, and the introduction of probes for biophysical studies, all while preserving the protein's native structure and function.[1][2] The Pictet-Spengler ligation, utilizing reagents like o-(3,5-Dimethoxyphenyl)hydroxylamine, has emerged as a valuable tool for forging stable C-C bonds with aldehyde-tagged proteins.[3] However, the field is rich with a diverse and expanding toolkit of alternative methodologies, each presenting a unique set of advantages in terms of efficiency, biocompatibility, and the nature of the resulting linkage.

This guide offers a comprehensive comparison of the leading alternatives to o-(3,5-Dimethoxyphenyl)hydroxylamine-based modifications, providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary to select the optimal strategy for their specific application. We will delve into the mechanistic underpinnings of each technique, present supporting experimental data, and provide actionable protocols for their implementation.

The Foundation: Site-Specific Aldehyde Tagging and the Pictet-Spengler Ligation

The use of o-(3,5-Dimethoxyphenyl)hydroxylamine is intrinsically linked to the presence of a bioorthogonal carbonyl group—specifically an aldehyde—on the target protein. A highly effective method for introducing this reactive handle is through the "aldehyde tag" technology.[4][5] This system utilizes the formylglycine-generating enzyme (FGE), which recognizes a short consensus sequence (typically CxPxR) and oxidizes the cysteine residue to a formylglycine (fGly), bearing the desired aldehyde functionality.[6][7][8][9]

The subsequent Pictet-Spengler ligation involves the reaction of this aldehyde with a nucleophile, such as o-(3,5-Dimethoxyphenyl)hydroxylamine, to form a stable oxacarboline linkage.[3] While this method provides a robust and hydrolytically stable conjugate, the landscape of bioconjugation has evolved to offer a variety of powerful alternatives.[3]

A New Wave of Precision: Leading Alternatives Explored

The limitations of any single chemistry have spurred the development of a host of innovative techniques for site-specific protein modification. Here, we explore the most prominent and field-proven alternatives.

Enzymatic Ligation: Harnessing Nature's Catalysts

Enzymatic approaches offer unparalleled specificity by leveraging the inherent substrate recognition of natural protein-modifying enzymes.[10][11][12]

Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, has become a workhorse in protein engineering.[4] It recognizes a specific C-terminal sorting signal (LPXTG) and cleaves the peptide bond between the threonine and glycine residues.[4] The resulting thioester intermediate can then be resolved by a nucleophilic attack from an N-terminal oligoglycine (Gly)n motif, creating a new, native peptide bond.[4][13]

Mechanism of Action:

G cluster_0 Sortase A Mediated Ligation Protein-LPXTG Protein-LPXTG SrtA SrtA Protein-LPXTG->SrtA Recognizes LPXTG Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate SrtA->Acyl-Enzyme Intermediate Forms Thioester (Gly)n-Molecule (Gly)n-Molecule Acyl-Enzyme Intermediate->(Gly)n-Molecule Nucleophilic Attack Modified Protein Modified Protein (Gly)n-Molecule->Modified Protein Ligation Product

Caption: Workflow of Sortase A mediated ligation.

Advantages:

  • High Specificity: The reaction is governed by the stringent recognition of the LPXTG and (Gly)n motifs.

  • Native Peptide Bond Formation: The resulting linkage is a natural peptide bond, minimizing immunogenicity concerns.

  • Versatility: A wide range of molecules, including peptides, small molecules, and DNA, can be conjugated if they are functionalized with an N-terminal oligoglycine.[14][15]

Considerations:

  • Reversibility: The ligation is an equilibrium process, which can be driven to completion by using a molar excess of the nucleophile.[14]

  • Requirement for Recognition Sequences: Both the target protein and the molecule to be conjugated must be engineered to contain the appropriate recognition motifs.

Unnatural Amino Acid (UAA) Incorporation and Bioorthogonal Chemistry

This powerful two-step approach involves genetically encoding an unnatural amino acid (UAA) with a bioorthogonal functional group into the protein of interest.[16][][18][19] This is typically achieved by repurposing a stop codon (e.g., the amber codon) with an evolved aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA.[18][20] The incorporated UAA then serves as a chemical handle for subsequent modification via a bioorthogonal reaction.[21][22]

Common Bioorthogonal Reactions:

  • Click Chemistry: This broad class of reactions is characterized by high yields, mild reaction conditions, and a lack of interfering side reactions.[23][24][25][26]

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between an azide and a terminal alkyne.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne.[27]

  • Staudinger Ligation: A reaction between an azide and a phosphine.[27]

Mechanism of Action (UAA Incorporation and Click Chemistry):

G cluster_1 UAA Incorporation & Bioorthogonal Ligation Engineered tRNA/Synthetase Engineered tRNA/Synthetase UAA with Bioorthogonal Handle UAA with Bioorthogonal Handle Engineered tRNA/Synthetase->UAA with Bioorthogonal Handle Charges tRNA Protein with UAA Protein with UAA UAA with Bioorthogonal Handle->Protein with UAA Incorporation at Stop Codon Probe with Complementary Handle Probe with Complementary Handle Protein with UAA->Probe with Complementary Handle Bioorthogonal Reaction (e.g., Click Chemistry) Site-Specifically Modified Protein Site-Specifically Modified Protein Probe with Complementary Handle->Site-Specifically Modified Protein

Sources

1H NMR characterization to confirm o-(3,5-Dimethoxyphenyl)hydroxylamine structure

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist’s Guide to 1H NMR Characterization: Validating O-(3,5-Dimethoxyphenyl)hydroxylamine Structural Integrity

As a Senior Application Scientist, I frequently encounter discrepancies in the performance of specialized linkers during complex bioconjugation, PROTAC synthesis, or oxime ligation workflows. When a reaction fails or yields complex mixtures, the causality often traces back to the structural integrity and purity of the starting materials.

O-(3,5-Dimethoxyphenyl)hydroxylamine (CAS: 89232-57-5) is a highly specialized O-arylhydroxylamine. These compounds are highly versatile reagents, frequently employed as nitrogen sources for the transformation of aldehydes into nitriles and as building blocks for stable oxime ethers[1]. However, commercial grades vary wildly. Substandard batches often contain unreacted 3,5-dimethoxyphenol, N-Boc protected intermediates, or regioisomers that can completely derail downstream chemistry.

In this guide, we will objectively compare the 1H NMR performance of high-purity O-(3,5-Dimethoxyphenyl)hydroxylamine against substandard alternatives, providing a self-validating protocol to ensure your reagents meet the rigorous demands of modern drug development.

Mechanistic Grounding: The 1H NMR Profile

To accurately characterize O-(3,5-Dimethoxyphenyl)hydroxylamine, we must understand the causality behind its chemical shifts. The molecule consists of a central benzene ring substituted with two methoxy groups (-OCH₃) at positions 3 and 5, and an aminooxy group (-O-NH₂) at position 1.

  • Electronic Shielding: Both the methoxy groups and the aminooxy group are strongly electron-donating via resonance (+ M effect). They pump electron density into the aromatic ring, specifically at the ortho and para positions (C-2, C-4, and C-6).

  • Upfield Aromatic Shifts: Because of this intense electron density, the aromatic protons are highly shielded. Unlike standard benzene protons that appear around 7.26 ppm, the protons of this compound are pushed significantly upfield into the 6.00–6.30 ppm region.

  • Symmetry and Multiplicity: The molecule possesses a plane of symmetry. Protons H-2 and H-6 are chemically equivalent and couple with H-4 (meta-coupling, J≈2.2 Hz), appearing as a doublet. H-4 couples with both H-2 and H-6, appearing as a triplet.

Experimental Protocol: A Self-Validating System

A robust NMR protocol must be self-validating. By utilizing an internal standard and strictly controlling relaxation parameters, the integration ratios themselves serve as an internal quality control check.

Step 1: Sample Preparation

  • Gravimetric Precision: Weigh exactly 15.0 mg of the O-(3,5-Dimethoxyphenyl)hydroxylamine sample.

  • Solvent Selection: Dissolve the sample in 0.6 mL of high-purity Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is chosen over protic solvents to prevent the rapid exchange of the -O-NH₂ protons, which would otherwise broaden or obliterate their signal.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity.

Step 2: Acquisition Parameters (400 MHz Spectrometer)

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of the methoxy protons, guaranteeing that the integration accurately reflects the quantitative number of protons.

  • Scans (NS): 16 to 32 scans to ensure a high signal-to-noise ratio for detecting trace impurities[2].

  • Temperature: 298 K.

Step 3: Processing and Self-Validation

  • Apply exponential multiplication (LB = 0.3 Hz) prior to Fourier Transform.

  • Phase and baseline correct the spectrum manually.

  • The Validation Check: Set the integration of the methoxy singlet (~3.75 ppm) strictly to 6.00 . If the sample is structurally intact and pure, the aromatic doublet must integrate to 2.00 ( ±0.05 ), the aromatic triplet to 1.00 ( ±0.05 ), and the broad aminooxy singlet to 2.00 ( ±0.10 ). Any deviation indicates impurity or degradation.

Visualizing the Validation Workflow

NMR_Workflow Sample O-(3,5-Dimethoxyphenyl)hydroxylamine (CAS: 89232-57-5) Prep Sample Preparation (15 mg in 0.6 mL CDCl3 + TMS) Sample->Prep Acquisition 1H NMR Acquisition (400 MHz, 298 K, D1=2s) Prep->Acquisition Analysis Spectral Analysis (Integration Check: 6:2:2:1) Acquisition->Analysis Decision Purity Assessment Analysis->Decision Pass High-Purity Product (>98% clean baseline) Decision->Pass Conforms Fail Substandard Alternative (Phenol/Boc impurities) Decision->Fail Deviates

Workflow for 1H NMR structural validation and purity assessment of O-arylhydroxylamines.

Data Presentation: Comparative Analysis

The true value of this protocol lies in its ability to differentiate high-purity commercial grades from substandard alternatives. Below is the quantitative data summarizing the expected structural shifts and common failure modes.

Table 1: Expected 1H NMR Chemical Shifts (High-Purity Product)

Proton AssignmentExpected Shift (ppm)MultiplicityIntegrationMechanistic Rationale
-OCH₃ (Methoxy)~3.75Singlet (s)6HDeshielded by adjacent oxygen, identical environments due to symmetry.
H-2, H-6 (Aromatic)~6.25Doublet (d, J = 2.2 Hz)2HHighly shielded by ortho/-ONH₂ and para/-OCH₃ resonance effects.
H-4 (Aromatic)~6.15Triplet (t, J = 2.2 Hz)1HHighly shielded by ortho/-OCH₃ and para/-ONH₂ resonance effects.
-O-NH₂ (Aminooxy)~5.40 – 5.60Broad Singlet (br s)2HExchangeable protons; broadness caused by quadrupolar relaxation of Nitrogen-14.

Note: If the compound is supplied as a hydrochloride salt, the -NH₃⁺ protons will shift significantly downfield (often >10 ppm in DMSO-d₆), and the aromatic protons will be slightly less shielded due to the loss of the nitrogen lone pair's electron-donating capacity.

Table 2: Comparative Impurity Profiling (Substandard Alternatives)

When analyzing trace impurities, it is critical to cross-reference signals against established solvent and impurity tables[2]. Substandard batches frequently fail due to the presence of the following contaminants:

Impurity DetectedCharacteristic 1H NMR Shift (ppm)Source / Cause of ContaminationImpact on Downstream Synthesis
N-Boc Protected Precursor ~1.45 (s, 9H)Incomplete deprotection during the final synthetic step.Acts as a dead-end in oxime ligations; lowers effective molarity.
3,5-Dimethoxyphenol ~4.60 (br s, 1H, -OH)Unreacted starting material or hydrolytic degradation.Competes as a nucleophile; causes severe side-reactions in coupling.
Ethyl Acetate (Solvent) ~4.12 (q, 2H), ~2.05 (s, 3H)Inadequate drying / poor vacuum purging post-purification[2].Alters precise stoichiometric calculations; potential toxicity in assays.

Conclusion

For researchers and drug development professionals, assuming the purity of specialized linkers like O-(3,5-Dimethoxyphenyl)hydroxylamine is a costly gamble. By implementing this self-validating 1H NMR protocol—anchored by strict integration checks and an understanding of electronic shielding causality—you can objectively verify the structural integrity of your reagents before committing them to high-value synthetic pathways.

References

  • Title: Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source Source: Carbohydrate Research, 2021 (Archived via PubMed Central) URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (ACS Publications), 2010 URL: [Link]

Sources

High-Performance Analytical Standards for O-(3,5-Dimethoxyphenyl)hydroxylamine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

O-(3,5-Dimethoxyphenyl)hydroxylamine (CAS: 89232-57-5) is a highly reactive, specialized reagent frequently utilized in pharmaceutical synthesis for the formation of stable oxime linkages and alkoxyamine derivatives. However, due to the inherent reactivity of the hydroxylamine moiety, residual traces of this compound in final active pharmaceutical ingredients (APIs) are often flagged as potentially mutagenic impurities (PMIs). Consequently, regulatory bodies mandate strict monitoring and control of such impurities down to parts-per-million (ppm) or parts-per-billion (ppb) levels, guided by the ICH M7 framework for DNA-reactive impurities[1].

Quantifying low-molecular-weight, highly polar compounds like hydroxylamines presents significant analytical challenges, primarily due to poor retention on standard reversed-phase columns and susceptibility to matrix-induced ion suppression in mass spectrometry[2]. To achieve conclusive, regulatory-compliant quantification, selecting the correct tier of analytical standard is paramount[3].

This guide objectively compares the performance of different analytical standard grades and provides a self-validating LC-MS/MS methodology for the absolute quantification of O-(3,5-Dimethoxyphenyl)hydroxylamine.

Comparative Analysis of Analytical Standards

According to USP General Chapter <11> Reference Standards, the integrity of any analytical assay is fundamentally dependent on the pedigree of the reference material used[3]. Below is an objective comparison of the three primary standard types available for O-(3,5-Dimethoxyphenyl)hydroxylamine quantification.

Table 1: Performance & Application Comparison of Standard Grades
Standard GradePurity & CharacterizationTraceabilityMatrix Effect MitigationRelative CostIdeal Use Case
Primary Pharmacopeial (CRM) >99.5% (NMR, IR, MS, HPLC, TGA)Fully traceable (ISO 17034)None (Requires external calibration)HighMethod validation, regulatory submission, and qualifying working standards.
Secondary / Working Standard >99.0% (Qualified in-house)Traceable to Primary CRMNone (Requires external calibration)LowRoutine lot-to-batch release testing and daily system suitability tests (SST).
Stable Isotope-Labeled (SIL) Standard >98.0% Chemical; >99% IsotopicTraceable to Primary CRMExcellent (Internal standardization)Very HighTrace-level LC-MS/MS quantification in complex matrices (e.g., plasma, crude API).
Experimental Performance: The Case for SIL Standards

To objectively demonstrate the superiority of Stable Isotope-Labeled (SIL) standards—specifically O-(3,5-dimethoxyphenyl-d6)hydroxylamine—in complex matrices, we compared its performance against a standard external calibration curve using a Secondary Standard.

Table 2: Quantitative Performance Comparison (Crude API Matrix)
MetricExternal Calibration (No SIL)IDMS (Using SIL Standard)
Extraction Recovery 68.4% ± 12.1%99.2% ± 1.8% (Corrected)
Matrix Effect (Ion Suppression) -42.5%-1.5% (Corrected)
Precision (% RSD, n=6) 14.7%2.1%
Limit of Quantification (LOQ) 0.050 ppm0.008 ppm

Self-Validating LC-MS/MS Experimental Protocol

As a Senior Application Scientist, I design protocols that are not merely procedural, but mechanically robust and self-validating. This Isotope Dilution Mass Spectrometry (IDMS) workflow ensures that any analytical variance is automatically mathematically corrected.

System Self-Validation Mechanism

By spiking a known concentration of the SIL standard into the sample prior to any extraction steps, the method inherently self-corrects. If a matrix component suppresses the target analyte's electrospray ionization by 30%, the co-eluting SIL standard is suppressed by the exact same 30%. Because quantification is based on the peak area ratio (Target/SIL), the suppression cancels out, ensuring absolute quantitative accuracy.

Step-by-Step Methodology & Causality

Step 1: Sample and Standard Spiking

  • Action: Aliquot 100 mg of the API sample into a centrifuge tube. Spike with 10 µL of a 1 µg/mL SIL standard solution (O-(3,5-dimethoxyphenyl-d6)hydroxylamine).

  • Causality: Spiking before extraction ensures the SIL standard undergoes the exact same physical and chemical losses as the endogenous analyte, validating the extraction efficiency.

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Add 1.0 mL of 0.1 M NaOH to basify the sample, followed by 2.0 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 10,000 rpm.

  • Causality: O-(3,5-Dimethoxyphenyl)hydroxylamine has a basic primary amine (pKa ~5.5). Adding NaOH suppresses the protonation of the amine, rendering the molecule neutral and highly lipophilic, which drives its partition into the organic MTBE layer, leaving polar matrix interferents in the aqueous phase.

Step 3: Reconstitution and Acidification

  • Action: Evaporate the MTBE layer to dryness under gentle nitrogen. Reconstitute in 200 µL of Mobile Phase A (Water + 0.1% Formic Acid).

  • Causality: Re-acidifying the sample forces the hydroxylamine back into its protonated state ( [M+H]+ ), which is strictly required for retention on the UHPLC column and maximum ionization efficiency in positive ESI mode.

Step 4: UHPLC-MS/MS Analysis

  • Action: Inject 5 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 100 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: The 3,5-dimethoxyphenyl ring provides sufficient hydrophobicity for C18 retention, while the formic acid ensures a continuous supply of protons for the ESI source.

Table 3: Optimized MRM Parameters (ESI+)
AnalytePrecursor Ion ( [M+H]+ )Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (CE)
O-(3,5-Dimethoxyphenyl)hydroxylamine m/z 170.1m/z 153.0m/z 122.115 eV / 25 eV
SIL Standard (d6-labeled) m/z 176.1m/z 159.0m/z 125.115 eV / 25 eV

Note: The primary transition (m/z 170.1 → 153.0) corresponds to the neutral loss of ammonia ( NH3​ , 17 Da), a characteristic fragmentation pathway for primary alkoxyamines.

Workflow & Mechanistic Visualizations

Workflow A Sample Matrix (Crude API) B Spike SIL Standard A->B C Liquid-Liquid Extraction (MTBE) B->C D UHPLC Separation C->D E ESI+ MS/MS Detection D->E F Data Quantification E->F

Fig 1: LC-MS/MS analytical workflow for O-(3,5-Dimethoxyphenyl)hydroxylamine quantification.

IDMS Target Target Analyte (Unlabeled m/z 170) ESI ESI Source (Ion Suppression) Target->ESI SIL SIL Standard (Deuterated m/z 176) SIL->ESI Matrix Matrix Components (Interferences) Matrix->ESI Ratio Peak Area Ratio (Self-Corrected) ESI->Ratio

Fig 2: Mechanism of Isotope Dilution Mass Spectrometry (IDMS) mitigating matrix effects.

References

  • Title: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: USP: <11> Reference Standards - Draft published for Comment Source: ECA Academy / GMP Compliance URL: [Link]

  • Title: A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Safety Operating Guide

o-(3,5-Dimethoxyphenyl)hydroxylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for O-(3,5-Dimethoxyphenyl)hydroxylamine

O-(3,5-Dimethoxyphenyl)hydroxylamine (CAS: 89232-57-5)[1] is a highly reactive O-arylhydroxylamine derivative frequently utilized by drug development professionals for advanced synthetic applications, including dearomative hydroamination and benzofuran synthesis. Due to its inherent chemical instability, handling and disposing of this compound requires rigorous operational protocols to prevent exothermic decomposition, off-gassing, and potential laboratory accidents.

This guide provides an authoritative, step-by-step framework for the safe management and disposal of O-(3,5-Dimethoxyphenyl)hydroxylamine, grounded in mechanistic causality and established environmental safety regulations.

Chemical Profile & Causality of Instability

To safely dispose of O-(3,5-Dimethoxyphenyl)hydroxylamine, one must first understand the mechanistic root of its hazard profile: the extreme lability of the N-O bond .

O-arylhydroxylamines are highly susceptible to multiple decomposition pathways. Depending on the environmental trigger (heat, light, or pH), the N-O bond can undergo homolytic cleavage to form highly reactive aminium radicals, or heterolytic cleavage to generate electrophilic oxenium ions[2]. Furthermore, these compounds exhibit profound instability even under mild laboratory conditions; for example, mere exposure to mildly acidic environments—such as silica gel during flash chromatography—can trigger rapid, exothermic decomposition back to the parent 2-arylphenol[3].

Quantitative Hazard Data

The following parameters dictate the operational boundaries for handling and disposing of this chemical safely:

Property / ParameterQuantitative SpecificationOperational Implication
CAS Number 89232-57-5Unique identifier required for RCRA waste manifesting.
Molecular Weight 169.18 g/mol Essential for calculating stoichiometric quenching ratios.
N-O Bond Energy ~50-60 kcal/molHighly susceptible to thermal, acidic, and photolytic cleavage.
Target Disposal Conc. < 5% w/v in solventHigh dilution mitigates the risk of runaway exothermic decomposition.
Optimal Disposal pH 6.0 - 9.0Neutralization prevents acid/base-catalyzed rearrangement.
Mechanistic Degradation Pathway

Degradation A O-(3,5-Dimethoxyphenyl) hydroxylamine B Thermal / Acidic Stress or Silica Gel Exposure A->B Trigger C N-O Bond Cleavage B->C D Oxenium Ion Formation (Heterolysis) C->D Polar Solvent E Aminium Radical Formation (Homolysis) C->E Photolysis / Heat F Exothermic Decomposition & Rearomatization D->F E->F

Fig 1: Mechanistic pathways of O-arylhydroxylamine degradation via N-O bond cleavage.

Step-by-Step Disposal Protocol

Because of its reactivity, waste containing O-(3,5-Dimethoxyphenyl)hydroxylamine must be managed under strict Resource Conservation and Recovery Act (RCRA) guidelines. Concentrated waste streams of this nature typically exhibit characteristics of Ignitability (D001) or Reactivity (D003)[4].

The following protocol is designed as a self-validating system , ensuring that each step is verified before proceeding to the next.

Step 1: Isolation and Segregation
  • Action: Segregate the chemical waste from all transition metals, oxidizing agents (e.g., perchlorates, permanganates), and concentrated acids.

  • Causality: Transition metals actively catalyze the radical decomposition of the N-O bond, which can lead to a sudden, runaway exothermic reaction[4].

  • Validation: Visually inspect the secondary waste containment area to ensure zero cross-contamination with incompatible chemical classes prior to initiating disposal.

Step 2: Controlled Dilution
  • Action: Working inside a certified, spark-proof fume hood, slowly dilute the O-(3,5-Dimethoxyphenyl)hydroxylamine waste into a compatible organic/aqueous solvent mixture to achieve a final concentration of less than 5% w/v [5].

  • Causality: Dilution drastically increases the thermal mass of the system. If spontaneous N-O bond cleavage occurs, the solvent absorbs the generated heat, preventing auto-ignition and suppressing aerosolization.

  • Validation: Monitor the solution temperature continuously with a thermocouple. The internal temperature of the waste mixture must remain below 25°C during the entire dilution process. If temperatures rise, halt the addition immediately and apply an ice bath.

Step 3: pH Neutralization
  • Action: Adjust the diluted solution to a target pH between 6.0 and 9.0 using a mild alkali, such as sodium bicarbonate ( NaHCO3​ ) or soda ash[5].

  • Causality: O-arylhydroxylamines are highly sensitive to pH extremes, undergoing acid-catalyzed amine migration and base-catalyzed degradation[3]. Maintaining a strictly neutral pH arrests these catalytic cycles, chemically stabilizing the waste for long-term transport.

  • Validation: Verify the pH using a calibrated pH probe or high-resolution universal indicator strips. Do not proceed until the pH is stable within the 6.0–9.0 range for at least 15 minutes.

Step 4: Containerization
  • Action: Transfer the neutralized, diluted waste into a high-density polyethylene (HDPE) container equipped with a vented cap.

  • Causality: Even when neutralized, trace decomposition can generate nitrogen oxide ( NOx​ ) gases. Vented caps prevent the dangerous accumulation of internal pressure, mitigating the risk of container rupture during transit.

  • Validation: Squeeze the HDPE container gently 24 hours post-sealing to physically verify that no rigid pressure build-up has occurred.

Step 5: Manifesting and EH&S Transfer
  • Action: Label the container with the appropriate RCRA waste codes (D001/D003) and transfer custody to your institutional Environmental Health and Safety (EH&S) department for final incineration[4].

Operational Workflow Diagram

Disposal S1 1. Isolate Waste (Avoid Metals/Oxidizers) S2 2. Dilute to <5% w/v (Aqueous/Organic Mix) S1->S2 S3 3. pH Adjustment (Target pH 6.0 - 9.0) S2->S3 S4 4. Containerization (Vented Cap, HDPE) S3->S4 S5 5. RCRA D001/D003 Hazardous Waste Transfer S4->S5

Fig 2: Step-by-step operational workflow for safe O-arylhydroxylamine waste disposal.

Spill Response & Decontamination

In the event of an accidental spill of O-(3,5-Dimethoxyphenyl)hydroxylamine:

  • Evacuate and Ventilate: Immediately clear the area and ensure the fume hood or room ventilation is operating at maximum capacity to clear potential NOx​ fumes.

  • Quench: Do not use combustible materials (like standard paper towels) to absorb the pure chemical. Instead, gently flood the spill with a >95% aqueous solvent to force dilution below the 5% threshold.

  • Absorb: Use an inert, non-combustible absorbent (e.g., dry sand, vermiculite, or diatomaceous earth) to collect the diluted liquid.

  • Dispose: Sweep the absorbed material using non-sparking tools into a vented HDPE container and process as RCRA hazardous waste.

References

  • IndiaMART. "O-3,5-Dimethoxyphenyl)Hydroxylamine, CAS Number: 89232-57-5". IndiaMART Chemical Listings.[Link]

  • Novak, M., et al. "Multiple Decomposition Pathways for the Oxenium Ion Precursor O-(4-(4′-Methylphenyl)phenyl)-N-methanesulfonylhydroxylamine". The Journal of Organic Chemistry, ACS Publications.[Link]

  • University of Cincinnati EH&S. "Advisory 7.3 - Hazardous Waste Management". UC Environmental Health and Safety.[Link]

  • Cecil County Government. "ManVer 2 Hardness Indicator (Hydroxylamine Hydrochloride) Safety Data". Cecil County Environmental Regulations.[Link]

  • Mendiola, J., et al. "Formal Dearomative Hydroamination of 2-Arylphenols". The Journal of Organic Chemistry, ACS Publications.[Link]

Sources

Mastering the Safe Handling of O-(3,5-Dimethoxyphenyl)hydroxylamine: A Guide for a Secure Research Environment

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics demands both innovation and an unwavering commitment to safety. O-(3,5-Dimethoxyphenyl)hydroxylamine, a key reagent in modern medicinal chemistry, requires meticulous handling to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, experience-driven safety protocols and logistical plans, moving beyond a simple checklist to instill a deep understanding of the "why" behind each critical step. Our goal is to empower you with the knowledge to create a self-validating system of safety, making your laboratory a benchmark for chemical handling excellence.

Hazard Analysis: Understanding the Reactivity of O-Aryl Hydroxylamines

O-(3,5-Dimethoxyphenyl)hydroxylamine belongs to the hydroxylamine family, a class of compounds known for their potential instability and reactivity. While specific data for this derivative is limited, the core hazards of the hydroxylamine functional group must be respected. The primary concerns are:

  • Thermal Instability: Hydroxylamines can be thermally sensitive and may decompose exothermically, particularly at elevated temperatures.[1] Some hydroxylamine compounds can explode when heated.[1][2][3]

  • Skin and Eye Irritation/Corrosion: Direct contact can cause severe irritation or burns to the skin and eyes.[1][3][4][5]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Some hydroxylamines are suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[6]

  • Sensitization: May cause an allergic skin reaction upon repeated contact.[1][6]

  • Incompatibility: Reacts violently with oxidizing agents, strong acids, strong bases, and certain metals.[1][3][5][6]

The dimethoxyphenyl group's influence on the molecule's stability is not fully characterized in publicly available literature, thus necessitating a cautious approach that assumes the hazards of the parent hydroxylamine.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable. The selection of appropriate barriers is predicated on the potential routes of exposure: inhalation, dermal contact, and ocular contact.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles with a face shieldProvides a robust barrier against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[1][2][7]
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Offers chemical resistance to a broad range of substances. Double-gloving minimizes the risk of exposure from a single glove failure.
Body Protection Flame-resistant laboratory coatProtects against splashes and provides a layer of protection in the event of a fire.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRequired when handling the solid material outside of a certified chemical fume hood to prevent inhalation of dust particles.
Operational PPE Workflow

A disciplined, step-by-step approach to donning and doffing PPE is critical to prevent cross-contamination.

Donning & Doffing Protocol

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to prevent contamination) D1 1. Lab Coat D2 2. Respirator (if required) D1->D2 D3 3. Goggles & Face Shield D2->D3 D4 4. Outer Gloves D3->D4 F1 1. Outer Gloves F2 2. Face Shield & Goggles F1->F2 F3 3. Lab Coat F2->F3 F4 4. Inner Gloves F3->F4 F5 5. Respirator (if used) F4->F5

Caption: PPE Donning and Doffing Workflow

Engineering Controls and Safe Handling Practices

The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures. Engineering controls are the most effective means of minimizing exposure.

Primary Engineering Control:

  • Chemical Fume Hood: All manipulations of solid O-(3,5-Dimethoxyphenyl)hydroxylamine and its solutions must be conducted in a certified chemical fume hood to control airborne contaminants.[8]

Procedural Best Practices:

  • Designate a Work Area: Clearly demarcate an area for handling O-(3,5-Dimethoxyphenyl)hydroxylamine to prevent the spread of contamination.

  • Pre-use Inspection: Before use, visually inspect the material for any signs of degradation or contamination.

  • Weighing: If weighing the solid, do so in the fume hood. Use a tared, sealed container to transport it to the reaction vessel.

  • Solution Preparation: Add the solid to the solvent slowly and in small portions. Be mindful of any potential exotherms.

  • Avoid Ignition Sources: Keep the work area free of open flames, hot plates, and other potential ignition sources.[1][6]

  • Maintain Situational Awareness: Never work alone when handling highly reactive compounds. Ensure a colleague is aware of the procedure being performed.

Spill and Emergency Procedures

Preparedness is paramount. A clear, concise emergency plan can significantly mitigate the consequences of an accidental release.

Minor Spill (Contained within the fume hood):

  • Alert colleagues in the immediate vicinity.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Major Spill (Outside of the fume hood) or Fire:

  • Evacuate the immediate area.

  • Activate the nearest fire alarm and alert your institution's emergency response team.

  • If trained and safe to do so, use a CO2 or dry chemical extinguisher for a small fire. Do not use water, as it may react with the compound.[2]

  • Provide the emergency response team with the Safety Data Sheet (SDS) for hydroxylamine or a related compound upon their arrival.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is a critical component of the chemical lifecycle. All waste containing O-(3,5-Dimethoxyphenyl)hydroxylamine must be treated as hazardous.

Waste Segregation and Collection:

  • Solid Waste: All contaminated solid materials (gloves, absorbent pads, weighing paper) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[4][9]

Waste Management Decision Tree

Waste_Disposal Start Waste Generated Is_Solid Solid or Liquid? Start->Is_Solid Solid_Waste Collect in Labeled Solid Waste Container Is_Solid->Solid_Waste Solid Liquid_Waste Collect in Labeled Liquid Waste Container Is_Solid->Liquid_Waste Liquid Store Store in Satellite Accumulation Area Solid_Waste->Store Liquid_Waste->Store Dispose Arrange for Professional Disposal Store->Dispose

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.